B1579078 DL-6-Hydroxynorleucine

DL-6-Hydroxynorleucine

Cat. No.: B1579078
M. Wt: 163.17
Attention: For research use only. Not for human or veterinary use.
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Description

DL-6-Hydroxynorleucine is a useful research compound. Molecular weight is 163.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

163.17

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-6-Hydroxynorleucine (2-amino-6-hydroxyhexanoic acid) is a non-proteinogenic


-amino acid structurally characterized by a linear four-carbon side chain terminated by a primary hydroxyl group.[1] As a structural isostere of lysine, where the 

-amino group is replaced by a hydroxyl moiety, it serves as a critical probe in bioorganic chemistry for studying the role of charge and hydrogen bonding in protein-ligand interactions. This guide details its physicochemical constants, a validated synthetic pathway via the acetamidomalonate route, and its applications in peptidomimetics and drug development.

Chemical Identity & Structural Analysis[1][2]

This compound represents a "charge-neutral" analogue of lysine. While lysine carries a positive charge at physiological pH (pKa


 10.5), 6-hydroxynorleucine remains neutral, maintaining similar steric bulk but altering the electrostatic landscape of the molecule.
Attribute Detail
IUPAC Name 2-amino-6-hydroxyhexanoic acid
Common Synonyms This compound;

-Hydroxynorleucine; Hexahomoserine
CAS Number 305-77-1 (DL-form); 6033-32-5 (General)
Molecular Formula

Molecular Weight 147.17 g/mol
SMILES C(CCO)CC(C(=O)O)N
Stereochemistry Racemic mixture (DL); contains one chiral center at C2
Structural Isosterism Visualization

The following diagram illustrates the structural relationship between Lysine and 6-Hydroxynorleucine, highlighting the


-substitution.

Isostere_Comparison Lysine L-Lysine (C6H14N2O2) Positively Charged at pH 7.4 Lys_Struct Side Chain: -(CH2)4-NH3+ Lysine->Lys_Struct Epsilon-Amino Hydroxynorleucine 6-Hydroxynorleucine (C6H13NO3) Neutral Polar at pH 7.4 Hnl_Struct Side Chain: -(CH2)4-OH Hydroxynorleucine->Hnl_Struct Epsilon-Hydroxyl Lys_Struct->Hnl_Struct Isosteric Replacement (Charge Deletion)

Figure 1: Structural comparison highlighting the isosteric replacement of the ammonium group with a hydroxyl group.

Physicochemical Properties[1][2][4][5][6]

The following data aggregates experimental and predicted values essential for formulation and analytical method development.

Property Value / Range Notes
Physical State White crystalline powderHygroscopic; store under desiccant.
Melting Point 245 – 262 °CDecomposes upon melting.
Solubility (Water) Soluble (>50 mg/mL)High polarity due to zwitterionic core and distal -OH.
Solubility (Organic) Insoluble in Et2O, Hexane; Slightly soluble in EtOHTypical of free amino acids.
pKa1 (

-COOH)
2.53 ± 0.24 (Predicted)Comparable to standard amino acids.
pKa2 (

-NH3+)
9.50 ± 0.20 (Predicted)Protonated amine at neutral pH.
LogP (Octanol/Water) -2.8 (Predicted)Highly hydrophilic; poor membrane permeability without derivatization.
Isoelectric Point (pI) ~6.0Neutral zwitterion at physiological pH.

Synthesis Protocol: The Acetamidomalonate Route[7][8]

The most robust laboratory-scale synthesis of this compound utilizes the Sorensen Amino Acid Synthesis . This method employs diethyl acetamidomalonate as a glycine equivalent, which is alkylated with a protected 4-carbon halo-alcohol and subsequently hydrolyzed.

Reaction Scheme
  • Deprotonation: Sodium ethoxide generates the enolate of diethyl acetamidomalonate.

  • Alkylation: Nucleophilic attack on 4-chlorobutyl acetate (or 4-bromobutyl acetate).

  • Hydrolysis & Decarboxylation: Acidic hydrolysis removes protecting groups and the redundant carboxyl group.

Synthesis_Pathway SM1 Diethyl Acetamidomalonate (Nucleophile) Base NaOEt / EtOH (Reflux) SM1->Base SM2 4-Bromobutyl Acetate (Electrophile) SM2->Base Intermediate Alkylated Malonate Intermediate (Protected Precursor) Acid Concd. HCl (Reflux, 6-12h) Intermediate->Acid Base->Intermediate SN2 Alkylation Product This compound (Final Product) Acid->Product Hydrolysis & Decarboxylation

Figure 2: Step-wise synthetic pathway from commercial precursors to this compound.

Step-by-Step Methodology

Reagents:

  • Diethyl acetamidomalonate (1.0 eq)

  • Sodium metal (1.0 eq) dissolved in absolute Ethanol (to make NaOEt)

  • 4-Bromobutyl acetate (1.1 eq)

  • Concentrated Hydrochloric Acid (12 M)

Protocol:

  • Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal in absolute ethanol to generate sodium ethoxide. Add diethyl acetamidomalonate and stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Add 4-bromobutyl acetate dropwise to the stirring solution. Once addition is complete, heat the mixture to reflux for 4–6 hours. Monitor reaction progress by TLC (SiO2, EtOAc/Hexane) for the disappearance of the malonate.

  • Isolation of Intermediate: Cool the mixture and filter off the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to yield the oily alkylated intermediate (diethyl 2-acetamido-2-(4-acetoxybutyl)malonate).

  • Hydrolysis: Suspend the crude intermediate in concentrated HCl (approx. 10 mL per gram of intermediate). Reflux vigorously for 6–12 hours. This step effects three transformations: hydrolysis of the ethyl esters, hydrolysis of the acetyl amide, and thermal decarboxylation of the resulting malonic acid derivative.

  • Purification: Evaporate the HCl solution to dryness to obtain the crude amino acid hydrochloride salt. Dissolve the residue in a minimum amount of water and neutralize to pH ~6 with pyridine or aniline to precipitate the free amino acid. Recrystallize from water/ethanol to yield pure this compound as white crystals.

Applications in Research & Development

Peptidomimetics & Lysine Isosteres

Researchers use 6-hydroxynorleucine to probe the contribution of the lysine


-ammonium group to biological activity. By replacing Lys with 6-Hydroxynorleucine in a peptide sequence:
  • Hydrogen Bonding vs. Charge: If activity is retained, the interaction is likely driven by hydrogen bonding or steric fit rather than ionic attraction.

  • Salt Bridge Disruption: If activity is lost, the positive charge of Lys was essential for a salt bridge interaction (e.g., with Asp or Glu residues).

Synthetic Intermediate

The primary hydroxyl group is a versatile handle for further functionalization:

  • O-Glycosylation: Synthesis of glycopeptide mimetics.

  • Oxidation: Conversion to the aldehyde (allysine analogue) for cross-linking studies.

  • Halogenation: Conversion to 6-halonorleucine for nucleophilic substitution reactions.

Drug Development (Antivirals/Antihypertensives)

As a non-natural amino acid, it resists enzymatic degradation by standard proteases, potentially increasing the half-life of peptide-based drugs. It serves as a scaffold for designing inhibitors of lysine-processing enzymes.

References

  • National Institutes of Health (NIH) - PubChem. 6-Hydroxynorleucine Compound Summary. [Link]

  • Organic Syntheses. Diethyl Acetamidomalonate - General Alkylation Procedure. Coll. Vol. 4, p. 296 (1963). [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of DL-6-Hydroxynorleucine in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a detailed theoretical framework for the mechanism of action of DL-6-Hydroxynorleucine. It is important to note that, as of the date of this publication, there is a significant lack of direct experimental data on the biological activities of this specific compound in publicly available scientific literature. The mechanistic insights, experimental protocols, and potential biological effects described herein are therefore largely extrapolated from the well-documented activities of structurally related amino acid antagonists, most notably 6-diazo-5-oxo-L-norleucine (DON). This guide is intended for research, and drug development professionals as a roadmap for initiating investigations into the biological properties of this compound.

Introduction

This compound is a synthetic amino acid analog. While specific data on its biological function is scarce, its structural similarity to proteinogenic amino acids, particularly leucine and glutamine, suggests it may act as an antagonist in various metabolic pathways. This guide will explore a hypothetical mechanism of action for this compound, drawing parallels with the well-characterized glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4] The proposed mechanisms center on its potential to compete with natural amino acids for binding to enzymes and transporters, thereby disrupting cellular metabolism.

Proposed Mechanism of Action: A Competitive Antagonist Model

Based on its structure, this compound is hypothesized to function as a competitive antagonist of amino acid-utilizing enzymes and transporters. This antagonism likely occurs through two primary mechanisms:

  • Enzyme Inhibition: this compound may compete with natural amino acid substrates, such as leucine or glutamine, for the active sites of various enzymes.[4] This binding could be reversible or irreversible, leading to a reduction in the catalytic activity of these enzymes and subsequent disruption of downstream metabolic pathways.

  • Transport Inhibition: The uptake of essential amino acids into cells is mediated by specific transporter proteins. This compound could compete with natural amino acids for binding to these transporters, thereby limiting the intracellular availability of crucial building blocks for protein synthesis and other metabolic processes.

Key Cellular Pathways Potentially Affected

Given the central role of amino acids in cellular function, the antagonistic action of this compound could impact several critical pathways:

  • Protein Synthesis: By limiting the availability of essential amino acids, either through direct inhibition of aminoacyl-tRNA synthetases or by blocking amino acid transport, this compound could significantly impede protein synthesis.

  • Nucleic Acid Synthesis: Glutamine, a potential target for antagonism by this compound, is a key nitrogen donor in the de novo synthesis of purines and pyrimidines.[2][5] Inhibition of glutamine-dependent enzymes in this pathway could halt DNA and RNA production, leading to cell cycle arrest and apoptosis.

  • Energy Metabolism: Glutamine is a crucial anaplerotic substrate for the tricarboxylic acid (TCA) cycle in many rapidly proliferating cells, including cancer cells.[5] By antagonizing glutamine metabolism, this compound could disrupt the TCA cycle, leading to a decrease in ATP production and cellular energy crisis.

Physicochemical Properties of this compound

While biological data is limited, some physicochemical properties are known and are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H13NO3PubChem
Molecular Weight147.17 g/mol PubChem
CAS Number305-77-1PubChem

Proposed Signaling Pathway Disruption

The following diagram illustrates the hypothetical mechanism by which this compound may disrupt key cellular signaling pathways by acting as an amino acid antagonist.

DL_6_Hydroxynorleucine_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DL_6_HNL_ext This compound AA_Transporter Amino Acid Transporter DL_6_HNL_ext->AA_Transporter Competitive Inhibition AA_ext Amino Acids (e.g., Glutamine, Leucine) AA_ext->AA_Transporter Uptake AA_int Amino Acids AA_Transporter->AA_int Transport DL_6_HNL_int This compound Enzyme Amino Acid-Utilizing Enzyme DL_6_HNL_int->Enzyme Competitive Inhibition AA_int->Enzyme Substrate Metabolic_Pathway Metabolic Pathways (Protein Synthesis, etc.) Enzyme->Metabolic_Pathway Catalysis Disruption Pathway Disruption Enzyme->Disruption

Caption: Proposed mechanism of this compound as a competitive antagonist.

Experimental Protocols for Investigating the Mechanism of Action

To validate the proposed mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.

Protocol 1: Enzyme Inhibition Assay

This protocol is designed to determine if this compound can inhibit the activity of a specific amino acid-utilizing enzyme.

Objective: To measure the inhibitory effect of this compound on a target enzyme (e.g., glutaminase).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., L-glutamine)

  • This compound

  • Assay buffer

  • Detection reagent (specific to the enzyme reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add increasing concentrations of this compound to the assay wells.

  • Add the purified enzyme to each well.

  • Incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Assay_Workflow Start Start Prep_Inhibitor Prepare DL-6-HNL Stock Solution Start->Prep_Inhibitor Add_Inhibitor Add Serial Dilutions of DL-6-HNL to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add Purified Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Reaction Kinetics Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical enzyme inhibition assay.

Protocol 2: Cellular Uptake Assay

This protocol is used to assess whether this compound can inhibit the cellular uptake of a specific amino acid.

Objective: To measure the effect of this compound on the transport of a radiolabeled amino acid into cultured cells.

Materials:

  • Cultured cells (e.g., a cancer cell line known to be glutamine-dependent)

  • Radiolabeled amino acid (e.g., [3H]-L-glutamine)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash the cells with PBS.

  • Pre-incubate the cells with increasing concentrations of this compound in uptake buffer.

  • Add the radiolabeled amino acid to each well and incubate for a short period.

  • Stop the uptake by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the amino acid uptake (IC50).

Protocol 3: Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on overall protein synthesis in cells.

Objective: To quantify the rate of protein synthesis in the presence of this compound.

Materials:

  • Cultured cells

  • This compound

  • Radiolabeled amino acid for incorporation (e.g., [35S]-methionine or [3H]-leucine)

  • Cell culture medium

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Culture cells in a multi-well plate.

  • Treat the cells with various concentrations of this compound for a specified duration.

  • Pulse-label the cells with a radiolabeled amino acid for a short period.

  • Wash the cells with PBS.

  • Precipitate the proteins by adding cold TCA.

  • Wash the protein precipitate to remove unincorporated radiolabeled amino acids.

  • Solubilize the protein precipitate and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition relative to untreated control cells.[6]

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as an amino acid antagonist. The proposed mechanisms of enzyme and transporter inhibition provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to elucidating the precise mechanism of action and biological effects of this compound. Further investigation is warranted to determine if this compound holds therapeutic potential, particularly in the context of diseases characterized by metabolic dysregulation, such as cancer.

References

Sources

Technical Guide: DL-6-Hydroxynorleucine in Dual Vasopeptidase Inhibition and Chemical Biology

[1]

Executive Summary

DL-6-Hydroxynorleucine (6-HNL), also known as 2-amino-6-hydroxyhexanoic acid, is a non-proteinogenic amino acid that serves as a critical "privileged scaffold" in modern drug development.[1] While structurally homologous to L-Lysine, the substitution of the

This guide details the technical application of 6-HNL, focusing on its primary validated therapeutic role: as the chiral precursor for Omapatrilat , a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). Furthermore, we explore its utility as a chemical biology probe for investigating lysine-dependent enzymatic mechanisms and its application in peptide "stapling" via lactonization.[1]

Chemical & Pharmacological Profile

The Lysine Isostere Concept

6-HNL acts as a steric isostere of lysine.[1] In physiological pH (7.4), lysine carries a positive charge (


11
FeatureL-LysineThis compoundImpact on Binding
Side Chain


Removes cationic charge; retains bulk.[1]
Electronic State Positive (Cationic)Neutral (Polar)Eliminates salt bridge potential; enables H-bonding.[1]
Reactivity Nucleophilic (Amine)Nucleophilic (Alcohol)Enables ester/lactone formation (vs. amide).[1]
Metabolic Fate Protein synthesis / degradationExcreted / Specialized metabolismResistant to standard proteolysis.[1]
Therapeutic Mechanism: Dual Vasopeptidase Inhibition

The most significant pharmaceutical application of 6-HNL is its role as the chiral backbone for Omapatrilat (BMS-186716).[1] Omapatrilat treats hypertension and heart failure by simultaneously inhibiting:

  • ACE (Angiotensin-Converting Enzyme): Blocking the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[1]

  • NEP (Neutral Endopeptidase): Preventing the degradation of natriuretic peptides (ANP/BNP), promoting vasodilation and diuresis.

The 6-HNL scaffold provides the precise stereochemical orientation required to bind the zinc-containing active sites of both metalloproteases without inducing the rapid hydrolysis seen with natural peptide substrates.

Biocatalytic Synthesis Workflow

The industrial production of the therapeutically active L-enantiomer from this compound (or its precursors) represents a landmark in "Green Chemistry."[1] The process utilizes a chemo-enzymatic route to ensure high enantiomeric excess (

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the hydantoin precursor into the active L-6-HNL intermediate used for Omapatrilat synthesis.

GHydantoin5-(4-hydroxybutyl)hydantoinRacemicHNLThis compound(Racemic Mixture)Hydantoin->RacemicHNLHydrolysis(Chemical/Enzymatic)KetoAcid2-Keto-6-hydroxyhexanoicacidRacemicHNL->KetoAcidD-Amino Acid Oxidase(Oxidative Deamination)RacemicHNL->KetoAcidDynamic Kinetic ResolutionL_HNLL-6-Hydroxynorleucine(Chiral Intermediate)KetoAcid->L_HNLGlutamate Dehydrogenase(Reductive Amination)OmapatrilatOmapatrilat(Vasopeptidase Inhibitor)L_HNL->OmapatrilatMulti-step Chemical Synthesis(Cyclization/Coupling)

Figure 1: Chemo-enzymatic cascade for the production of L-6-Hydroxynorleucine, the key intermediate for Omapatrilat.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of L-6-Hydroxynorleucine

Objective: Isolate high-purity L-6-HNL from the keto-acid precursor using reductive amination.[1][2][3][4] This method is preferred over chemical resolution due to higher yield and enantiomeric purity.[1]

Reagents:

  • Substrate: 2-keto-6-hydroxyhexanoic acid (sodium salt).[1]

  • Enzyme: Beef Liver Glutamate Dehydrogenase (GluDH).[1]

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) from Bacillus megaterium.[1]

  • Cofactor: NAD+/NADH.[1]

  • Buffer: 0.1 M Potassium Phosphate, pH 7.5.[1]

  • Ammonia source:

    
    .[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-keto-6-hydroxyhexanoic acid (50 mM) and

    
     (200 mM) in phosphate buffer.
    
  • Cofactor Mix: Add catalytic amounts of NAD+ (1 mM) and Glucose (100 mM) to drive the recycling system.

  • Initiation: Add GluDH (20 U/mL) and GDH (10 U/mL) to the reaction vessel.

  • Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm). Monitor pH and maintain at 7.5 using 1M

    
     (which also replenishes the nitrogen source).[1]
    
  • Monitoring: Track consumption of the keto-acid via HPLC (C18 column, UV 210 nm) or TLC. Reaction typically reaches completion in 6–12 hours.[1]

  • Termination: Quench reaction by lowering pH to 3.0 with HCl.

  • Purification: Apply mixture to a cation-exchange resin (Dowex 50W).[1] Wash with water to remove glucose/cofactors.[1] Elute L-6-HNL with 1M

    
    .[1]
    
  • Validation: Verify chirality using Chiral HPLC (Crownpak CR(+) column). Target:

    
    .
    
Protocol B: Incorporation into Peptides (SPPS)

Objective: Incorporate 6-HNL into a peptide sequence to probe a "salt bridge" interaction site.[1]

Technical Note: The side-chain hydroxyl group of 6-HNL is nucleophilic.[1] In standard Fmoc-SPPS, it must be protected to prevent O-acylation (branching).[1]

  • Protection Strategy: Use Fmoc-6-Hydroxynorleucine(tBu)-OH .[1] The tert-butyl ether protection is stable to piperidine (Fmoc removal) but labile to TFA (final cleavage).[1]

  • Coupling:

    • Activator: HBTU/DIEA or DIC/Oxyma.[1]

    • Stoichiometry: 3-fold excess of amino acid relative to resin loading.[1]

    • Time: 45–60 minutes at room temperature.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Duration: 2 hours. This simultaneously cleaves the peptide from the resin and removes the tBu protecting group from the 6-HNL side chain.

  • Application: The resulting peptide will feature a neutral hydroxyl group at the specific position, allowing direct comparison with the wild-type Lysine peptide in binding assays.[1]

Research Applications: Chemical Biology

Beyond Omapatrilat, 6-HNL is a versatile tool for probing protein function.[1]

Probing Enzyme Specificity (Lysine 6-Dehydrogenase)

Researchers use 6-HNL to study enzymes that metabolize lysine.[1] For example, L-lysine 6-dehydrogenase (LysDH) catalyzes the oxidative deamination of the

  • Experiment: Incubate LysDH with 6-HNL.

  • Observation: 6-HNL acts as a competitive inhibitor or a slow substrate.[1]

  • Insight: If the enzyme requires a protonated amine for binding recognition (via an aspartate/glutamate residue in the active site), 6-HNL binding will be significantly weaker (

    
     increases), confirming the electrostatic dependency of the substrate recognition.
    
Peptide Stapling (Lactonization)

"Stapled peptides" use covalent linkages to lock peptides into alpha-helical conformations, improving stability and cell permeability.[1]

  • Mechanism: While standard stapling often uses olefin metathesis, 6-HNL allows for lactonization .[1]

  • Design: Incorporate 6-HNL at position

    
     and an Aspartic/Glutamic acid at position 
    
    
    .
  • Reaction: Post-synthesis activation allows the side chain OH of 6-HNL to form an ester (lactone) with the side chain COOH of the acidic residue.

  • Result: A stable cyclic peptide resistant to proteases.[1]

Staplingcluster_0Peptide Sequence (Open)cluster_1Stapled Peptide (Cyclized)AA1Position i(6-HNL)AA2Position i+4(Asp/Glu)StapleLactone Bridge(Ester Linkage)AA1->StapleCyclization(Activation)AA2->Staple

Figure 2: Strategy for peptide stabilization using 6-HNL mediated lactonization.

References

  • Hanson, R. L., et al. (1999).[1] Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry, 7(10), 2247-2252.

  • Patel, R. N. (2001).[1] Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 241-250.

  • Robl, J. A., et al. (1997).[1] Vasopeptidase inhibitors: incorporation of geminal and spirocyclic substituted azepinones in mercaptoacyl dipeptides.[1][5] Journal of Medicinal Chemistry, 40(10), 1570-1577.

  • PubChem. (n.d.).[1] 6-Hydroxy-DL-norleucine Compound Summary. National Library of Medicine.[1]

  • Santa Cruz Biotechnology. (n.d.).[1] DL-6-Hydroxy Norleucine Product Data.

Beyond the Standard Twenty: Engineering Therapeutic Potency with Non-Proteinogenic Amino Acids

[1]

The Strategic Imperative

In the landscape of modern drug discovery, the "Standard 20" proteinogenic amino acids often fail to meet the rigorous demands of therapeutic efficacy. Native peptides, while potent, suffer from rapid proteolytic degradation, poor membrane permeability, and lack of conformational specificity.

Non-proteinogenic amino acids (NPAAs) are not merely chemical curiosities; they are the molecular toolbox required to bridge the gap between small molecules and biologics. By introducing steric constraints, altering backbone topology, or masking polarity, NPAAs allow us to engineer "drug-like" properties into peptide scaffolds without sacrificing target affinity.

Functional Classification of NPAAs

The following table summarizes the primary classes of NPAAs utilized in high-value development programs, correlating structural modifications to therapeutic outcomes.

ClassRepresentative NPAAStructural FeatureMechanism of ActionTherapeutic Benefit

-Disubstituted
Aib (

-aminoisobutyric acid)
Geminal dimethyl group at

-carbon
Restricts

angles; induces helical structure (

/

-helix).
Proteolytic Resistance: Sterically blocks protease access (e.g., DPP-4).[1]
N-Methylated N-Me-Ala, SarcosineMethylation of backbone amide nitrogenRemoves H-bond donor; induces cis-peptide bonds.Permeability: Increases lipophilicity and membrane transit (oral availability).

-Amino Acids

-Alanine,

-hAA
Extended backbone (extra carbon)Alters hydrogen bonding pattern; resists standard proteases.Half-life Extension: Evades recognition by peptidases.
Macrocyclic Staples Olefinic ncAAs (e.g.,

)
Alkenyl side chains for metathesisCovalent linkage between turns (

or

).
Potency: Locks bioactive conformation; entropy reduction.

Mechanistic Workflow: From Instability to Efficacy

The integration of NPAAs transforms a labile hit into a stable lead. The diagram below illustrates the decision logic and mechanistic impact of specific substitutions during the Lead Optimization phase.

NPAA_MechanismNativePeptideNative Peptide Hit(High Affinity, Low Stability)AnalysisLiability Analysis:1. Proteolytic Hotspots2. Solvation Energy (Permeability)3. Conformational EntropyNativePeptide->AnalysisStrategy_AibStrategy 1: Steric Shielding(Insert Aib/$alpha$-Me)Analysis->Strategy_AibProteolysis IssueStrategy_NMeStrategy 2: Permeability(N-Methylation)Analysis->Strategy_NMePoor AbsorptionStrategy_StapleStrategy 3: Conformational Lock(Macrocyclization)Analysis->Strategy_StapleFlexible/Low PotencyOutcome_StabOutcome: Blocked Protease Access(e.g., DPP-4 Resistance)Strategy_Aib->Outcome_StabOutcome_PermOutcome: Reduced H-Bond Donors(Membrane Transit)Strategy_NMe->Outcome_PermOutcome_PotOutcome: Pre-organized Structure(Entropic Benefit)Strategy_Staple->Outcome_PotFinalDrugOptimized Clinical Candidate(Semaglutide, Cyclosporin, etc.)Outcome_Stab->FinalDrugOutcome_Perm->FinalDrugOutcome_Pot->FinalDrug

Figure 1: Decision tree for NPAA integration. Specific liabilities in the native peptide dictate the class of non-proteinogenic amino acid selected for optimization.

Technical Deep Dive: Synthesis & Incorporation

Incorporating NPAAs presents unique challenges. Standard Solid Phase Peptide Synthesis (SPPS) protocols often fail due to the steric hindrance introduced by these bulky residues.

Protocol: Coupling Sterically Hindered Amino Acids (SPPS)

Scenario: Coupling an Fmoc-Aib-OH onto a resin-bound N-terminal Aib residue (Aib-Aib junction). This is notoriously difficult due to the "gem-dimethyl" effect hindering nucleophilic attack.

Self-Validating System: This protocol uses the Chloranil Test rather than the Kaiser Test, as the Kaiser test can yield false negatives/positives with specific hindered amines or secondary amines (like Proline or N-methyls).

Reagents Required:
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Why: PyBOP/HBTU are insufficient for Aib-Aib couplings.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:
  • Resin Swelling (Critical):

    • Swell resin in DCM for 20 mins, then exchange to DMF. Reason: Maximizes solvation of the polymer matrix to expose hindered N-termini.

  • Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Pre-Activation (The "Magic" Step):

    • Dissolve Fmoc-Aib-OH (5 eq) and HATU (4.9 eq) in minimum DMF.

    • Add HOAt (5 eq) and DIEA (10 eq).

    • Allow to activate for exactly 2 minutes before adding to the resin. Reason: Pre-formation of the active ester is faster in solution than on-bead.

  • Coupling Reaction:

    • Add activated mixture to resin.[2]

    • Microwave Assist: If available, heat to 75°C for 20 mins.

    • Manual: Shake at RT for 2-4 hours.

  • Validation (Chloranil Test):

    • Sample a few beads.[3] Add 2 drops of 2% acetaldehyde in DMF + 2 drops of 2% chloranil in DMF.

    • Pass: Beads remain colorless/yellow (complete coupling).

    • Fail: Beads turn dark blue/green (incomplete).

    • Correction: If fail, perform a "Double Couple" (repeat step 3-4) using fresh reagents.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Genetic Code Expansion (GCE)

For proteins too large for SPPS, we utilize Genetic Code Expansion. This involves hijacking the cellular translation machinery to insert an NPAA in response to a stop codon (usually Amber/UAG).

Key Components:

  • Orthogonal tRNA: Recognizes the UAG codon but is not recognized by the host's endogenous synthetases.

  • Orthogonal aaRS (Synthetase): Charges the orthogonal tRNA only with the specific NPAA.[4]

GCE_WorkflowPlasmidPlasmid DNA(Gene of Interest with TAG codon)TranslationRibosomal Translation(Host Cell)Plasmid->TranslationmRNANPAA_MediaNPAA Supplement(e.g., p-Acetyl-Phe)OrthoSystemOrthogonal Pair(tRNA_CUA + aaRS)NPAA_Media->OrthoSystemSubstrateOrthoSystem->TranslationCharged tRNAProteinExpressed Protein(Contains NPAA at Site X)Translation->ProteinSuppression

Figure 2: Genetic Code Expansion workflow. The orthogonal system enables site-specific incorporation of NPAAs in live cells.[4][5]

Clinical Case Study: Semaglutide

Drug: Semaglutide (Ozempic/Wegovy) Target: GLP-1 Receptor (Type 2 Diabetes/Obesity)

The Challenge: Native GLP-1(7-37) has a half-life of ~1.5 minutes due to rapid cleavage by the enzyme DPP-4 at the Ala8 position.

The NPAA Solution:

  • Substitution: The Alanine at position 8 is replaced with

    
    -aminoisobutyric acid (Aib) .[1][6]
    
    • Mechanism:[5][7][8] The gem-dimethyl group of Aib induces a helical conformation and provides a steric wall that prevents DPP-4 from accessing the scissile bond.

  • Result: Half-life extended from minutes to ~1 week (in combination with fatty acid acylation for albumin binding).

Why this matters: Semaglutide validates the hypothesis that a single atom change (adding a methyl group to Ala to make Aib) can generate a multi-billion dollar therapeutic franchise by solving a fundamental stability problem.

References

  • Grokipedia.Non-proteinogenic amino acids in biotechnology and drug development.
  • Lau, J., et al. (2015).Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.
  • BenchChem.
  • Chin, J. W. (2024).Recent Advances in the Expanding Genetic Code.
  • Knudsen, L. B., & Lau, J. (2019).The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.

DL-6-Hydroxynorleucine: The Uncharged Lysine Isostere & Cyclization Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-6-Hydroxynorleucine (6-HNL), also known as 2-amino-6-hydroxyhexanoic acid, represents a critical building block in modern peptidomimetic design. Structurally an isostere of lysine, 6-HNL replaces the cationic


-ammonium group with a neutral hydroxyl moiety. This substitution allows researchers to precisely interrogate the role of electrostatics in receptor-ligand binding while preserving steric volume and hydrogen-bonding capability. Beyond its utility in Structure-Activity Relationship (SAR) studies—most notably as a key intermediate in the synthesis of the vasopeptidase inhibitor Omapatrilat —6-HNL serves as a versatile scaffold for the synthesis of depsipeptides and macrocyclic lactones.

This technical guide details the chemical properties, synthesis pathways, and solid-phase peptide synthesis (SPPS) protocols required to deploy 6-HNL effectively in drug discovery.

Part 1: Chemical Architecture & Properties

The Lysine Isostere Concept

The primary utility of 6-HNL lies in its structural homology to Lysine. In physiological conditions (pH 7.4), the


-amine of Lysine is protonated (

), carrying a positive charge essential for salt-bridge formation. 6-HNL (

of

) remains neutral.

Comparative Analysis:

FeatureL-LysineL-6-HydroxynorleucineImpact on Peptidomimetic
Side Chain


Removes positive charge; maintains chain length.
Electrostatics CationicNeutralEliminates salt bridges; tests charge dependency.
H-Bonding Donor (3 H)Donor (1 H) / Acceptor (2 LP)Alters H-bond network; allows H-bond acceptance.
Reactivity Nucleophilic AmineNucleophilic AlcoholEnables ester (depsipeptide) or lactone formation.
Hydropathy HydrophilicAmphipathicIncreases lipophilicity/membrane permeability.

Part 2: Synthesis & Sourcing Strategies

High-purity 6-HNL is challenging to source at scale. Two primary routes dominate the literature: a scalable biocatalytic cascade and a chemical rearrangement from Lysine.

Strategy A: Biocatalytic Cascade (Enzymatic)

The most enantioselective route utilizes a coupled enzymatic system to drive the equilibrium from 2-keto-6-hydroxyhexanoic acid to L-6-HNL. This method prevents product inhibition and ensures high enantiomeric excess (>99% ee).

Mechanism:

  • BCAT (Branched-Chain Aminotransferase): Transfers an amino group from Glutamate to the keto-acid precursor.

  • AspAT (Aspartate Aminotransferase): Regenerates Glutamate from the byproduct

    
    -ketoglutarate, preventing inhibition.
    
  • PDC (Pyruvate Decarboxylase): Removes pyruvate (from the AspAT step) to drive the reaction forward.

BiocatalyticCascade cluster_recycling Cofactor Recycling System Precursor 2-Keto-6-hydroxy- hexanoic acid BCAT BCAT (E. coli) Precursor->BCAT Product L-6-Hydroxynorleucine Glu L-Glutamate Glu->BCAT KG α-Ketoglutarate AspAT AspAT KG->AspAT Asp L-Aspartate Asp->AspAT OAA Oxaloacetate BCAT->Product Amination BCAT->KG AspAT->Glu Regeneration AspAT->OAA

Caption: Coupled enzymatic synthesis of L-6-HNL using BCAT/AspAT to overcome product inhibition.

Strategy B: Chemical Rearrangement

A "one-pot" chemical synthesis involves the conversion of L-Lysine to 6-HNL via an


-nitrosodichloroacetamide intermediate.[1] This method is valuable for labs lacking biocatalytic infrastructure.
  • Step 1: Acylation of Lysine with dichloroacetyl chloride.

  • Step 2: Nitrosation of the amide.[1]

  • Step 3: Thermal rearrangement/hydrolysis to replace the

    
    -N with -O.
    

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating 6-HNL into peptides requires careful selection of the building block to prevent side-chain acylation (branching) or to deliberately utilize it for cyclization.

Building Block Selection
  • Fmoc-6-HNL(tBu)-OH: Recommended. The tert-butyl ether protection on the side chain prevents acylation during subsequent coupling steps. It is removed during the final TFA cleavage.

  • Fmoc-6-HNL-OH (Unprotected): Risky. Can be used if 6-HNL is at the N-terminus or if subsequent couplings use mild conditions, but O-acylation by activated amino acids is a significant side reaction.

Standard Coupling Protocol (Fmoc/tBu Strategy)

This protocol assumes the use of Fmoc-6-HNL(tBu)-OH on Rink Amide or Wang resin.

  • Swelling: Swell resin in DMF (30 min).

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Mix Fmoc-6-HNL(tBu)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activation time should be minimal (< 2 min) to prevent racemization.

  • Coupling: Add activated mixture to resin. Shake for 45–60 min at Room Temp.

  • Monitoring: Kaiser test (ninhydrin) will be negative (no free amine).

  • Capping: Acetic anhydride/Pyridine (optional but recommended).

Depsipeptide Synthesis (Backbone Ester Switch)

To create a depsipeptide (amide


 ester substitution), the side chain hydroxyl of 6-HNL acts as the nucleophile.
  • Precursor: Use a resin-bound peptide ending in 6-HNL with a free side chain (e.g., incorporate Fmoc-6-HNL-OH or selectively deprotect).

  • Acylation (Ester Formation):

    • Reagents: Carboxylic Acid (R-COOH), DIC (Diisopropylcarbodiimide), and DMAP (catalytic).

    • Critical: DMAP is required for efficient esterification but can cause racemization. Use low temperature (

      
      C) initially if stereochemistry is sensitive.
      
    • Alternative: Mitsunobu reaction (PPh3/DIAD) can be used for difficult esterifications.

Part 4: Applications in Drug Design

Decision Matrix: When to Use 6-HNL

Use the following logic flow to determine the applicability of 6-HNL in your lead optimization campaign.

DecisionMatrix Start Objective: Modify Lysine Residue Q1 Is the Lysine + charge critical for binding (Salt Bridge)? Start->Q1 Branch1 Yes (Critical) Q1->Branch1 Branch2 Unknown / No Q1->Branch2 Action1 Retain Lys or use Arg/Ornithine Branch1->Action1 Q2 Is the objective to improve permeability/stability? Branch2->Q2 Action2 Use 6-HNL (Charge Deletion) Test H-bond donor/acceptor shift Q2->Action2 SAR Study Q3 Is the goal Cyclization? Q2->Q3 Structural Constraint Action3 Lactonization Strategy (Side-chain to C-term) Q3->Action3 Macrocyclization Action4 Depsipeptide Scan (Backbone modification) Q3->Action4 Stability

Caption: Strategic decision tree for deploying 6-HNL in peptidomimetic optimization.

Case Study: Omapatrilat

Omapatrilat (BMS-186716) is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

  • Role of 6-HNL: It serves as the chiral precursor for the drug's core structure.

  • Synthesis Insight: The synthesis utilizes L-6-hydroxynorleucine to form the 7-membered lactam ring fused to the thiazepine core. The hydroxyl group is pivotal for the subsequent closure and stereochemical integrity of the inhibitor.

  • Outcome: Although Omapatrilat faced challenges with angioedema in clinical trials, the use of 6-HNL demonstrated the viability of this building block in creating complex, fused bicyclic systems for metalloprotease inhibition.

Cyclization Strategies
  • Lactonization: Reaction of the 6-HNL hydroxyl with a C-terminal carboxylic acid (or side chain Asp/Glu) creates a macrocyclic lactone. This is often more metabolically stable than a disulfide bridge and lacks the redox sensitivity.

  • On-Resin Cyclization:

    • Load Asp/Glu via side chain to resin (ODmab protection).

    • Elongate peptide to N-term 6-HNL.

    • Selectively deprotect C-term and 6-HNL -OH.

    • Cyclize using DIC/DMAP.

References

  • Biocatalytic Synthesis: Seo, Y. M., et al. (2012). "Asymmetric synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid using a branched-chain aminotransferase." Biocatalysis and Biotransformation. Link

  • Chemical Synthesis: McCarthy, B., et al. (2015). "A Simple Synthesis of 6-Hydroxynorleucine Based on the Rearrangement of an N-Nitrosodichloroacetamide." Tetrahedron Letters. Link

  • Omapatrilat Application: Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Biomolecular Engineering. Link

  • SPPS Protection: Chem-Impex International. "Na-Fmoc-6-hydroxynorleucine Product Guide." Link

  • Peptidomimetic Strategies: Avan, I., et al. (2014). "Peptidomimetics: The Art of Transforming Peptides into Drugs." Chemical Society Reviews. Link

Sources

Methodological & Application

Application Note: Protocol for Incorporating DL-6-Hydroxynorleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

DL-6-Hydroxynorleucine (6-OH-Nle), also known as


-hydroxynorleucine, is a non-canonical amino acid often utilized as a lysine isostere. By replacing the 

-amino group of lysine with a hydroxyl group, researchers can probe the electrostatic contributions of the lysine side chain (removing the positive charge while retaining H-bonding capability) or create cyclic depsipeptides (lactones).

The Core Challenge: The incorporation of 6-OH-Nle presents two distinct chemical challenges that this protocol addresses:

  • Chemo-selectivity: The

    
    -hydroxyl group is a nucleophile. If left unprotected during chain elongation, it will react with activated amino acids to form branched ester linkages (O-acylation), ruining the sequence fidelity.
    
  • Stereochemistry: The "DL" designation indicates a racemic mixture at the

    
    -carbon. Incorporation results in a diastereomeric mixture of peptides (containing both L- and D-isomers) which requires specific downstream separation strategies.
    

This guide provides a self-validating protocol for incorporating 6-OH-Nle using Fmoc chemistry, covering protecting group selection, coupling dynamics, and the necessary purification steps for racemic resolution.

Strategic Planning: Protecting Group Logic

Before synthesis, the correct building block must be selected based on the intended application.

Decision Matrix: Selecting the Derivative
ApplicationRecommended DerivativeRationale
Standard Linear Peptides Fmoc-DL-6-OH-Nle(tBu)-OH The tert-butyl (tBu) ether is stable to piperidine (Fmoc removal) but cleaves with high-concentration TFA. This prevents O-acylation during synthesis.
Cyclic Depsipeptides Fmoc-DL-6-OH-Nle(Trt)-OH The Trityl (Trt) group can be removed selectively on-resin using dilute acid (1% TFA), allowing for side-chain-to-tail lactonization while other side chains remain protected.
N-Terminal Residue Fmoc-DL-6-OH-Nle-OH (Unprotected)If 6-OH-Nle is the final residue added, the side chain does not need protection as no further activated species will be introduced.
Visualization: Workflow & Decision Tree

G Start Start: Select 6-OH-Nle Strategy IsTerminal Is 6-OH-Nle the N-terminal residue? Start->IsTerminal Unprotected Use Unprotected Side Chain (Fmoc-DL-6-OH-Nle-OH) IsTerminal->Unprotected Yes IsCyclic Is on-resin cyclization required? IsTerminal->IsCyclic No TrtProt Use Trityl Protection (Fmoc-DL-6-OH-Nle(Trt)-OH) IsCyclic->TrtProt Yes (Lactonization) tBuProt Use t-Butyl Protection (Fmoc-DL-6-OH-Nle(tBu)-OH) IsCyclic->tBuProt No (Linear Peptide)

Figure 1: Decision tree for selecting the appropriate Fmoc-6-OH-Nle derivative based on sequence position and application.

Materials & Reagents

  • Resin: Rink Amide (for amides) or Wang (for acids). Recommended loading: 0.3–0.6 mmol/g (lower loading reduces aggregation).

  • Amino Acid: Fmoc-DL-6-OH-Nle(tBu)-OH (Commercial availability confirmed via Chem-Impex and others).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[1]

    • Note: Avoid HBTU/HATU if possible for the coupling of the DL-amino acid to reduce racemization risk, although 6-OH-Nle is not sterically hindered. DIC/Oxyma is milder.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (95:2.5:2.5).[1]

Protocol 1: Standard Incorporation (Linear Peptide)

This protocol assumes the use of Fmoc-DL-6-OH-Nle(tBu)-OH .

Step 1: Resin Preparation[2]
  • Swell resin in DMF for 20 minutes.

  • Deprotect initial Fmoc group: 20% Piperidine in DMF (2 x 5 min).

  • Wash: DMF (5 x 1 min).

Step 2: Coupling of Fmoc-DL-6-OH-Nle(tBu)-OH

Critical Causality: We use a slight excess (3-4 eq) to ensure complete coupling, as the bulky protecting group can slightly reduce kinetics compared to Gly/Ala.

  • Activation: Dissolve 4.0 eq of Fmoc-DL-6-OH-Nle(tBu)-OH and 4.0 eq of Oxyma Pure in minimal DMF. Add 4.0 eq of DIC.

    • Pre-activation: Allow to react for 2 minutes before adding to resin.

  • Reaction: Add mixture to resin. Agitate at room temperature for 60 minutes.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling (Recouple).

    • Colorless beads: Complete coupling.

  • Capping (Recommended): Add acetic anhydride/pyridine (1:9) in DMF for 5 minutes to cap any unreacted amines. This simplifies the final HPLC purification of the diastereomers.

Step 3: Chain Elongation

Proceed with standard Fmoc synthesis for subsequent residues.

  • Warning: Do not use harsh bases (like DBU) for Fmoc deprotection in subsequent steps if possible, although tBu is generally stable. Standard 20% piperidine is safe.

Step 4: Cleavage & Side-Chain Deprotection
  • Wash resin with DCM (3x) and dry under nitrogen.

  • Add Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5).

    • Ratio Logic: The high TFA concentration is required to remove the tBu ether from the 6-hydroxyl group. Water acts as a scavenger for the t-butyl carbocation.

  • Agitate for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and dry.

Protocol 2: Handling the "DL" Diastereomers

Because the starting material was racemic (DL), the crude product contains two distinct peptides:

  • Peptide containing L -6-OH-Nle

  • Peptide containing D -6-OH-Nle

These are diastereomers , not enantiomers (assuming the rest of the peptide sequence is chiral L-amino acids). Therefore, they have different physical properties and can be separated by RP-HPLC .

Separation Workflow
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) is recommended to resolve the diastereomeric pair.

  • Identification:

    • The L-isomer and D-isomer often elute close together.

    • Co-inject with a known L-standard if available.

    • If no standard is available, isolate both peaks. D-isomers in all-L peptides often (but not always) elute slightly earlier due to disrupted secondary structure (hydrophobic collapse).

Visualization: Purification Logic

HPLC Crude Crude Cleavage Mix (L-Peptide + D-Peptide) HPLC RP-HPLC (C18 Column, Shallow Gradient) Crude->HPLC Peak1 Peak 1 (Likely D-isomer) HPLC->Peak1 Peak2 Peak 2 (Likely L-isomer) HPLC->Peak2 Analysis NMR / Circular Dichroism (To confirm stereochem) Peak1->Analysis Peak2->Analysis

Figure 2: Workflow for the resolution of diastereomeric peptides resulting from DL-6-OH-Nle incorporation.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Branched Peptides (+ Mass) O-acylation of the hydroxyl group.[2]Ensure the tBu or Trt protecting group was used.[3] If using unprotected AA, ensure it was the last residue added.
Incomplete Coupling Steric bulk of protecting group.Double couple (2 x 45 min) or switch to HATU/DIEA (use HATU only for this step).
Low Yield after Cleavage Incomplete removal of tBu ether.Ensure cleavage time is at least 2 hours. Add 2.5% water to the cocktail to scavenge tBu cations effectively.
Unresolved HPLC Peaks Diastereomers co-eluting.Use a shallower gradient (e.g., 0.2% B/min). Change column stationary phase (e.g., C18 to Phenyl-Hexyl).

References

  • Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2007.
  • Albericio, F. "Developments in peptide and amide synthesis." Royal Society of Chemistry, 2013. (Reference for Oxyma/DIC coupling efficiency).

Sources

Application Notes and Protocols for the Efficient Incorporation of Fmoc-DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential and Synthetic Challenge of 6-Hydroxynorleucine

6-Hydroxynorleucine (Hnl) is a non-proteinogenic amino acid that has garnered significant interest in the field of peptide chemistry and drug development. Its aliphatic side chain, terminating in a primary hydroxyl group, offers a unique combination of hydrophilicity and a site for further chemical modification, making it a valuable building block for creating novel peptide-based therapeutics with enhanced pharmacological properties such as stability and bioavailability.[1] The incorporation of such unnatural amino acids into peptide sequences is a powerful strategy in modern medicinal chemistry.[2]

However, the efficient and reliable incorporation of Fmoc-DL-6-Hydroxynorleucine into a growing peptide chain using solid-phase peptide synthesis (SPPS) is not without its challenges. The primary obstacle is the presence of the nucleophilic hydroxyl group on the side chain, which can compete with the N-terminal amine during the coupling reaction, leading to undesirable side reactions. This application note provides a comprehensive guide to overcoming these challenges, focusing on the critical aspect of side-chain protection and the comparative efficacy of various coupling reagents.

Part 1: The Imperative of Side-Chain Protection

In Fmoc-based SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups. This orthogonal protection scheme is fundamental to the success of the synthesis.[3] For amino acids with hydroxyl-containing side chains, such as serine, threonine, and 6-hydroxynorleucine, protection of the hydroxyl group is mandatory to prevent O-acylation during the coupling step.[4][5] Failure to do so can result in the formation of ester side products, leading to a decrease in the purity and yield of the target peptide.

The tert-butyl (tBu) group is an excellent choice for protecting the hydroxyl group of 6-hydroxynorleucine. It is stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid).[4]

Recommendation: For the incorporation of 6-hydroxynorleucine, it is strongly recommended to use Fmoc-DL-6-hydroxynorleucine(tBu)-OH . While the unprotected version is commercially available, the side-chain protected variant is essential for successful SPPS. If not commercially available, a synthetic route analogous to the preparation of other O-tBu protected amino acids can be employed, which generally involves the reaction of the hydroxyl group with isobutylene in the presence of a strong acid catalyst.[6]

Part 2: A Comparative Overview of Coupling Reagents

The choice of coupling reagent is a critical parameter that dictates the efficiency of amide bond formation, especially when dealing with sterically hindered or functionalized amino acids. The process of peptide coupling involves the activation of the carboxylic acid of the incoming amino acid to facilitate its reaction with the N-terminal amine of the peptide chain.[7] We will consider three main classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Cost-Effective Workhorse

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are widely used due to their low cost and effectiveness. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or its safer and often more effective analogue, Oxyma Pure®, is essential.[8]

Phosphonium Salts: High Efficiency and Reduced Side Reactions

Phosphonium salt-based reagents, with PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) being a prominent example, offer higher efficiency than carbodiimides, particularly for challenging couplings. They react with the carboxylic acid to form an active OBt ester, which then smoothly reacts with the amine.

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

This class of reagents, which includes HBTU, HCTU, and HATU, is generally considered the most efficient for SPPS, especially for sterically hindered amino acids.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used. HCTU, containing the more acidic 6-Cl-HOBt, often shows slightly higher reactivity.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most powerful coupling reagents available. It forms a highly reactive OAt-ester, which is more reactive than the corresponding OBt-ester, making it particularly suitable for the most challenging coupling reactions.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on Oxyma Pure. It boasts coupling efficiencies comparable to HATU, with the added benefits of improved safety (avoiding the potentially explosive HOBt and HOAt) and better solubility.[9]

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides DIC + HOBt/Oxyma PureForms O-acylisourea intermediate, then active esterCost-effective, simple to useProne to racemization without additives, formation of N-acylurea byproduct
Phosphonium Salts PyBOPForms OBt active esterHigh efficiency, low racemizationHigher cost than carbodiimides
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUForms OBt, O-6-ClBt, OAt, or Oxyma active estersVery high efficiency, rapid reaction times, ideal for hindered couplingsHighest cost, potential for side reactions if not used correctly

Part 3: Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-DL-6-hydroxynorleucine(tBu)-OH in Fmoc-based SPPS. These protocols assume a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for a C-terminal amide).

General Steps (Prior to Coupling)
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue color) should confirm the presence of a free primary amine.[7]

Protocol 1: DIC/Oxyma Pure Coupling (Cost-Effective Method)

This method is a reliable and economical choice for standard couplings.

Reagents:

  • Fmoc-DL-6-hydroxynorleucine(tBu)-OH (3 equivalents)

  • Oxyma Pure (3 equivalents)

  • DIC (3 equivalents)

  • DMF (as solvent)

Procedure:

  • In a separate vial, dissolve Fmoc-DL-6-hydroxynorleucine(tBu)-OH (0.3 mmol) and Oxyma Pure (0.3 mmol) in DMF.

  • Add DIC (0.3 mmol) to the solution and allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using the Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling is complete. If the test is still positive, extend the reaction time or consider a double coupling.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times).

Protocol 2: HATU Coupling (High-Efficiency Method)

This method is recommended for ensuring high coupling efficiency, especially if the sequence is known to be "difficult" or if the preceding amino acid is sterically hindered.

Reagents:

  • Fmoc-DL-6-hydroxynorleucine(tBu)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)

  • DMF (as solvent)

Procedure:

  • In a separate vial, dissolve Fmoc-DL-6-hydroxynorleucine(tBu)-OH (0.3 mmol) and HATU (0.29 mmol) in DMF.

  • Add DIPEA or 2,4,6-Collidine (0.6 mmol) to the solution. A color change may be observed.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress with the Kaiser test. Couplings with HATU are typically very rapid.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times).

Part 4: Visualization of Workflow and Mechanisms

Overall SPPS Cycle for Incorporating Fmoc-Hnl(tBu)-OH

SPPS_Cycle Resin_NH2 Resin-Peptide-NH2 Coupling Coupling: Fmoc-Hnl(tBu)-OH + Coupling Reagent + Base (if needed) Resin_NH2->Coupling Resin_Fmoc Resin-Peptide-Hnl(tBu)-Fmoc Coupling->Resin_Fmoc Wash1 DMF Wash Resin_Fmoc->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Resin_Hnl_NH2 Resin-Peptide-Hnl(tBu)-NH2 Deprotection->Resin_Hnl_NH2 Wash2 DMF Wash Resin_Hnl_NH2->Wash2 Next_Cycle Ready for Next Coupling Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Activation Mechanism of HATU

HATU_Mechanism cluster_reactants Reactants cluster_products Activated Species Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) Fmoc_AA->Active_Ester + HATU + Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Amine H2N-Peptide-Resin Peptide_Amine->Peptide_Bond

Caption: Activation of a carboxylic acid with HATU to form a reactive OAt-ester.

Part 5: Analytical Verification

Post-synthesis analysis is crucial to confirm the successful incorporation of 6-hydroxynorleucine and to assess the purity of the final peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing peptide purity.

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A shallow gradient is often optimal for peptide separations. A typical starting point would be a linear gradient from 5% to 65% B over 30 minutes.[10] The gradient may need to be optimized depending on the overall hydrophobicity of the peptide.

  • Detection: UV detection at 214-220 nm, where the peptide bond absorbs.

The incorporation of the relatively hydrophilic 6-hydroxynorleucine may lead to a slight decrease in retention time compared to a peptide containing norleucine at the same position.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the synthesized peptide.

  • Expected Mass: The successful incorporation of a single Fmoc-DL-6-hydroxynorleucine(tBu)-OH residue, followed by cleavage and deprotection, will result in a mass increase of 115.08 Da (C6H11NO) compared to a glycine residue at the same position.

  • Detection of Side Products: MS can also be used to identify potential side products. For example, if the hydroxyl group was not protected, O-acylation by another amino acid during coupling would result in a mass increase corresponding to the mass of that acylated amino acid residue. Tandem MS (MS/MS) can be used to pinpoint the location of this modification. Fragmentation of peptides containing acylated side chains can be complex, but often involves neutral losses corresponding to the mass of the acyl group.[11]

Conclusion

The efficient incorporation of Fmoc-DL-6-Hydroxynorleucine into synthetic peptides is readily achievable with the appropriate synthetic strategy. The cornerstone of this strategy is the use of a side-chain protected derivative, namely Fmoc-DL-6-hydroxynorleucine(tBu)-OH , to prevent O-acylation. While standard coupling reagents like DIC/Oxyma Pure can be effective, high-efficiency uronium salt reagents such as HATU or COMU are recommended to ensure rapid and complete coupling, particularly in challenging sequences. Verification of successful incorporation and purity should always be performed using a combination of RP-HPLC and mass spectrometry. By following these guidelines, researchers can confidently utilize this valuable non-proteinogenic amino acid to advance their peptide-based research and drug development programs.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Albericio, F., & de la Torre, B. G. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(4), 996-1018. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Retrieved from [Link]

  • Ren, H., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]

  • Google Patents. (2017). CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • ResearchGate. (2009). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2018). HPLC evaluation of the reaction of peptides containing amino acids that can react with S-chlorocysteine. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • LCGC International. (2020). Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • Oomens, J., et al. (2012). Effect of the Asn side chain on the dissociation of deprotonated peptides elucidated by IRMPD spectroscopy. International Journal of Mass Spectrometry, 330-332, 138-146. Retrieved from [Link]

  • Soper, S. A., & Loo, R. R. O. (2005). Mass spectrometry of peptides and proteins. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Clemmer, D. E., et al. (2002). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial Library. Analytical Chemistry, 74(21), 5467-5474. Retrieved from [Link]

  • Miranda, L. P., & Mezo, A. R. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

  • ResearchGate. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • van der Burg, W. J., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Scientific Reports, 13(1), 11652. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Retrieved from [Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-6-hydroxynorleucine. Retrieved from [Link]

Sources

Application Note: High-Resolution Chiral Separation of DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral separation of DL-6-Hydroxynorleucine enantiomers by HPLC Content Type: Detailed Application Note & Protocol Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

This technical guide details the chromatographic isolation of this compound (2-amino-6-hydroxyhexanoic acid) enantiomers. As a non-proteinogenic amino acid lacking a strong chromophore, this molecule presents specific detection and separation challenges. This document outlines three distinct methodologies: (1) Crown Ether Chiral Stationary Phases (CSP) for direct analytical purity; (2) Ligand Exchange Chromatography (LEC) for robust quality control; and (3) Marfey’s Reagent Derivatization for high-sensitivity bioanalysis.

Introduction & Molecular Analysis[1][2][3][4]

Target Molecule: 6-Hydroxynorleucine

  • Structure: An

    
    -amino acid structurally homologous to Lysine, where the 
    
    
    
    -amino group is replaced by a hydroxyl group.
  • Chiral Center: Located at the

    
    -carbon (C2).
    
  • Challenge: The molecule is zwitterionic and polar. Crucially, it lacks an aromatic ring, rendering standard UV detection (254 nm) ineffective without modification or specific complexation.

Separation Strategy Selection

The choice of method depends on the detection limit required and the matrix complexity.

MethodPrimary ApplicationMechanismDetection
Crown Ether (CR-I) Analytical Purity / QCHost-Guest ComplexationUV (200 nm) or MS
Ligand Exchange Process Scale / Robust QCCopper(II) ComplexationUV (254 nm via Cu)
Marfey's Reagent Biological Samples (Serum/Plasma)Diastereomeric DerivatizationUV (340 nm)

Method A: Crown Ether HPLC (The Analytical Standard)

Rationale: Crown ether columns (e.g., CROWNPAK CR-I(+)) are the "Gold Standard" for separating underivatized amino acids. The chiral selector (18-crown-6 ether derivative) forms a host-guest inclusion complex with the primary ammonium group (


) of the amino acid.
Mechanism of Action

The separation relies on the ammonium group of the analyte protruding into the crown ether cavity.[1] The chiral barriers on the stationary phase discriminate between the spatial arrangement of the D- and L-enantiomers.

CrownEtherMechanism cluster_0 Mobile Phase (Acidic) cluster_1 Stationary Phase (Crown Ether) AA_Free Amino Acid (Zwitterion) AA_Prot Protonated Amino Acid (-NH3+) AA_Free->AA_Prot pH < 2.0 Complex Host-Guest Complex (3-point interaction) AA_Prot->Complex Inclusion Acid Acid (HClO4 or TFA) Acid->AA_Prot Separation Chiral Discrimination (D-form typically elutes first) Complex->Separation

Figure 1: Mechanism of Crown Ether Chiral Recognition requiring acidic protonation.

Detailed Protocol

Column: Daicel CROWNPAK CR-I(+) (3.0 mm × 150 mm, 5 µm). System: HPLC with UV Detector (or LC-MS).

Reagents:

  • Perchloric Acid (

    
    ) - Preferred for UV transparency.
    
  • Methanol (HPLC Grade).[2]

  • Water (Milli-Q).

Mobile Phase Preparation:

  • Aqueous Component: Prepare pH 1.5

    
     solution (approx. 16.3 g of 60% 
    
    
    
    in 1 L water). Note: pH is critical. If pH > 2.0, the amine deprotonates, and retention is lost.
  • Organic Modifier: Methanol (decreases retention, improves peak shape).

  • Composition: 90% Aqueous (pH 1.5) / 10% Methanol.

Operating Conditions:

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, generally increase resolution).

  • Detection: UV @ 200 nm (or 210 nm).

  • Injection Volume: 5–10 µL (1 mg/mL sample in mobile phase).

Expected Results:

  • Elution Order: D-6-Hydroxynorleucine (First) / L-6-Hydroxynorleucine (Second).

  • Resolution (

    
    ):  Typically > 2.0.
    

Method B: Ligand Exchange Chromatography (The Robust QC Method)

Rationale: Used when low-UV detection (200 nm) is unstable due to matrix interference. The copper complex formed allows detection at 254 nm.

Protocol

Column: Sumichiral OA-5000 or Phenomenex Chirex 3126 (D-Penicillamine). Mobile Phase: 2 mM Copper (II) Sulfate (


) in Water / Isopropanol (95:5).
  • Note: Organic modifier (IPA) controls retention time.

Operating Conditions:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30–40°C.

  • Detection: UV @ 254 nm (Detecting the Cu-Amino Acid complex).

Critical Consideration: This method is incompatible with Mass Spectrometry due to non-volatile copper salts. It is ideal for purity testing of raw materials.

Method C: Marfey’s Reagent Derivatization (High Sensitivity)

Rationale: For biological samples (plasma/urine) where sensitivity is paramount. FDAA (Marfey's Reagent) reacts with the primary amine to form diastereomers that separate on standard C18 columns with high UV absorbance.

Workflow Diagram

MarfeysWorkflow Sample Sample (6-Hydroxynorleucine) Reagent Add FDAA (Marfey's Reagent) + NaHCO3 (pH 8-9) Sample->Reagent Incubate Incubate 40°C for 60 mins Reagent->Incubate Quench Quench with HCl (Stop Reaction) Incubate->Quench HPLC Inject on C18 Column Quench->HPLC

Figure 2: Derivatization workflow for converting enantiomers to diastereomers.

Detailed Protocol

Derivatization Steps:

  • Mix: 50 µL Sample + 100 µL 1% FDAA (in acetone) + 40 µL 1M

    
    .
    
  • Heat: 40°C for 1 hour.

  • Stop: Add 40 µL 1M HCl.

  • Filter: 0.2 µm filter.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 50% B over 20 mins.

  • Detection: UV @ 340 nm.

Result: L-DAA (L-amino acid derivatized with L-FDAA) typically elutes before D-DAA on C18 columns (Elution order must be confirmed with standards).

Comparative Data Summary

ParameterCrown Ether (Method A)Ligand Exchange (Method B)Marfey's (Method C)
Sample Prep Dilute & ShootDilute & Shoot1-Hour Reaction
Detection UV 200 nm (Weak)UV 254 nm (Strong)UV 340 nm (Very Strong)
MS Compatible Yes (if using TFA)NoYes
Elution Order D then LVaries by columnL then D (typically)
Cost/Run MediumLowHigh (Reagent cost)

Troubleshooting & Optimization

Issue: Poor Resolution (Method A)
  • Cause: pH is too high (> 2.0).

  • Fix: The ammonium ion is deprotonating. Lower mobile phase pH to 1.5 or 1.0 using Perchloric Acid.

  • Secondary Fix: Lower column temperature to 10–15°C to stabilize the inclusion complex.

Issue: Baseline Noise (Method A)
  • Cause: UV absorption of organic modifiers at 200 nm.

  • Fix: Use high-purity "HPLC Grade" Methanol. Avoid Acetone or THF which absorb in UV. Ensure Perchloric acid is high purity.

Issue: Peak Tailing (Method B)
  • Cause: Slow ligand exchange kinetics.

  • Fix: Increase column temperature to 40–50°C to speed up the exchange kinetics.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis. Biomedical Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. Journal of Chromatography A. Retrieved from [Link]

Sources

Mass spectrometry analysis of peptides containing DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

6-Hydroxynorleucine (6-Hnl), also known as


-hydroxynorleucine, is a non-canonical amino acid often overlooked in standard proteomic workflows. It arises primarily through two distinct pathways:
  • Oxidative Stress: Metal-catalyzed oxidation (MCO) of Lysine residues, serving as a stable marker for protein carbonylation and aging.

  • Enzymatic Reduction: The reduction of Allysine (a product of Lysyl Oxidase) during collagen crosslinking maturation.

The Analytical Challenge: Analyzing 6-Hnl presents a "perfect storm" of mass spectrometry challenges:

  • Isobaric Interference: The mass shift from Lysine to 6-Hnl (+0.9840 Da) is nearly identical to the deamidation of Asparagine/Glutamine (+0.9840 Da) and the neutron mass difference of

    
    C (+1.0034 Da).
    
  • Stereochemistry: Synthetic peptides or racemized biological samples may contain both D- and L-enantiomers. Standard C18 chromatography cannot separate DL-isomers.

  • Ionization Efficiency: The loss of the

    
    -amino group removes a protonation site, significantly altering charge state distributions and ionization efficiency compared to the native Lysine peptide.
    

This guide provides a definitive protocol for the identification, differentiation, and chiral resolution of 6-Hnl peptides.

Physicochemical Properties & Mass Shifts

Understanding the exact mass defect is critical for setting instrument tolerances.

AnalyteResidue FormulaMonoisotopic Mass (Da)

Mass vs. Lys (Da)
Chemical Feature
Lysine (K)

128.094960.0000Basic

-amine (Proton acceptor)
6-Hnl

129.07898+0.98402 Neutral

-hydroxyl (H-bond donor)
Deamidation

N/A+0.98402Occurs on Asn/Gln, not Lys

C Isotope
N/AN/A+1.00335Natural abundance isotope

Critical Insight: You cannot distinguish 6-Hnl from Deamidation based on precursor mass alone. You must rely on site localization (MS/MS) and diagnostic immonium ions .

Analytical Workflow

The following diagram outlines the decision process for analyzing 6-Hnl, specifically addressing the "DL" stereochemistry requirement.

Hnl_Workflow Start Start: Peptide Sample (Biological or Synthetic) Q_Chiral Is Chiral Differentiation (DL) Required? Start->Q_Chiral Path_A Protocol A: Standard LC-MS/MS (C18 Column) Q_Chiral->Path_A No (Sequence ID only) Path_B Protocol B: Chiral Derivatization (Marfey's Reagent / FDAA) Q_Chiral->Path_B Yes (DL Separation) Frag_Analysis MS/MS Fragmentation Analysis (HCD/CID) Path_A->Frag_Analysis Validation Data Validation: 1. Check +0.984 Da shift 2. Locate shift to 'K' site 3. Immonium Ion (m/z 85) Frag_Analysis->Validation End Final Report: Sequence + Stereochemistry Validation->End Sep_Dia Separation of Diastereomers (L-FDAA-D-Hnl vs L-FDAA-L-Hnl) Path_B->Sep_Dia Quant Enantiomeric Ratio Quantification Sep_Dia->Quant Quant->End

Caption: Decision tree for 6-Hnl analysis. Protocol A focuses on sequence identification; Protocol B resolves D/L enantiomers.

Protocol A: High-Resolution LC-MS/MS (Sequence Identification)

Use this protocol to identify the presence of 6-Hnl and distinguish it from Lysine or Deamidation.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

Instrument Parameters (Orbitrap/Q-TOF):

  • Resolution: > 60,000 @ 200 m/z (Essential to resolve 6-Hnl from

    
    C isotopes).
    
  • Fragmentation: HCD (Higher-energy Collisional Dissociation). Normalized Collision Energy (NCE): 28-32%.

  • Dynamic Exclusion: 10-15 seconds (Prevent re-sampling the abundant Lys peptide).

Step-by-Step Execution:

  • Digest: Perform standard tryptic digestion. Note: Trypsin will NOT cleave at 6-Hnl residues because it lacks the basic charge required for the trypsin specificity pocket. This results in missed cleavages (longer peptides) compared to the native form.

  • Chromatography:

    • 6-Hnl is less polar than protonated Lysine at pH 2 (due to loss of the charged amine).

    • Expectation: The 6-Hnl peptide will elute later (higher %B) than the corresponding unmodified Lysine peptide.

  • Data Analysis (The "Deamidation Trap"):

    • Search for a dynamic modification of +0.9840 Da on Lysine (K).

    • Do not confuse with Deamidation (+0.9840 Da) on Asn (N) or Gln (Q).

    • Validation: Check for the Diagnostic Immonium Ion .

      • Lysine Immonium Ion: 84.08 Da .

      • 6-Hnl Immonium Ion: 85.06 Da (

        
        ).
        

Protocol B: Chiral Resolution (DL-Separation)

Standard C18 cannot separate D-6-Hnl from L-6-Hnl. To resolve them, we use Marfey’s Reagent (FDAA) , which reacts with the N-terminus to create diastereomers with distinct hydrophobicities.

Mechanism: L-FDAA + D-Peptide


 L-D Diastereomer (Elutes Later)
L-FDAA + L-Peptide 

L-L Diastereomer (Elutes Earlier)

Reagents:

  • Marfey’s Reagent (FDAA): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (1% w/v in Acetone).[1]

  • Buffer: 1M Sodium Bicarbonate (

    
    ).
    
  • Quench: 2M HCl.

Protocol:

  • Sample Prep: Dissolve 50 µg of peptide in 50 µL water.

  • Reaction:

    • Add 20 µL 1M

      
      .
      
    • Add 100 µL Marfey’s Reagent solution.[2]

    • Incubate at 40°C for 60 minutes (protect from light).

  • Quench: Add 20 µL 2M HCl to stop the reaction and acidify (pH ~2).

  • LC-MS Analysis:

    • Inject directly onto a C18 column.

    • Use a shallow gradient (e.g., 0.5% B per minute) to maximize diastereomer separation.

    • Detection: Monitor UV at 340 nm (dinitrophenyl group) AND MS extracted ion chromatogram (Precursor + 252.05 Da from FDAA tag).

Interpretation: The L-L diastereomer (L-FDAA reacted with L-6-Hnl peptide) typically elutes before the L-D diastereomer. Confirm elution order with authentic standards if available.

Fragmentation Logic & Diagnostic Ions

The following diagram illustrates how to interpret the MS/MS spectrum to confirm 6-Hnl.

Fragmentation_Logic Spectrum MS/MS Spectrum Check_Imm Check Low Mass Region (m/z 50-150) Spectrum->Check_Imm Check_Y Check y-ion Series Spectrum->Check_Y Imm_84 Peak at 84.08 Da (Lysine Immonium) Check_Imm->Imm_84 Unmodified Imm_85 Peak at 85.06 Da (6-Hnl Immonium) Check_Imm->Imm_85 Modified Result_Hnl CONFIRMED: 6-Hydroxynorleucine Imm_85->Result_Hnl Shift Mass Shift +1 Da at 'K' position Check_Y->Shift NoShift Mass Shift +1 Da at 'N' or 'Q' position Check_Y->NoShift Shift->Result_Hnl Result_Deam FALSE POSITIVE: Deamidation NoShift->Result_Deam

Caption: MS/MS interpretation logic. The presence of m/z 85.06 is the "smoking gun" for 6-Hnl.

Summary of Key Parameters

ParameterSetting/ValueReason
Precursor Tolerance < 5 ppmDistinguish +0.984 Da from +1.003 Da (Isotope).
Enzyme Trypsin (with caveats) or Glu-CTrypsin will skip 6-Hnl sites (no cleavage).
Modifications 6-Hydroxynorleucine (K)Set as Variable.

Mass: +0.98402 Da.
Neutral Loss -18.0106 Da (

)
Hydroxyl group on side chain is labile.
Diagnostic Ion m/z 85.06Specific immonium ion for 6-Hnl.

References

  • Hawkins, C. L., & Davies, M. J. (2019). Detection and characterisation of radical-mediated protein oxidation by mass spectrometry. Free Radical Biology and Medicine.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6]

  • Thermo Fisher Scientific. (n.d.).[1] FDAA, Marfey's Reagent Protocol.[1]

  • Sobott, F., et al. (2020). Differentiation of Isomeric Amino Acids by High-Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry.

  • UniProt Consortium. (2025). Post-translational modification: 6-hydroxynorleucine.

Sources

Application Note: NMR Spectroscopy for Characterization of DL-6-Hydroxynorleucine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

DL-6-Hydroxynorleucine (Hnl) , formally 2-amino-6-hydroxyhexanoic acid, is a non-canonical amino acid often employed as a lysine isostere. By replacing the


-amino group of lysine with a hydroxyl group, researchers can probe the electrostatic contributions of the lysine side chain while maintaining similar steric bulk and hydrogen-bonding capabilities.

This application note details the protocol for the structural characterization of peptides containing DL-Hnl . The "DL" designation implies a racemic mixture at the chiral center of the Hnl residue. When incorporated into a peptide backbone composed of L-amino acids, this results in a mixture of diastereomers (L-Peptide-L-Hnl and L-Peptide-D-Hnl).

Critical Analytical Challenges:

  • Diastereomeric Discrimination: The presence of D- and L-Hnl creates two distinct chemical environments, often resulting in signal doubling (splitting) for the Hnl residue and its immediate neighbors.

  • Side-Chain Validation: Distinguishing the

    
    -hydroxymethyl group from the 
    
    
    
    -aminomethyl group of Lysine (if present).
  • Structural Integrity: Verifying the open-chain alcohol form versus potential

    
    -lactone formation (cyclization) which can occur under acidic cleavage conditions.
    

Sample Preparation Protocol

To ensure high-resolution data and observation of exchangeable protons (crucial for side-chain validation), DMSO-d6 is the solvent of choice over D₂O.

Reagents
  • Solvent: DMSO-d6 (99.9% D) + 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Tubes: High-precision 5mm NMR tubes (e.g., Wilmad 535-PP).

Protocol Steps
  • Lyophilization: Ensure the peptide sample is strictly lyophilized to remove traces of cleavage scavengers (e.g., EDT, thioanisole) and HPLC solvents (acetonitrile/TFA). Residual TFA can shift amide protons and catalyze exchange.

  • Weighing: Weigh 2.0 – 5.0 mg of the peptide powder.

    • Note: Lower concentrations (<1 mg) may require CryoProbe usage for adequate signal-to-noise (S/N) on 2D experiments.

  • Dissolution: Add 600 µL of DMSO-d6.

    • Expert Insight: Do not shake vigorously. Vortex gently or use a pipette to mix. Vigorous shaking introduces microbubbles that degrade field homogeneity (shimming).

  • pH Check (Optional but Recommended): If amide peaks are broad or invisible, the apparent pH may be too acidic (fast exchange) or basic. Adjusting with negligible amounts of NaOD/DCl is risky; usually, buffering with 20 mM phosphate buffer in DMSO (specialized prep) is preferred only if standard prep fails.

NMR Acquisition Strategy

The characterization relies on a specific sequence of experiments to establish connectivity and prove the existence of the hydroxyl group.

Recommended Pulse Sequence Workflow
ExperimentPurposeCritical Parameter
1D ¹H Quality check, integration, diastereomer ratio.16-64 scans, sufficient relaxation delay (d1=2s).
2D ¹H-¹H COSY ³J coupling: Hα-Hβ, Hδ-Hε.High resolution in F1 (256-512 increments).
2D ¹H-¹H TOCSY Full spin system ID (Amide NH

Side chain).
Mixing time: 80 ms (to transfer magnetization to the end of the long Hnl chain).
2D ¹H-¹³C HSQC Carbon assignment; distinguishing CH₂ groups.Multiplicity editing (CH/CH₃ up, CH₂ down).
2D ¹H-¹³C HMBC Connectivity across heteroatoms (CO-NH).Optimized for long-range coupling (usually 8 Hz).

Data Analysis & Chemical Shift Assignments

The "DL" Signature (Diastereomeric Splitting)

Because the peptide contains DL-Hnl, you will likely observe signal doubling .

  • Observation: The amide proton (NH) of the Hnl residue and the Hα of the preceding residue often show two distinct peaks.

  • Validation: Integration of these doubled peaks usually reflects the enantiomeric ratio of the starting material (typically 1:1 for DL mixtures).

  • Action: Do not treat these as impurities. If the ratio is 50:50, it confirms the successful incorporation of the racemic Hnl.

Diagnostic Chemical Shifts (DMSO-d6)

The following table outlines the expected shifts for the Hnl residue compared to Lysine.

PositionAtomApprox. Shift (ppm)MultiplicityNotes
Backbone NH7.8 – 8.5DoubletMay appear as two peaks (diastereomers).
Alpha 4.1 – 4.4Multiplet
Side Chain Hβ, Hγ, Hδ1.2 – 1.8MultipletsOverlapped region.
Epsilon 3.35 – 3.45 Multiplet Diagnostic. Significantly downfield from Lys Hε (~2.7 ppm).
Hydroxyl OH 4.0 – 4.5 Triplet/Broad Visible in DMSO. Disappears in D₂O.
Carbon ~61.0-In HSQC, this correlates to the 3.4 ppm protons.
Structural Logic Diagram (Graphviz)

The following diagram illustrates the connectivity logic used to assign the Hnl side chain and distinguish it from Lysine or potential lactone byproducts.

Hnl_Assignment_Logic Sample Peptide Sample (DMSO-d6) Spectrum 1D Proton Spectrum Sample->Spectrum Split_Check Check NH/Hα Regions for Splitting Spectrum->Split_Check Diastereomers DL-Diastereomers Confirmed (1:1 Ratio) Split_Check->Diastereomers Doublets Observed Impurity Impurity/Degradation Split_Check->Impurity Unordered Multiplicity TOCSY 2D TOCSY (80ms) Trace Spin System Diastereomers->TOCSY SideChain Identify Side Chain (CH2)4 Chain TOCSY->SideChain Epsilon_Check Analyze Epsilon (ε) Position SideChain->Epsilon_Check Hnl_Conf Hε @ ~3.4 ppm OH visible Epsilon_Check->Hnl_Conf Target (Alcohol) Lys_Conf Hε @ ~2.7 ppm NH3+ visible Epsilon_Check->Lys_Conf Lysine Contam. Lactone_Conf Hε @ ~4.1 ppm (Deshielded Ester) Epsilon_Check->Lactone_Conf Cyclization Artifact

Figure 1: Logic flow for NMR assignment of Hnl peptides, highlighting the differentiation between target molecule, diastereomers, and potential artifacts.

Advanced Characterization: Lactone Detection

A common pitfall in Hnl peptide synthesis is the acid-catalyzed intramolecular cyclization of the side chain hydroxyl onto the C-terminal carbonyl (if Hnl is C-terminal) or the backbone carbonyl, forming a lactone.

Detection Protocol:

  • HMBC Analysis: Look for long-range coupling from the protons (~3.4 ppm or ~4.1 ppm if lactonized).

  • Target Signal: In the open chain (desired), Hε correlates to only.

  • Lactone Signal: If lactonized, Hε will show a correlation to a Carbonyl Carbon (~170-175 ppm).

  • Chemical Shift Shift: The Hε protons will shift downfield to ~4.0 - 4.2 ppm due to the ester effect, distinct from the alcohol (~3.4 ppm).

Visualization of Connectivity[1]

The diagram below details the specific NMR correlations required to "walk" down the Hnl side chain.

Hnl_Connectivity NH Amide NH (7.8-8.5 ppm) Ha (4.1-4.4 ppm) NH->Ha COSY/TOCSY He (3.4 ppm) NH->He TOCSY (Relay) Hb (1.6 ppm) Ha->Hb COSY Hg (1.4 ppm) Hb->Hg COSY/TOCSY Hd (1.4 ppm) Hg->Hd TOCSY Hd->He COSY OH OH (4.0-4.5 ppm) He->OH COSY (DMSO only)

Figure 2: Atom-to-atom connectivity map for this compound. Solid lines indicate direct COSY couplings; dotted lines indicate TOCSY relay.

References

  • Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics." Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for pulse sequences and solvent effects).
  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. Available at: [Link]

  • PubChem. "6-Hydroxy-DL-norleucine Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1][2]

Sources

Application Note: DL-6-Hydroxynorleucine as a Tool for Studying Enzyme-Substrate Interactions

[1][2]

Introduction: The Power of Isosteric Probes

In the structural analysis of enzyme active sites, distinguishing between steric recognition (shape complementarity) and electrostatic recognition (charge interactions) is a fundamental challenge. DL-6-Hydroxynorleucine (6-HNL) serves as a critical chemical probe in this domain.[1][2]

Structurally, 6-HNL is an isostere of Lysine .[1][2] It retains the exact carbon chain length (six carbons) and linear geometry of Lysine but substitutes the terminal, positively charged



Key Chemical Properties
PropertyL-Lysine (Natural Substrate)This compound (Probe)
Terminal Group

-Amino (

)

-Hydroxyl (

)
Charge at pH 7.4 Positive (+1)Neutral (0)
H-Bond Capability Donor (3 H)Donor (1 H) / Acceptor (2 LP)
Chain Length ~6.5 Å (Isosteric)~6.5 Å (Isosteric)

Core Application: This molecule is most authoritatively used to study Lysyl-tRNA Synthetase (LysRS) and other lysine-utilizing enzymes (e.g., lysine oxidases).[1][2] By comparing the kinetic parameters (



Mechanistic Insight: The "Charge Deletion" Hypothesis

When an enzyme binds Lysine, the specificity often relies on a conserved aspartate or glutamate residue in the binding pocket that forms a salt bridge with the lysine

  • Scenario A (Charge Dominant): If the enzyme requires the positive charge for binding, 6-HNL (neutral) will exhibit a drastically increased

    
     (poor affinity) or complete loss of activity.
    
  • Scenario B (Shape/H-Bond Dominant): If the enzyme relies primarily on the hydrophobic chain and hydrogen bonding geometry, 6-HNL will bind with an affinity comparable to Lysine, effectively acting as a substrate or a competitive inhibitor.

Visualization: Structural Recognition Logic[2]

EnzymeRecognitionEnzymeEnzyme Active Site(e.g., LysRS)Interaction_LysStrong Salt Bridge(+/- Interaction)Enzyme->Interaction_LysInteraction_HNLLoss of Charge(H-Bond Only)Enzyme->Interaction_HNLLysineL-Lysine(Terminal -NH3+)Lysine->Interaction_LysHNL6-Hydroxynorleucine(Terminal -OH)HNL->Interaction_HNLOutcome_LysHigh Affinity(Low Km)Interaction_Lys->Outcome_LysValidationOutcome_HNLDetermine SpecificityInteraction_HNL->Outcome_HNLExperimental ReadoutSteric_DominantShape DrivenBindingOutcome_HNL->Steric_DominantIf Km is similarElectrostatic_DominantCharge DrivenBindingOutcome_HNL->Electrostatic_DominantIf Km increases >100x

Caption: Logic flow for using 6-HNL to distinguish between electrostatic and steric binding mechanisms in enzyme active sites.

Detailed Protocol: ATP-PPi Exchange Assay

The most robust method to verify if 6-HNL is recognized by an aminoacyl-tRNA synthetase is the ATP-Pyrophosphate (PPi) Exchange Assay .[1][2] This assay measures the formation of the aminoacyl-adenylate intermediate (Enzyme-AA-AMP), which occurs before the transfer to tRNA. This is crucial because 6-HNL might be activated (step 1) but not transferred (step 2).[1][2]

Materials Required[1][2][3][4][5][6][7][8]
  • Enzyme: Purified Lysyl-tRNA Synthetase (LysRS) (approx. 10–100 nM final).[1][2]

  • Substrates:

    • L-Lysine (Positive Control).[1][2]

    • This compound (Test Compound).[1][2]

    • ATP (non-radiolabeled).[1][2]

    • Example Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT.[1][2]

  • Radiolabel: Sodium Pyrophosphate (

    
    P-PPi) (Specific activity ~1000–2000 cpm/nmol).[1][2]
    
  • Quenching Solution: 200 mM Sodium Pyrophosphate (cold) in 7% Perchloric acid.

  • Separation: Activated Charcoal (acid-washed) and glass fiber filters (Whatman GF/C).[1][2]

Experimental Workflow
  • Stock Preparation:

    • Dissolve DL-6-HNL in water or buffer.[1][2] Note: Since the DL-form is a racemate, the effective concentration of the L-isomer (the likely biological substrate) is 50% of the total mass.

    • Prepare a concentration range (e.g., 0.1 mM to 10 mM effective L-isomer concentration).[1][2]

  • Reaction Assembly (100

    
    L volume): 
    
    • Mix Buffer, MgCl₂, ATP (2 mM), and

      
      P-PPi (2 mM).[2]
      
    • Add varying concentrations of 6-HNL.[1][2]

    • Initiate reaction by adding LysRS enzyme.[1][2]

    • Incubate at 37°C.

  • Time-Course Sampling:

    • At defined intervals (e.g., 2, 5, 10, 20 min), remove 20

      
      L aliquots.
      
    • Immediately transfer into 200

      
      L of Quenching Solution  containing charcoal.[1][2]
      
    • Mechanism:[2][3][4][5][6] The charcoal adsorbs ATP (and the newly formed

      
      P-ATP) but does not bind inorganic PPi.
      
  • Washing and Counting:

    • Filter the charcoal mixture through GF/C filters under vacuum.[1][2]

    • Wash filters 3x with 5 mL water to remove free

      
      P-PPi.[1]
      
    • Place filters in scintillation vials with fluid.[1][2]

    • Measure Radioactivity (CPM).[1][2]

Visualization: Assay Workflow

AssayWorkflowStartReaction Mix(Enzyme + ATP + 32P-PPi)AddSubstrateAdd DL-6-HNL(Variable Conc.)Start->AddSubstrateIncubateIncubate 37°CFormation of 32P-ATPAddSubstrate->IncubateQuenchQuench with Acid/Charcoal(Stops reaction)Incubate->QuenchTime pointsFilterVacuum Filtration(Charcoal traps ATP)Quench->FilterWashWash Free 32P-PPiFilter->WashCountScintillation Counting(Measure 32P-ATP)Wash->Count

Caption: Step-by-step workflow for the ATP-PPi exchange assay to detect substrate activation.

Data Analysis and Interpretation

To determine the specificity, plot the initial velocity (


Michaelis-Menten Kinetics

Fit the data to the standard equation:

  • 
     (Michaelis Constant):  Reflects the affinity.[1][2]
    
  • 
     (Turnover Number):  Reflects the catalytic efficiency of the activation step.
    
Discrimination Factor (D)

Calculate the discrimination factor to quantify how well the enzyme rejects the analog compared to Lysine.

2
Discrimination Factor (

)
Interpretation

The enzyme cannot distinguish 6-HNL from Lysine.[1][2] The

-amino charge is not required for binding/catalysis.[1][2]

Moderate discrimination.[1][2] The charge contributes to binding but is not strictly essential.[2]

High specificity. The salt bridge is critical for transition state stabilization or ground state binding.[2]
Inhibition Studies ( )

If 6-HNL is not activated (no ATP-PPi exchange observed), it may still bind as a competitive inhibitor.[1][2] Perform the assay using L-Lysine as the substrate and add fixed concentrations of 6-HNL.[1]

  • An increase in the apparent

    
     of Lysine without a change in 
    
    
    indicates competitive inhibition.
  • Calculate

    
     using the Cheng-Prusoff correction or global fitting.[1][2]
    

Troubleshooting & Critical Considerations

  • Stereochemistry (DL vs L): Commercial 6-HNL is often racemic (DL).[1][2]

    • Impact: The D-isomer is usually inert but contributes to the total concentration.

    • Correction: Assume only 50% of the weighed mass is active L-isomer when calculating

      
      .[1][2]
      
  • Solubility: 6-HNL is soluble in water but less so than Lysine due to the loss of the charged amine.[1][2] Ensure stock solutions are fully dissolved (vortex/warm slightly if needed).[1][2]

  • Impurities: Commercial preparations may contain trace Lysine.[1][2]

    • Control: Run a "No Enzyme" control and a "No Substrate" control.[1][2] If the "No Substrate" control shows high background, your enzyme preparation might contain bound Lysine, or the 6-HNL is contaminated.

References

  • Substrate Recognition by Lysyl-tRNA Synthetase.

    • Context: Detailed structural and kinetic analysis of how LysRS recognizes the lysine side chain.
    • Source: Cusack, S., et al. (2000).[1][2] Structural studies of lysyl-tRNA synthetase: conformational changes induced by substrate binding.[1][2][5] PubMed.[1][2]

    • Context: The standard protocol for measuring amino acid activation kinetics.[1][2]

    • Source: Francklyn, C., et al. (2008).[1][2] In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity.[1][2] Methods.

  • Chemical Probes in Enzymology.

    • Context: General principles of using isosteric analogs (hydroxy vs amino) to probe enzyme active sites.[1][2]

    • Source: Fersht, A. (1985).[1][2] Enzyme Structure and Mechanism.[1][2][5] (Classic Text - General Reference for Isosteric Analysis).

  • Properties of 6-Hydroxynorleucine.

    • Context: Chemical structure and identifiers for the probe.[2][7]

    • Source: PubChem CID 233487.[1][2]

Application Note: Strategic Incorporation of DL-6-Hydroxynorleucine (Hnl) in Antimicrobial Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of DL-6-Hydroxynorleucine in the design of antimicrobial peptides. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

This compound (Hnl) , also known as


-hydroxynorleucine or 2-amino-6-hydroxyhexanoic acid, represents a critical tool in the rational design of antimicrobial peptides (AMPs). Structurally, Hnl is a geometric isostere of Lysine (Lys). It retains the exact side-chain length (four methylene groups) and terminal polarity but replaces the cationic 

-amino group (

) with a neutral hydroxyl group (

).

Why use this compound?

  • Deconvolution of Charge vs. Sterics: In AMPs, Lysine residues contribute both cationic charge (for membrane attraction) and steric bulk/hydrogen-bonding capability. Substituting Lys with Ala removes both; substituting with Hnl removes only the charge while preserving the steric envelope and hydrogen-bonding potential. This allows researchers to isolate the specific contribution of electrostatic attraction to the peptide's mechanism of action (MOA).

  • Toxicity Modulation: High cationic charge often correlates with mammalian cell toxicity (hemolysis). Hnl substitution can lower the net charge, potentially improving the therapeutic index (TI) by reducing hemolysis while maintaining amphipathicity.

  • Proteolytic Stability: As a non-canonical amino acid (ncAA), Hnl is generally not recognized by endogenous proteases (e.g., trypsin, which targets Lys/Arg), thereby enhancing the serum half-life of the peptide.

  • Stereochemical Scanning (DL-Mixtures): The use of the racemic DL form generates a diastereomeric pair at the substitution site. This creates an internal "stereochemical scan," allowing researchers to simultaneously test the activity of both the L- and D-isomers at that specific position, often separable via HPLC.

Chemical Structure & Properties[1]

PropertyLysine (Lys, K)This compound (Hnl)
Side Chain


Physiological Charge Positive (+1)Neutral (0)
Hydropathy Hydrophilic (Cationic)Polar Uncharged
H-Bond Capacity Donor (3)Donor (1) / Acceptor (2)
Isosteric Status ReferenceNeutral Isostere

Decision Matrix: When to Use Hnl

The following decision tree illustrates the logical flow for incorporating Hnl into an AMP discovery campaign.

Hnl_Decision_Matrix Start AMP Design Goal Problem1 High Hemolysis / Toxicity? Start->Problem1 Problem2 Low Serum Stability? Start->Problem2 Problem3 Unknown MOA? Start->Problem3 Sol1 Reduce Net Charge Problem1->Sol1 Target: Selectivity Sol2 Introduce ncAAs Problem2->Sol2 Target: Protease Resistance Sol3 Probe Electrostatics Problem3->Sol3 Target: SAR Study Action Substitute Lys with DL-6-Hnl Sol1->Action Sol2->Action Sol3->Action Result1 Diastereomeric Library (L-Peptide/L-Hnl + L-Peptide/D-Hnl) Action->Result1 Synthesis Result2 Outcome: Maintained H-Bonds, Removed Charge Action->Result2 Biophysical Effect

Figure 1: Decision matrix for incorporating this compound into antimicrobial peptide design workflows.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize an AMP sequence containing this compound using Fmoc chemistry. Challenge: The


-hydroxyl group of Hnl is a primary alcohol. While less nucleophilic than an amine, it can still undergo O-acylation during subsequent coupling steps if left unprotected, leading to branched peptides (depsipetides).
Recommendation:  Use Fmoc-DL-6-Hydroxynorleucine(Trt)-OH  or Fmoc-DL-6-Hydroxynorleucine(tBu)-OH  if available. If using the unprotected side chain, follow the modified protocol below.
Materials
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).

  • Fmoc-Amino Acids (Standard).[1][2][3][4]

  • Fmoc-DL-6-Hydroxynorleucine-OH (Unprotected side chain variant assumed for this high-difficulty protocol).

  • Coupling Reagents: DIC/OxymaPure (Preferred for preventing racemization and esterification) or HBTU/DIEA.

  • Solvents: DMF (peptide grade), DCM, Piperidine.

Step-by-Step Workflow
A. Resin Swelling & Deprotection[4]
  • Weigh resin (0.1 mmol scale).[4] Swell in DCM (30 min) then DMF (30 min).

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).[4]
B. Coupling of Standard Amino Acids
  • Dissolve Fmoc-AA (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

  • Add to resin.[4] Shake for 45 min at Room Temperature (RT).

  • Wash with DMF (

    
    ).[4]
    
C. Coupling of Fmoc-DL-6-Hydroxynorleucine

Note: Since we are using the DL mixture, no special chiral precautions are needed for this specific residue, but the resulting peptide will be a mixture of diastereomers.

  • Dissolve Fmoc-DL-6-Hnl-OH (4 eq) and OxymaPure (4 eq) in DMF.

  • Add DIC (4 eq) immediately before adding to the resin.

  • Coupling Time: 60 min at RT.

  • Monitoring: Perform Kaiser test (ninhydrin). It should be negative (no blue color).

D. Subsequent Couplings (The Critical Step)

If the Hnl side chain is UNPROTECTED:

  • The primary

    
    -OH is now exposed.
    
  • Avoid DMAP: Do not use DMAP or high concentrations of base in subsequent steps, as this catalyzes ester formation on the hydroxyl.

  • Use "Soft" Activation: Use DIC/OxymaPure for all subsequent couplings. Avoid phosphonium salts (PyBOP/HBTU) with high DIEA concentrations if possible, or keep coupling times short (<30 min).

  • Capping: If O-acylation is a major concern, one can acetylate the hydroxyl intentionally (creating an ester) if the design permits, but usually, we aim to keep the free hydroxyl. Best practice: Use side-chain protected Hnl (Trt/tBu) to avoid this issue entirely.

E. Cleavage
  • Wash resin with DCM. Dry under nitrogen.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Shake for 2–3 hours.

  • Precipitate in cold diethyl ether. Centrifuge and dry pellet.

Protocol: Purification & Diastereomer Separation

Since DL -6-Hnl was used, the crude product contains two distinct peptide species (diastereomers) for every single substitution site:

  • Isomer A: Peptide containing L -6-Hnl.

  • Isomer B: Peptide containing D -6-Hnl.

These isomers often possess different retention times on Reverse-Phase HPLC (RP-HPLC) due to different interaction angles with the C18 hydrophobic phase.

HPLC Methodology
  • Column: C18 Semi-preparative column (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Shallow gradient is required to separate diastereomers.

    • Standard: 5–65% B over 30 min.

    • Optimization: If peaks overlap, use 0.5% B/min slope (e.g., 20–40% B over 40 min).

  • Collection: Collect the two major peaks separately. Analyze via Mass Spectrometry (MS).

    • Note: Both peaks will have the identical mass (isobaric). Separation is confirmed by peak symmetry and re-injection analytical HPLC.

Biological Validation Assays

To confirm the utility of the Hnl substitution, compare the purified Hnl-analogs against the native Lys-peptide.

A. Antimicrobial Activity (MIC Assay)
  • Organisms: E. coli (Gram-), S. aureus (Gram+).

  • Method: Broth microdilution in Mueller-Hinton Broth.

  • Interpretation:

    • If MIC(Hnl)

      
       MIC(Lys): The positive charge was not  essential; the H-bonding/sterics were sufficient.
      
    • If MIC(Hnl)

      
       MIC(Lys) (Activity lost): The electrostatic attraction provided by the Lys charge is critical  for binding.
      
B. Hemolytic Activity (Toxicity)[7]
  • Cells: Fresh human red blood cells (hRBCs).

  • Method: Incubate peptide with 1% hRBC suspension for 1 hr at 37°C. Measure Hemoglobin release at 540 nm.

  • Expectation: Hnl analogs often show reduced hemolysis compared to Lys analogs due to lower net charge, making them safer drug candidates.

Synthesis & Logic Flow Visualization

Synthesis_Workflow Resin Rink Amide Resin Step1 Coupling AA 1-X (Standard Fmoc) Resin->Step1 Step2 Coupling DL-6-Hnl (Racemic Mixture) Step1->Step2 Branch Mixture Generated Step2->Branch Stereocenter Created PathL L-Hnl Peptide Branch->PathL PathD D-Hnl Peptide Branch->PathD HPLC RP-HPLC Separation (Shallow Gradient) PathL->HPLC PathD->HPLC Assay Compare Activities (L vs D vs Native Lys) HPLC->Assay Purified Fractions

Figure 2: Workflow for the synthesis, separation, and evaluation of this compound substituted peptides.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides. Source: National Institutes of Health (NIH) / PMC. Relevance: Discusses the general strategy of using ncAAs to improve stability and alter physiochemical properties. URL:[Link]

  • Peptide Synthesis and Protection Strategies. Source: LibreTexts Chemistry. Relevance: detailed protocols on Fmoc/Boc strategies and side-chain protection logic essential for handling hydroxyl-containing amino acids. URL:[Link][2][5][6][7][8]

  • Enhancement of Antimicrobial Function by L/D-Lysine Substitution. Source: ResearchGate / MDPI. Relevance: While focusing on D-Lys, this establishes the protocol for testing stereoisomers (L vs D) in AMPs, directly applicable to the DL-Hnl diastereomer separation workflow. URL:[Link]

  • Synthesis and Evaluation of a Stable Isostere of Malonyllysine. Source: NIH / PMC. Relevance: Provides the chemical grounding for "Lysine Isosteres" and the logic of replacing the amino group to study functional contributions. URL:[Link]

Sources

Enhancing Peptide-Based Therapeutics: A Guide to Enzymatic Stability Assays for Peptides Containing DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Proteolytic Resistance in Peptide Drug Development

Peptides have emerged as a promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This proteolytic instability leads to a short in vivo half-life, necessitating frequent administration and limiting therapeutic efficacy.[1] A key strategy to overcome this hurdle is the incorporation of non-canonical amino acids, which can enhance metabolic stability by altering the peptide's susceptibility to enzymatic cleavage.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing enzymatic stability assays for peptides incorporating the non-canonical amino acid DL-6-Hydroxynorleucine.

This compound, an analog of lysine and norleucine with a hydroxyl group at the 6-position, presents a unique modification to the peptide backbone. The introduction of this hydroxyl group can impart steric hindrance and alter the electronic environment near potential cleavage sites, thereby potentially inhibiting protease recognition and activity. This guide will delve into the rationale behind utilizing such modifications and provide detailed protocols to rigorously assess their impact on peptide stability.

The Scientific Rationale: Why this compound?

The primary determinant of a peptide's stability is its amino acid sequence. Proteases exhibit specificity for certain amino acid residues at and around the scissile bond (the peptide bond to be cleaved).[5] By strategically replacing a natural amino acid with a non-canonical one like this compound, we can disrupt this recognition.

The hydroxyl group on the side chain of 6-hydroxynorleucine can introduce several stabilizing effects:

  • Steric Hindrance: The hydroxyl group increases the bulk of the side chain, which may physically block the active site of a protease, preventing the peptide from binding effectively.

  • Altered Hydrophilicity: The introduction of a polar hydroxyl group can change the local hydrophilicity of the peptide, potentially influencing its conformation and interaction with the aqueous environment and the enzyme's binding pocket.

  • Modified Hydrogen Bonding: The hydroxyl group can participate in new hydrogen bonding interactions, both intramolecularly (stabilizing a specific peptide conformation) and with the surrounding solvent, which can impact its availability to proteases.

The following diagram illustrates the conceptual workflow for evaluating the enzymatic stability of a peptide containing this compound.

Enzymatic Stability Assay Workflow cluster_prep Peptide Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_conclusion Conclusion Peptide_Synthesis Peptide Synthesis (with and without 6-HNL) Purification HPLC Purification Peptide_Synthesis->Purification Crude Peptide Characterization Mass Spectrometry Characterization Purification->Characterization Purified Peptide Incubation Incubation with Protease (e.g., Trypsin, Chymotrypsin, Serum) Characterization->Incubation Test Peptide Time_Points Sampling at Various Time Points Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching HPLC_Analysis RP-HPLC Analysis Quenching->HPLC_Analysis MS_Analysis LC-MS/MS Analysis (Fragment Identification) Quenching->MS_Analysis Data_Analysis Half-life (t1/2) Calculation HPLC_Analysis->Data_Analysis Stability_Comparison Compare Stability of 6-HNL vs. Control Peptide Data_Analysis->Stability_Comparison

Caption: Workflow for assessing the enzymatic stability of peptides containing this compound.

Experimental Design and Protocols

A robust assessment of enzymatic stability requires a well-controlled experimental design. This typically involves comparing the degradation profile of the peptide containing this compound against a control peptide (e.g., the native sequence or a sequence with a similar but non-hydroxylated amino acid like norleucine).

PART 1: Peptide Synthesis and Characterization

The foundation of any stability assay is the high-quality synthesis and purification of the peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines the general steps for synthesizing a peptide containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-DL-6-hydroxynorleucine(OH)-OH (ensure the hydroxyl group is appropriately protected if necessary, e.g., with a tert-butyl group, depending on the synthesis strategy)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence. For the incorporation of Fmoc-DL-6-hydroxynorleucine, use the same coupling protocol as for other amino acids.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.

PART 2: Enzymatic Stability Assays

The core of the investigation lies in challenging the peptides with relevant proteases and quantifying their degradation over time.

Protocol 2: Stability Assay in the Presence of a Specific Protease (e.g., Trypsin)

This protocol describes a typical assay to determine the stability of a peptide against a specific endopeptidase like trypsin, which cleaves at the C-terminus of lysine and arginine residues.

Materials:

  • Purified peptide containing this compound

  • Purified control peptide

  • Trypsin (sequencing grade)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • HPLC vials

Procedure:

  • Peptide Stock Solutions: Prepare stock solutions of the test and control peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).

  • Enzyme Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide stock solution to the assay buffer to a final concentration of 100 µg/mL.

    • Pre-incubate the peptide solution at 37°C for 5 minutes.

    • Initiate the reaction by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing the quenching solution. The 0-minute time point is taken immediately after adding the enzyme.

  • Sample Analysis: Analyze the quenched samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the peak area corresponding to the intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide, which is the time required for 50% of the peptide to be degraded.

Protocol 3: Stability Assay in Human Serum

To mimic the physiological environment more closely, it is crucial to assess peptide stability in human serum, which contains a complex mixture of proteases.[9][10]

Materials:

  • Purified peptide containing this compound

  • Purified control peptide

  • Human serum (commercially available)

  • Acetonitrile (ACN) with 1% TFA (for protein precipitation)

  • HPLC vials

Procedure:

  • Peptide Stock Solutions: Prepare stock solutions of the test and control peptides in a minimal amount of a suitable solvent (e.g., water or DMSO) at a high concentration.

  • Reaction Setup:

    • Thaw the human serum on ice and centrifuge to remove any precipitates.

    • In a microcentrifuge tube, add the peptide stock solution to the human serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation and Sample Preparation:

    • Immediately add the aliquot to a tube containing cold acetonitrile with 1% TFA (e.g., 3 volumes of ACN solution to 1 volume of serum sample) to precipitate the serum proteins and quench the enzymatic activity.

    • Vortex the mixture and incubate on ice for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.

  • Sample Analysis and Data Analysis: Follow steps 5 and 6 from Protocol 2.

PART 3: Analytical Methods

Accurate quantification and characterization of the peptide and its degradation products are paramount.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for separating the intact peptide from its degradation fragments.[11][12]

  • Column: A C18 column is typically used for peptide separations.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Detection: UV detection at 214 nm or 280 nm (if the peptide contains aromatic residues) is standard.

  • Quantification: The percentage of intact peptide is calculated based on the peak area at different time points relative to the initial time point.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is essential for identifying the cleavage sites and the structure of the degradation products.[13][14]

  • LC Separation: The HPLC conditions are similar to those used for quantification.

  • Mass Spectrometry: The eluent from the HPLC is directed into a mass spectrometer.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and its degradation products. By analyzing the fragmentation patterns, the exact location of the enzymatic cleavage can be determined.[15] This provides invaluable information on how this compound influences the protease's cleavage preference.

Data Presentation and Interpretation

Quantitative data from the stability assays should be presented clearly to facilitate comparison.

Table 1: Example Half-Life Data for a Peptide with and without this compound

PeptideSequenceHalf-Life in Trypsin (min)Half-Life in Human Serum (min)
Control PeptideAc-Lys-Gly-Ala-Val-Lys -Ile-Ala-NH₂3590
Test PeptideAc-Lys-Gly-Ala-Val-(6-HNL) -Ile-Ala-NH₂> 480320

Note: This is hypothetical data for illustrative purposes.

The following diagram illustrates the expected outcome of a successful stabilization strategy.

Peptide Degradation Comparison cluster_control Control Peptide cluster_test Peptide with 6-HNL Control_Peptide Intact Peptide Control_Fragments Degradation Fragments Control_Peptide->Control_Fragments Rapid Proteolysis Test_Peptide Intact Peptide Test_Fragments Minimal Degradation Test_Peptide->Test_Fragments Slow Proteolysis

Caption: Comparison of degradation rates between a control peptide and a stabilized peptide containing 6-Hydroxynorleucine.

Conclusion and Future Directions

The incorporation of this compound represents a promising strategy to enhance the enzymatic stability of peptide-based drug candidates. The protocols and analytical methods detailed in this application note provide a robust framework for systematically evaluating the effectiveness of this modification. By comparing the degradation kinetics and identifying cleavage sites, researchers can gain critical insights into the structure-stability relationships of their peptides. This knowledge is instrumental in the iterative design process of developing next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical potential. Future studies could explore the impact of the stereochemistry of 6-hydroxynorleucine (L- vs. D-isomers) on proteolytic resistance and biological activity.

References

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). ACS Omega. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules. [Link]

  • Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia.pub. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. [Link]

  • The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2004). Chemical Society Reviews. [Link]

  • Flanking signal and mature peptide residues influence signal peptide cleavage. (n.d.). BMC Bioinformatics. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). Molecules. [Link]

  • Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. (n.d.). Journal of Separation Science. [Link]

  • Serum stability of peptides. (2008). Methods in Molecular Biology. [Link]

  • Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. (n.d.). Journal of Biological Chemistry. [Link]

  • Design principles for site-selective hydroxylation by a Rieske oxygenase. (2022). Nature Communications. [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). Ohio State University. [Link]

  • Larger active site in an ancestral hydroxynitrile lyase increases catalytically promiscuous esterase activity. (n.d.). ResearchGate. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. [Link]

  • Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. (2023). bioRxiv. [Link]

  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. (n.d.). PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). University of California, Irvine. [Link]

  • Solid Phase Peptide Synthesis. (n.d.). MtoZ Biolabs. [Link]

  • Direct Identification of Proteolytic Cleavages on Living Cells Using a Glycan-Tethered Peptide Ligase. (2022). eScholarship.org. [Link]

  • Hydrophobic core flexibility modulates enzyme activity in HIV-1 protease. (n.d.). NIH. [Link]

  • Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography. (2025). ACS Omega. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI. [Link]

  • Proteolysis. (n.d.). Wikipedia. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2010). Bentham Science Publishers. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]

  • Advanced EPI-X4 Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability. (n.d.). MDPI. [Link]

  • Stability of peptide nucleic acids in human serum and cellular extracts. (1994). PubMed. [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (n.d.). PMC. [Link]

  • Prediction of Peptide Retention at Different HPLC Conditions From Multiple Linear Regression Models. (n.d.). PubMed. [Link]

  • Stability of the peptides in human serum. (n.d.). ResearchGate. [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: SPPS Optimization for Fmoc-DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HNL-6-OPT Subject: Overcoming Low Coupling Efficiency of Fmoc-DL-6-Hydroxynorleucine (Fmoc-DL-Hnl-OH) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary & Diagnostic Framework

User Issue: You are experiencing low coupling efficiency or poor crude purity when incorporating Fmoc-DL-6-Hydroxynorleucine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Technical Analysis: The "low efficiency" associated with 6-Hydroxynorleucine (Hnl) is rarely a simple kinetic failure.[1] It is typically a symptom of three converging factors:

  • Side-Chain Nucleophilicity: The

    
    -hydroxyl group is a primary alcohol.[1] If unprotected, it competes with the 
    
    
    
    -amine for the activated carboxylate, leading to O-acylation (branching/esterification).
  • Aggregation: The aliphatic side chain ending in a polar hydroxyl group promotes intermolecular hydrogen bonding (cross-linking peptide chains on the resin), causing "gelation" and steric inaccessibility.[1]

  • Stereochemical Kinetics: As a racemic (DL) mixture, the coupling rates of D- and L-isomers may differ significantly depending on the chirality of the resin-bound residue, leading to apparent "stalling" of the reaction.

Diagnostic Flowchart

Use the following decision tree to identify your specific failure mode and select the correct protocol.

Hnl_Troubleshooting Start START: Define Failure Mode Q1 Is the ε-OH side chain protected (e.g., tBu, Trt)? Start->Q1 NoProt NO (Unprotected -OH) Q1->NoProt No YesProt YES (Protected) Q1->YesProt Yes Diag1 Primary Risk: O-Acylation (Ester formation) NoProt->Diag1 Sol1 GO TO PROTOCOL B: Chemoselective Coupling Diag1->Sol1 Q2 Is the sequence aggregating? (Short deletion sequences observed) YesProt->Q2 AggYes YES (Aggregation) Q2->AggYes High Backpressure/Swelling Loss AggNo NO (Low Yield only) Q2->AggNo Normal Pressure Sol2 GO TO PROTOCOL C: Chaotropic Disruption AggYes->Sol2 Diag2 Risk: Steric Hindrance / Kinetics AggNo->Diag2 Sol3 GO TO PROTOCOL A: High-Efficiency Activation Diag2->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of Fmoc-DL-Hnl-OH coupling failure.

The Chemistry of Failure: Mechanisms & Solutions

The "Sticky Side Chain" Trap (O-Acylation)

If you are using unprotected Fmoc-DL-Hnl-OH (often chosen for cost or library synthesis), the primary failure is not "non-coupling," but "wrong-coupling."[1]

  • Mechanism: The

    
    -OH group acts as a nucleophile.[1] In the presence of strong bases (DIPEA) and highly reactive uronium salts (HATU/HBTU), the activated amino acid reacts with the side-chain hydroxyl of the incoming Hnl (intermolecular) or an already incorporated Hnl (intramolecular), forming an ester bond.
    
  • Result: Mass spectrometry will show

    
     mass (correct) but the peptide is branched.[1] Subsequent base treatments (piperidine) can sometimes shift this ester, but often it leads to complex mixtures and low purity.[1]
    
The Aggregation Wall

The 6-carbon chain of Hnl is hydrophobic, but the terminal -OH is hydrophilic. This amphiphilic nature facilitates the formation of beta-sheet-like hydrogen networks within the resin matrix.

  • Symptom: The resin beads appear "clumped" or do not swell properly in DMF. Coupling yields drop precipitously after the Hnl residue is added.[1]

Optimization Protocols

Protocol A: High-Efficiency Coupling (For Protected Hnl)

Use this when the side chain is protected (e.g., Fmoc-Hnl(tBu)-OH) but yields are still low.

The Logic: We utilize Oxyma Pure , which generates an active ester with lower steric bulk and higher stability than HOBt, combined with DIC to minimize racemization risk.

StepReagentConditionsMechanism
1. Activation DIC (0.5 M) + Oxyma Pure (0.5 M)1:1 ratio with AA in DMFForms Oxyma-active ester (fast kinetics, low epimerization).[1]
2. Coupling 5.0 eq AA / 5.0 eq DIC / 5.0 eq Oxyma60 min @ 50°C (Microwave) or 2h @ RTHeat overcomes steric barriers of the aliphatic chain.
3. Monitoring Chloranil TestQualitativeNote: Kaiser test may be false-negative due to aggregation.
4.[1] Re-Couple HATU (4.9 eq) + HOAt (0.1 eq) + TMP (10 eq)45 min @ RT"Hard" coupling if Step 2 fails. Use TMP (Collidine) instead of DIPEA to reduce epimerization.[1]
Protocol B: Chemoselective Coupling (For Unprotected Hnl)

Use this when you MUST use Fmoc-DL-Hnl-OH with a free hydroxyl group.[1]

The Logic: We must activate the carboxyl group without deprotonating the side-chain hydroxyl. We avoid strong bases (DIPEA/NMM) during the activation step.[1]

  • Dissolve: Fmoc-DL-Hnl-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1]

  • Activate: Add DIC (3.0 eq).[1] Do NOT add DIPEA.

    • Why: Carbodiimide activation (DIC) proceeds under neutral/acidic conditions where the -OH group remains protonated and non-nucleophilic.[1] Uronium salts (HATU) require base, which would activate the -OH.[1]

  • Coupling: Add pre-activated mixture to resin. Shake for 2–4 hours at Room Temperature.

    • Warning: Do not use microwave heating with unprotected Hnl; thermal energy increases the rate of side-chain esterification.

  • Capping (Crucial): After coupling, perform a capping step with Acetic Anhydride/Pyridine.[1] This acetylates any unreacted amine and any side-chain hydroxyls that inadvertently reacted, preventing further chain growth on the wrong path.[1]

Protocol C: The "Magic Mixture" (For Aggregation)

Use this if the resin stops swelling or coupling fails after Hnl insertion.

The Logic: Disrupt inter-chain hydrogen bonds using chaotropic salts.

  • Solvent System: Replace pure DMF with 0.1 M LiCl in DMA (Dimethylacetamide) or Pseudo-Proline substitution (if applicable to adjacent Ser/Thr residues).[1]

  • Protocol: Perform Protocol A, but use the LiCl/DMA solvent for all coupling and washing steps immediately surrounding the Hnl residue.

Frequently Asked Questions (FAQ)

Q: I see a "doublet" peak in HPLC after coupling Fmoc-DL-Hnl-OH. Is this incomplete coupling? A: Likely not. Since you are using a racemic (DL) amino acid, if your peptide contains other chiral centers (L-amino acids), you are synthesizing a mixture of diastereomers (e.g., L-L-L-L -L and L-L-L-D -L).[1] These have different physical properties and often separate on C18 columns.

  • Verification: Check the mass spectrum.[1] If both peaks have the same mass, they are diastereomers, not deletion sequences.

Q: Can I use HATU with unprotected Fmoc-Hnl-OH? A: It is highly risky.[1] HATU requires a base (DIPEA) to function.[1] The base increases the nucleophilicity of the


-OH, leading to O-acylation (polymerization on the side chain). If you must use HATU, use Sym-collidine (TMP)  as the base, as it is more sterically hindered and less likely to deprotonate the primary alcohol than DIPEA.

Q: Why not just use Fmoc-Lys(Boc)-OH and convert it later? A: 6-Hydroxynorleucine is isostructural to Lysine but replaces the amine with a hydroxyl.[1] Converting Lys to Hnl on-resin is chemically difficult (diazotization).[1] Using the correct building block is superior, provided you manage the -OH reactivity.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

    • Grounding: Establishes Oxyma/DIC as superior for suppressing racemization compared to HOBt.[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1]

    • Grounding: Validates the safety and efficiency of Oxyma Pure.
  • Coin, I., et al. (2007).[1] Depsipeptides as conformational switches in solid-phase peptide synthesis.[1] Nature Protocols, 2, 3247–3256.[1]

    • Grounding: Discusses the "O-acylation" mechanism and aggregation issues in hydroxy-containing peptides (analogous to Hnl).
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Grounding: Provides industry-standard protocols for DIC/Oxyma vs.

Sources

Optimizing cleavage cocktail for peptides with DL-6-Hydroxynorleucine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling DL-6-Hydroxynorleucine (Hnl) in SPPS

Status: Operational | Ticket ID: HNL-CLV-001
Executive Summary: The "Hydroxyl Trap"

Welcome to the technical guide for cleaving peptides containing This compound (Hnl) .

The Problem: Hnl contains an unprotected primary hydroxyl group (


-OH) on its side chain. During standard TFA cleavage, this group acts as a nucleophile. It faces two primary risks:
  • O-Trifluoroacetylation (+96 Da): The hydroxyl group reacts with TFA to form a trifluoroacetate ester. This is almost inevitable but reversible .

  • Alkylation (Permanent Mass Shift): Reactive carbocations (from protecting groups like Trt, Boc, Pbf) can permanently attack the oxygen atom if scavengers are insufficient.

The Solution: You cannot rely on a standard "95% TFA" cleavage. You require a High-Scavenger Cocktail followed by a specific Base-Wash Workup .

Module 1: The Optimized Cleavage Cocktails

Do not use a generic cleavage mix. Select your cocktail based on the other residues in your sequence.

Option A: The "Gold Standard" (High Scavenger)

Recommended for: Peptides containing Hnl + Cys, Met, Trp, or Tyr.

ComponentVolume RatioFunction
TFA 82.5%Cleavage & Deprotection
Phenol 5.0%Scavenges Tyr/Trp cations; Protects Hnl -OH
Thioanisole 5.0%Accelerates removal of Pbf/Pmc (Arg); Protects Met
Water 5.0%Critical: Pushes equilibrium against ester formation
EDT (Ethanedithiol) 2.5%The most potent scavenger for t-butyl cations

Technical Note: This is essentially Reagent K .[1] The high scavenger load prevents the permanent alkylation of the Hnl hydroxyl group by


-butyl cations released from other residues.
Option B: The "Odorless" Alternative (Silane-Based)

Recommended for: Peptides with Hnl but WITHOUT Met/Cys.

ComponentVolume RatioFunction
TFA 88%Cleavage & Deprotection
Phenol 5%Scavenger
Water 5%Hydrolysis source
TIPS (Triisopropylsilane) 2%Highly effective proton scavenger

Why Water Matters: In anhydrous TFA, the equilibrium favors the formation of the O-TFA ester on the Hnl side chain. Including 5% water forces the equilibrium partially back toward the free alcohol, though it will not eliminate it entirely.

Module 2: The Critical Workup (Reversing the +96 Da Adduct)

If your Mass Spec shows a peak at [M + 96] , you have formed the O-trifluoroacetyl ester. Do not panic. This is not a failed synthesis; it is a standard artifact of Hnl chemistry.

The Reversal Protocol

Objective: Hydrolyze the ester linkage without damaging the peptide bond.

  • Precipitate: Perform your standard ether precipitation and centrifugation.

  • Dissolve: Dissolve the crude peptide in a 200 mM Ammonium Bicarbonate (

    
    )  solution (pH ~8.0–8.5).
    
    • Alternative: Use 10% aqueous Piperidine (more aggressive, use caution with Asp/Gly sequences to avoid aspartimide formation).

  • Incubate: Stir at Room Temperature for 30–60 minutes .

    • Monitor: Check via LC-MS. The +96 peak should disappear, converting back to the desired mass.

  • Lyophilize: Freeze and lyophilize the solution directly. Ammonium bicarbonate is volatile and will sublime, leaving your salt-free peptide.

Module 3: Visualization of the Workflow

The following diagram illustrates the decision logic for cocktail selection and the mechanism of the base-wash fix.

Hnl_Cleavage_Workflow Start Start: Hnl Peptide Cleavage CheckResidues Check Sequence: Contains Met, Cys, or Trp? Start->CheckResidues ReagentK Use Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5) CheckResidues->ReagentK Yes (Sensitive) ReagentB Use Reagent B: TFA/Phenol/Water/TIPS (88 : 5 : 5 : 2) CheckResidues->ReagentB No (Standard) CleavageStep Cleavage Reaction (2-3 Hours) ReagentK->CleavageStep ReagentB->CleavageStep EtherPrecip Ether Precipitation CleavageStep->EtherPrecip MS_Check Mass Spec Check EtherPrecip->MS_Check Result_Clean Target Mass Found (Success) MS_Check->Result_Clean Target Mass Result_Plus96 Mass +96 Da Found (O-TFA Ester Artifact) MS_Check->Result_Plus96 Target + 96 Final_Lyophil Lyophilize & Purify Result_Clean->Final_Lyophil Fix_Step The Fix: Dissolve in 200mM NH4HCO3 Stir 30 min @ RT Result_Plus96->Fix_Step Hydrolysis Fix_Step->Final_Lyophil

Caption: Logic flow for selecting the cleavage cocktail and troubleshooting the common O-TFA ester artifact in Hnl peptides.

Module 4: Troubleshooting & FAQs
Q1: I see a mass shift of +56 Da. Is this the same as the +96 Da issue?

No.

  • +96 Da: Trifluoroacetylation (Reversible via base wash).

  • +56 Da: This is likely

    
    -butyl alkylation .
    
  • Cause: The

    
    -butyl cation (from Boc/tBu deprotection) attacked the Hnl hydroxyl group because scavengers were insufficient.
    
  • Fix: This is irreversible . You must re-synthesize. Use Reagent K (Option A) and ensure fresh EDT is used.

Q2: Why not just use 95% TFA and 5% Water?

Without silane (TIS/TIPS) or thiol (EDT) scavengers, the reactive carbocations generated from protecting groups will have nowhere to go but your peptide. The Hnl hydroxyl group is a prime target for these cations. Water alone is not a sufficient scavenger for bulky cations.

Q3: Can I use DTT instead of EDT?

Yes. If you cannot tolerate the smell of EDT (Ethanedithiol), you can use Reagent L (TFA/TIS/Water/DTT).[1] DTT is an effective scavenger for Cys/Met protection and is less odorous, though EDT remains the superior scavenger for preventing alkylation.

Q4: Will the ammonium bicarbonate wash damage my peptide?

For most peptides, no. However, if you have base-sensitive sequences (e.g., Asp-Gly, which is prone to aspartimide formation), keep the exposure time to the minimum required (15-30 mins) and keep the temperature strictly at room temp or


.
References
  • Standard Cleavage Cocktails (Reagent K & B)

    • Source: Aapptec Peptide Synthesis Guide.
    • Relevance: Defines standard ratios for high-scavenger cocktails essential for protecting nucleophilic side chains.
  • Mechanisms of O-Trifluoroacetyl

    • Title: Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.[2][3][4][5]

    • Source:Proceedings of the N
    • Relevance: Explains the chemical mechanism behind the +96 Da adduct on hydroxyl groups.
  • Reversal of O-Acyl

    • Title: Efficient Purification of Synthetic Peptides at High and Low pH.[6]

    • Source: Agilent Applic
    • Relevance: Validates the use of ammonium bicarbonate/high pH buffers to clean up peptide artifacts and hydrolyze esters.
  • Scavenger Roles in SPPS

    • Title: Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.[7][1][5][8]

    • Source: Sigma-Aldrich (Merck) Technical Bulletin.
    • Relevance: authoritative guide on scavenger selection for specific amino acid sensitivities (Met, Cys, Trp).

Sources

Troubleshooting aggregation of peptides containing DL-6-Hydroxynorleucine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Overcoming Aggregation in Peptides Containing DL-6-Hydroxynorleucine

Executive Summary

Peptides containing This compound (DL-6-Hnl) present a unique "bimodal" challenge.[1][2] The side chain (


) combines a hydrophobic aliphatic linker with a terminal hydrophilic hydroxyl group.[1][2] Furthermore, the DL-stereochemistry  introduces diastereomeric heterogeneity, often misidentified as aggregation during HPLC analysis.

This guide moves beyond generic advice to address the specific physicochemical traps of this residue: intermolecular hydrogen bonding networks , amorphous precipitation , and synthesis-derived branching .

Part 1: The Root Cause Analysis (Mechanism)

To troubleshoot effectively, you must distinguish between physical aggregation and chemical heterogeneity.

  • The "Velcro" Effect (Physical): Unlike purely hydrophobic residues (Leu/Ile) that aggregate via hydrophobic collapse, 6-Hnl acts like "molecular Velcro."[1][2] Its aliphatic chain seeks hydrophobic pockets, while the terminal

    
     group forms intermolecular hydrogen bonds.[1][2] This amphipathicity stabilizes amorphous aggregates that are resistant to standard organic solvents.[1][2]
    
  • The Diastereomer Trap (Chemical): Because you are using a DL mixture (racemic at the

    
    -carbon), your peptide product is a mixture of diastereomers (e.g., if the peptide has 10 other L-amino acids, you have two distinct molecules: L-peptide with L-6-Hnl and L-peptide with D-6-Hnl).[1][2]
    
    • Symptom:[3][4][5] You see split peaks or broad "shoulders" on HPLC.[1][2]

    • False Diagnosis: "My peptide is aggregating on the column."

    • True Diagnosis: You are resolving the D- and L- isomers.[1][2] This is not aggregation.

Part 2: Troubleshooting Workflow (Decision Tree)

Use this flowchart to diagnose the specific nature of your issue.

TroubleshootingTree Start Start: Define the Symptom Q1 Is the issue during Synthesis or Purification? Start->Q1 SynBranch Synthesis (Low Yield / High MW Impurities) Q1->SynBranch Synthesis PurBranch Purification (Broad Peaks / Precipitation) Q1->PurBranch Purification CheckProtect Was the 6-Hnl side chain protected? SynBranch->CheckProtect Branching Diagnosis: O-Acylation (Branching). OH group reacted with activated AA. CheckProtect->Branching No / Unsure Solution1 Action: Use Trt/tBu protected 6-Hnl or reduce base concentration. Branching->Solution1 Q_Peaks HPLC: Double peaks or Broad Hump? PurBranch->Q_Peaks DoublePeak Distinct Doublet/Split Peak Q_Peaks->DoublePeak Split Signal BroadHump Broad Tailing / Ghost Peaks Q_Peaks->BroadHump Tailing Diastereomer Diagnosis: Diastereomer Separation. (Due to DL-racemic mixture) DoublePeak->Diastereomer Agg Diagnosis: Supramolecular Aggregation BroadHump->Agg

Figure 1: Diagnostic logic for distinguishing synthesis errors (branching) from physical phenomena (aggregation vs. diastereomers).

Part 3: Critical Protocols

Scenario A: The Peptide is Gelling/Insoluble in Buffer

Cause: Intermolecular H-bonding of the 6-Hnl hydroxyls combined with hydrophobic collapse.[1][2]

The "Magic Bullet" Protocol: HFIP Pre-treatment Hexafluoroisopropanol (HFIP) is the most effective solvent for disrupting the specific H-bond networks formed by hydroxy-functionalized peptides.[1][2]

  • Dissolution: Dissolve the crude lyophilized peptide in 100% HFIP (or 1:1 HFIP:TFA if highly stubborn) at 1–5 mg/mL.

    • Why: HFIP induces ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -helical structure, breaking the intermolecular 
      
      
      
      -sheet-like stacking or amorphous H-bond networks.[1][2]
  • Evaporation: Sonicate for 5 minutes, then evaporate the solvent completely under a stream of nitrogen.

    • Result: This leaves a "thin film" of monomeric peptide on the glass.[6]

  • Reconstitution: Immediately redissolve this film in your assay buffer or mobile phase.[1][2]

    • Note: If the peptide crashes out again, add 10-20% DMSO to the buffer before adding it to the peptide film.

Scenario B: HPLC Purification Shows "Ghost Peaks"

Cause: On-column aggregation.[1][2][3] The peptide binds to the C18 chain, aggregates with itself, and elutes slowly/broadly.

Protocol: Chaotropic Mobile Phase Standard ACN/Water gradients often fail here because water promotes the hydrophobic interaction of the norleucine chain.

ParameterStandard ConditionRecommended Aggregation-Breaker Condition
Column Temp Ambient (

)

(Critical for hydrophobic disruption)
Mobile Phase A

TFA in Water

TFA in Water + 6M Guanidine

HCl
(for loading only)
Mobile Phase B

TFA in ACN

TFA in Isopropanol:ACN (1:1)
Flow Rate


(Lower flow reduces backpressure from viscosity)

Note on Guanidine: You cannot run Guanidine into MS.[1][2] If using MS detection, substitute Guanidine with Formic Acid or use the High-Temp method alone.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q1: I see two distinct peaks with identical Mass Spec (MW). Is this a dimer? A: Likely no . Since you are using DL -6-Hydroxynorleucine, you have synthesized two diastereomers (e.g., L-L-L-L -L and L-L-L-D -L).[1][2] These often have different retention times on C18 columns.

  • Verification: Collect both peaks.[1][2] If they do not interconvert upon re-injection, they are diastereomers, not aggregates. You cannot "fix" this; it is intrinsic to the DL starting material.

Q2: My mass spec shows a +Mass shift corresponding to the amino acid I just coupled. What happened? A: You likely have O-acylation .[1][2] If the hydroxyl group on the 6-Hnl side chain was not protected (e.g., with a Trt or tBu group), the next incoming Fmoc-amino acid can form an ester bond with the side-chain -OH instead of (or in addition to) the N-terminal amine.[1]

  • Solution: Treat the resin with 20% Piperidine in DMF containing 0.1M HOBt prior to the final cleavage. Hydroxylamine can sometimes cleave these accidental esters.[1][2]

Q3: Why DL? Why not just use L-6-Hydroxynorleucine? A: Cost and availability.[1][2] The L-enantiomer requires enzymatic resolution or asymmetric synthesis, making it significantly more expensive.[1][2] If your application (e.g., standard curve generation, non-structural binding) tolerates the DL mixture, it is cost-effective. If you are studying precise receptor binding, you must switch to the pure L-isomer , or the D-isomer will act as a competitive inhibitor/impurity.

Part 5: Molecular Interaction Diagram

Understanding why 6-Hnl aggregates helps in selecting the right solvent.

Interactions cluster_mechanism The Aggregation Trap Alkyl Aliphatic Chain (Hydrophobic) Solvent Aqueous Buffer Alkyl->Solvent Repulsion (Hydrophobic Effect) OtherPep Adjacent Peptide Alkyl->OtherPep Aggregation (Van der Waals) Hydroxyl Terminal -OH (Hydrophilic) Hydroxyl->Solvent Solvation (H-Bonding) Hydroxyl->OtherPep Cross-linking (Intermolecular H-Bond)

Figure 2: The "Amphipathic Trap." The aliphatic chain drives peptides together (hydrophobic effect), bringing the hydroxyl groups into proximity where they lock the aggregate via hydrogen bonds.

References

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. (Discusses side-chain protection strategies for hydroxy-amino acids like Ser/Thr/Hnl to prevent O-acylation). [1][2]

  • Puri, S., et al. (2015). Solubilization and disaggregation of polyglutamine peptides. Journal of Peptide Science. (Establishes the HFIP/TFA protocol as the gold standard for solubilizing stubborn, aggregate-prone peptides).

  • Sigma-Aldrich Technical Guides. Overcoming Aggregation in Solid-phase Peptide Synthesis. (Authoritative guide on using chaotropic salts and elevated temperatures during purification).

  • PubChem. 6-Hydroxy-DL-norleucine Compound Summary. (Physical properties and chemical structure verification). [1][2]

Sources

Minimizing racemization of DL-6-Hydroxynorleucine during peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Chemistry Division Subject: Strategies for Preserving Stereochemical Integrity of 6-Hydroxynorleucine (6-Hnl) Ticket ID: #SPPS-6HNL-RAC-001

Executive Summary

Handling 6-Hydroxynorleucine (6-Hnl) , also known as


-hydroxynorleucine or 2-amino-6-hydroxyhexanoic acid, presents a dual challenge in peptide synthesis: side-chain nucleophilicity  and 

-carbon lability
. While the user inquiry specifies "DL" (indicating a racemic starting material), the critical technical objective in high-fidelity peptide synthesis is typically to prevent diastereomer formation (if coupling to a chiral chain) or to preserve the ratio without inducing further degradation.

This guide details the mechanistic risks of racemization via 5(4H)-oxazolone formation and provides a self-validating protocol using Oxyma Pure/DIC activation and orthogonal side-chain protection.

Part 1: The Mechanistic Foundation

To minimize racemization, one must first understand the "Engine of Loss": the 5(4H)-Oxazolone pathway.

The Threat: Oxazolone Formation

Racemization in peptide synthesis primarily occurs during the activation step. When the carboxyl group of the N-protected amino acid (Fmoc-6-Hnl) is activated, the carbonyl oxygen of the amide backbone can attack the activated carbonyl, forming a 5-membered oxazolone ring.

  • The Critical Failure Point: The hydrogen atom on the

    
    -carbon of the oxazolone ring is highly acidic (
    
    
    
    ). In the presence of tertiary bases (like DIEA or NMM), this proton is easily abstracted, leading to a planar, resonance-stabilized enolate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (DL).
The 6-Hnl Specific Risk: Side-Chain Interference

Unlike Alanine or Leucine, 6-Hnl possesses a distal


-hydroxyl group.
  • O-Acylation: If unprotected, the

    
    -OH is a nucleophile. It can react with the activated carboxyl species of the incoming amino acid (branching) or the activated 6-Hnl itself (polymerization).
    
  • Lactonization: The

    
    -OH can attack the activated 
    
    
    
    -carbonyl intramolecularly, forming a 7-membered lactone. This side reaction competes with coupling and complicates the kinetic profile, often requiring longer reaction times which indirectly increases the window for racemization.

Part 2: Visualization of the Hazard

The following diagram illustrates the competing pathways: the desired coupling vs. the racemization (Oxazolone) and side-chain interference pathways.

RacemizationPathways Start Activated Fmoc-6-Hnl-OH Coupling Desired Peptide Bond (Stereochemistry Preserved) Start->Coupling Fast Coupling (Oxyma/DIC) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Slow Coupling (Steric Hindrance) SideReaction O-Acylation / Lactonization (If Side Chain Unprotected) Start->SideReaction Free epsilon-OH Enolization Planar Enolate (Chirality Lost) Oxazolone->Enolization Base (DIEA/NMM) Racemate Racemic Mixture (DL-Peptide) Enolization->Racemate Reprotonation

Figure 1: Mechanistic pathways showing the competition between successful coupling (Green) and racemization/side-reactions (Red/Yellow).[1][2]

Part 3: Validated Protocols & Reagent Selection

To ensure scientific integrity, we move away from "standard" HBTU/DIEA protocols, which are known to promote racemization in sensitive residues (Cys, His, and Hydroxy-amino acids).

Reagent Selection Matrix
ComponentRecommended ChoiceScientific Rationale
Coupling Reagent DIC (Diisopropylcarbodiimide) Carbodiimides generate O-acylisourea intermediates that are reactive but less prone to base-catalyzed proton abstraction than uronium salts in the presence of excess base [1].
Additive Oxyma Pure Superior to HOBt/HOAt.[3][4] Oxyma acts as a nucleophile to form an active ester that is highly reactive toward amines but suppresses oxazolone formation. It operates at a safer pH than HOBt [2].
Base None (or Collidine if necessary)Critical: Avoid DIEA (Diisopropylethylamine) during the coupling of 6-Hnl. DIC/Oxyma coupling does not require tertiary base for activation of the free acid. Absence of base eliminates the catalyst for oxazolone enolization [3].
Protection tBu (tert-butyl) Use Fmoc-6-Hnl(tBu)-OH . The bulky tBu group prevents O-acylation and lactonization, forcing the reaction down the desired amide-bond pathway.
Step-by-Step Coupling Protocol (Fmoc-SPPS)

Objective: Couple Fmoc-6-Hnl(tBu)-OH to a resin-bound peptide without racemization.

  • Preparation:

    • Dissolve Fmoc-6-Hnl(tBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF.

    • Note: Ensure the amino acid is fully dissolved before adding carbodiimide.

  • Activation (Pre-activation is NOT recommended for sensitive residues):

    • Add DIC (3.0 eq) directly to the amino acid/Oxyma solution immediately prior to adding to the resin.

    • Why? Minimizing the time the activated ester sits in solution reduces the window for oxazolone formation before the amine nucleophile (resin) is available.

  • Coupling:

    • Add the mixture to the resin.[5][6]

    • Agitate at Room Temperature (20-25°C) for 60 minutes.

    • Warning: Do not heat. Microwave synthesis (>50°C) significantly increases the rate of racemization for sensitive residues [4].

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive, recouple using HATU/Collidine (only if DIC/Oxyma fails), as Collidine is a weaker base than DIEA.

Part 4: Troubleshooting & FAQs

Q1: I purchased "DL-6-Hydroxynorleucine." Can I separate the isomers during synthesis?

  • Answer: No. If you couple a DL-amino acid to a chiral peptide chain (e.g., L-Ala-Resin), you will generate two diastereomeric peptides: L-6Hnl-L-Ala and D-6Hnl-L-Ala. These are chemically distinct and will likely elute as separate peaks on RP-HPLC.

  • Strategy: If you require the L-isomer, you must purchase enantiopure Fmoc-L-6-Hnl(tBu)-OH . If you must use the DL source, proceed with the synthesis and separate the diastereomers during the final HPLC purification of the cleaved peptide.

Q2: Why not use HBTU or HATU with DIEA?

  • Answer: Uronium salts (HBTU/HATU) require a base (DIEA) to deprotonate the carboxylic acid for activation. This excess base is the primary culprit in abstracting the

    
    -proton from the oxazolone intermediate. DIC/Oxyma works in a near-neutral pH environment, drastically lowering the racemization risk [2].
    

Q3: My yield is low. Can I use microwave heating?

  • Answer: Heating is risky for 6-Hnl. If coupling is difficult (steric hindrance), use double coupling at room temperature rather than increasing heat. If heating is unavoidable, limit temperature to 40°C and use Oxyma/DIC, not basic conditions.

Q4: How do I confirm if racemization occurred?

  • Answer: The "Marfey’s Reagent" method (FDAA) is the gold standard for amino acid analysis. Hydrolyze a small sample of the peptide (6N HCl), derivatize with Marfey’s reagent, and analyze via HPLC against L and D standards. Alternatively, use C18 HPLC on the intact peptide; diastereomers often separate (e.g., D-isomers usually elute earlier than L-isomers in hydrophobic sequences).

Part 5: Decision Logic for 6-Hnl Coupling

Use this logic flow to determine the safest experimental conditions.

DecisionTree Start Start: Couple Fmoc-6-Hnl-OH IsProtected Is the epsilon-OH protected (e.g., tBu)? Start->IsProtected ProtectFirst STOP: Protect Side Chain (Prevent O-Acylation) IsProtected->ProtectFirst No CheckBase Select Activation Strategy IsProtected->CheckBase Yes MethodA Method A (Recommended): DIC + Oxyma Pure (No Base) CheckBase->MethodA Standard MethodB Method B (Alternative): HATU + Collidine (Weak Base) CheckBase->MethodB Difficult Coupling MethodC Method C (High Risk): HBTU + DIEA (Strong Base) CheckBase->MethodC Avoid

Figure 2: Decision logic for selecting coupling conditions to minimize side reactions.

References

  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron, 55(22), 6813-6830. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization in microwave-enhanced peptide synthesis. Journal of Peptide Science, 13(2), 143–148. Link

Sources

Improving the solubility of peptides incorporating DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SOL-6HNL-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Welcome to the technical support hub for DL-6-Hydroxynorleucine (6-Hnl) . You are likely here because a peptide incorporating this residue has unexpectedly precipitated, formed a gel, or failed to purify.

The Root Cause: 6-Hnl is a Lysine isostere where the


-amino group is replaced by a hydroxyl group.[1][2] While structurally similar to Lysine, it lacks the protonatable amine.
  • Lysine (Lys): Positively charged at physiological pH (pKa ~10.5).[1][2] Highly solubilizing.

  • 6-Hydroxynorleucine (6-Hnl): Neutral at physiological pH (pKa ~16).[1][2]

  • The Consequence: Replacing Lys with 6-Hnl removes a critical

    
     charge.[1][2] If your sequence relied on that Lysine for solubility, the peptide’s isoelectric point (pI) has shifted, likely causing it to crash out at neutral pH.
    

This guide provides autonomous troubleshooting for Synthesis, Purification, and Reconstitution.

Module 1: Critical Property Analysis

Before troubleshooting, verify the physicochemical shift in your sequence.

Table 1: The Lysine vs. 6-Hnl Solubility Gap[1]
FeatureL-Lysine (Lys, K)This compound (6-Hnl)Impact on Solubility
Side Chain


Critical Loss of Charge
Charge at pH 7.4 +10Drastic reduction in electrostatic repulsion.[1][2]
Hydropathy HydrophilicAmphipathic / Polar NeutralReduced solvation shell stability.[1][2]
Stereochemistry Pure L-enantiomerRacemic (DL) Disrupts secondary structure (helices/sheets).[1][2] This may actually prevent amyloid aggregation but promotes amorphous precipitation.[1][2]
H-Bonding Donor (Strong)Donor & AcceptorAlters intra-molecular folding.[1][2]

Module 2: Reconstitution Troubleshooting (The "Crash Out")

Issue: The lyophilized powder will not dissolve in water or PBS.

The "Rule of Charge" Diagnosis

Most users assume 6-Hnl is polar enough to dissolve.[1][2] It is not. It behaves more like Leucine than Lysine in terms of solvation.[1][2]

Step 1: Recalculate pI You must recalculate the Isoelectric Point (pI) of your peptide treating 6-Hnl as a neutral residue (Charge = 0).[1][2]

  • Old Sequence (with Lys): Net Charge +1 → Soluble at pH 7.[1][2]

  • New Sequence (with 6-Hnl): Net Charge 0 → Insoluble at pH 7.

Step 2: The pH Shift Protocol Do not vortex endlessly.[2] Follow this logic gate to solubilize without degradation.

SolubilityProtocol Start Lyophilized Peptide (with 6-Hnl) CheckSeq Calculate Net Charge (Treat 6-Hnl as 0) Start->CheckSeq IsAcidic Is Net Charge < 0? CheckSeq->IsAcidic IsBasic Is Net Charge > 0? IsAcidic->IsBasic No AcidSol Add 0.1% NH4OH (Target pH > 8) IsAcidic->AcidSol Yes (Asp/Glu rich) BasicSol Add 10% Acetic Acid (Target pH < 4) IsBasic->BasicSol Yes (Arg/His rich) NeutralSol Hydrophobic/Neutral (The Danger Zone) IsBasic->NeutralSol No (Net Charge ~0) Organic Dissolve in minimal DMSO (Max 50uL) NeutralSol->Organic Dilute Slowly add Buffer (Watch for precipitation) Organic->Dilute

Figure 1: Decision tree for reconstituting peptides where 6-Hnl has neutralized the net charge.[1][2]

FAQ: Reconstitution

Q: Can I use sonication? A: Yes, but strictly limit it to 15-second bursts on ice. The DL-mixture prevents crystallization, meaning your precipitate is likely amorphous. Sonication is effective here, but heat generated during sonication can degrade the hydroxyl group (oxidation risk) or cause racemization of other residues.

Q: Why did it gel upon adding PBS? A: You likely hit the pI. If your peptide has a pI near 7.4 (common when Lys is removed), adding PBS neutralizes the counter-ions keeping it in solution.

  • Fix: Dissolve in pure water or weak acid/base first, then add concentrated (10x) PBS rapidly to jump over the pI instability region.

Module 3: Synthesis & Purification Support

Issue: Low yield or difficult separation during SPPS (Solid Phase Peptide Synthesis).

The "Hydrophobic Collapse" Phenomenon

During synthesis, the 6-Hnl residue adds steric bulk without charge. If adjacent residues are also hydrophobic (Leu, Val, Ile), the growing chain may aggregate on the resin, leading to "deletion sequences" (missing amino acids).

Protocol: Optimized Synthesis Parameters
  • Coupling Reagents:

    • Use HATU/HOAt instead of HBTU/HOBt. The hydroxyl group on 6-Hnl can form weak H-bonds that hinder coupling; HATU is more aggressive.[1][2]

  • The "Magic Mixture" for Cleavage:

    • Standard cleavage (95% TFA) often fails to fully solvate hydrophobic peptides, causing them to precipitate inside the resin beads.

    • Recommended Cocktail: 88% TFA / 5% Phenol / 5% Water / 2% TIPS.[1][2]

    • Why: Phenol acts as a plasticizer, helping solvate the hydrophobic domains during cleavage [1].

  • Resin Choice:

    • Switch to PEG-PS (Polyethylene glycol-polystyrene) resins (e.g., Tentagel).[1][2] The PEG spacer reduces aggregation of the hydrophobic 6-Hnl chains.[1]

PurificationWorkflow Raw Crude Peptide (Post-Cleavage) SolCheck Solubility Check: Dissolve in Mobile Phase A? Raw->SolCheck Yes Proceed to HPLC (C18 Column) SolCheck->Yes Clear No Precipitate Visible SolCheck->No Cloudy Fix1 Add 10-20% HFIP (Hexafluoroisopropanol) No->Fix1 Disrupt Aggregates Fix2 Use C4 or C8 Column (Less Hydrophobic Retention) Fix1->Fix2 Load onto Column Fix2->Yes

Figure 2: Purification workflow emphasizing the use of HFIP to break hydrophobic aggregates caused by 6-Hnl.

Module 4: Experimental Design (Prevention)

Issue: How to design the peptide to avoid these issues in the future.

If you must use 6-Hnl (e.g., for acetylation mimicry studies), you must compensate for the lost solubility elsewhere in the sequence.

  • The "Arg-Tag" Strategy:

    • Add a poly-Arginine tag (Arg-Arg-Arg) to the N- or C-terminus.[1][2]

    • Mechanism:[2][3] Arginine remains charged (+1) over a wider pH range than Lysine.[1][2] This forces the peptide into solution via electrostatic repulsion.[2]

  • PEGylation:

    • Conjugate a mini-PEG spacer to the terminus.[2]

    • Mechanism:[2][3] Increases the hydrodynamic radius and recruits water molecules to the peptide surface [2].

  • Control Selection:

    • Be aware that 6-Hnl is a racemic mixture (DL) .[1][2]

    • If you are studying receptor binding, the D-isomer might be inactive or, worse, antagonistic.

    • Recommendation: If budget permits, synthesize the pure L-enantiomer (L-6-Hydroxynorleucine) to separate solubility issues from stereochemical artifacts.

References

  • Sigma-Aldrich. (2021).[1][2] Solubility Guidelines for Peptides. Merck KGaA.[1][2] Link

  • GenScript. (2023). Peptide Solubility Guidelines & Troubleshooting. Link

  • PubChem. (2025).[1][2][4][5] 6-Hydroxy-DL-norleucine Compound Summary. National Center for Biotechnology Information.[1][2] Link

  • Bachem. (2021). Peptide Solubility and Handling Guidelines. Link

Sources

Analytical methods for detecting impurities in DL-6-Hydroxynorleucine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-6-Hydroxynorleucine (CAS: 13348-13-5) presents a unique "double-bind" challenge in analytical chemistry: it is highly polar (zwitterionic), leading to poor retention on standard C18 columns, and it lacks a strong UV chromophore, rendering standard detection at 254 nm useless. This guide addresses the critical failure points in synthesizing and analyzing this lysine analog, specifically focusing on the "invisible" impurities and the thermodynamic instability of hydroxy-amino acids.

Module 1: The "Invisible Analyte" (Detection Issues)

Q: I see a flat baseline at 254 nm, and only noise at 210 nm. Is my synthesis failed?

Diagnosis: Likely not. You are encountering the Chromophore Void . this compound lacks a conjugated


-system (like a benzene ring). It has a weak carbonyl absorption at 200–210 nm, but this region is plagued by solvent cut-off noise (especially if using methanol or THF).

Corrective Action: You must switch detection strategies.

Option A: Charged Aerosol Detection (CAD) – Recommended

CAD is a universal detector that measures the charge of analyte particles. It is independent of chemical structure and ideal for amino acids.

  • Why: It detects the main peak and non-chromophoric impurities (like adipic acid precursors or inorganic salts) that UV misses.

  • Linearity: CAD is non-linear (curvilinear) at wide ranges; use a Power Function setting (PF = 1.0–1.2) for linearization.[1]

Option B: Pre-Column Derivatization (OPA/FMOC)

If you only have a UV/Fluorescence detector, you must chemically tag the amine group.

  • Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid.

  • Mechanism: Reacts with the primary amine (N-terminus) to form a highly fluorescent isoindole derivative.

  • Limitation: This will not detect impurities that lack an amine group (e.g., hydroxy-acid byproducts).

Decision Tree: Selecting the Right Detector

DetectorSelection Start Start: Select Detector HasCAD Is CAD/ELSD Available? Start->HasCAD UseCAD Use CAD (Universal) No Derivatization Needed HasCAD->UseCAD Yes UseDeriv Use OPA/FMOC Derivatization Detect via FLD/UV (338 nm) HasCAD->UseDeriv No Target Target Analyte UseCAD->Target Detects: 6-HNL + Salts + Precursors UseDeriv->Target Detects: 6-HNL + Amine Impurities Only

Figure 1: Workflow for selecting the appropriate detection method based on lab instrumentation.

Module 2: Chromatographic Separation (Retention Issues)

Q: My analyte elutes at the void volume (t0) on a C18 column. How do I retain it?

Diagnosis: "Phase Collapse" or lack of retention mechanism. As a zwitterion, this compound is extremely polar. On a standard C18 column in 100% aqueous buffer, the hydrocarbon chains of the stationary phase may collapse, or the analyte simply prefers the mobile phase.

Protocol: Mixed-Mode or HILIC Separation

ParameterMethod A: HILIC (Recommended)Method B: Ion-Pairing RP (Alternative)
Column Zwitterionic HILIC (e.g., ZIC-HILIC) or AmideC18 (End-capped)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)Water + 0.1% Perfluoroheptanoic Acid (PFHpA)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 90% B

50% B (Inverse Gradient)
5% B

40% B
Mechanism Partitioning into water layer on silicaIon-pairing (PFHpA masks the charge)
Critical Note Requires long equilibration time.PFHpA contaminates MS sources permanently.

Expert Insight: Avoid standard TFA (Trifluoroacetic acid) for Mass Spec if possible, as it suppresses ionization. If you must use Reverse Phase without ion-pairing, consider a Mixed-Mode column (e.g., SIELC Primesep A) which has embedded acidic groups to retain the amine functionality [1].

Module 3: Impurity Profiling (The "Ghost" Peaks)

Q: I see a new impurity peak appearing in my standard solution after 24 hours. What is it?

Diagnosis: Oligomerization or Lactonization. Hydroxy-amino acids are thermodynamically prone to esterification.

  • Intermolecular Esterification: The hydroxyl group of Molecule A reacts with the carboxylic acid of Molecule B. This forms dimers and trimers (oligomers).

  • Lactonization: While less common for 6-hydroxy acids (forming 7-membered rings) compared to 4- or 5-hydroxy acids, it can occur under acidic conditions or high heat.

Troubleshooting Protocol:

  • Check pH: Ensure your sample diluent is neutral (pH 7.0). Acidic diluents catalyze esterification.

  • Check Concentration: High concentrations (>1 mg/mL) favor intermolecular oligomerization. Dilute to 0.1 mg/mL.

  • Verify Precursors:

    • Lysine: If synthesized from Lysine, check for a peak at the exact retention time of L-Lysine standard. (Lysine has two amines, making it more basic; it elutes later in cation-exchange/mixed-mode).

    • Adipic Acid: If synthesized via reduction of adipic acid derivatives, look for non-amine impurities (detectable only by CAD/MS, not OPA derivatization).

Impurity Identification Table
Impurity TypeOriginDetection MethodCharacteristic
Lysine Starting MaterialOPA-Derivatization / CADElutes later than 6-HNL on Cation Exchange.
6-Aminocaproic Acid By-product (Over-reduction)CAD / MSMass = 131.17 Da (M-16 vs 6-HNL).
Oligomers (Dimers) InstabilityLC-MSMass = [2M - H2O].
Inorganic Salts Work-upCAD / ConductivityElutes at Void Volume (t0).

Module 4: Validated Experimental Protocol

Standard Operating Procedure: OPA Derivatization for HPLC-FLD

Use this if you lack a CAD or Mass Spec.

Reagents:

  • Borate Buffer: 0.4 M in water, pH 10.2.

  • OPA Reagent: 10 mg o-phthalaldehyde dissolved in 1 mL methanol + 100 µL 3-mercaptopropionic acid + 9 mL Borate Buffer.

Workflow:

  • Mix: Combine 10 µL Sample + 10 µL OPA Reagent in an autosampler vial (or use automated in-needle derivatization).

  • Wait: Allow reaction for 1.0 minute at room temperature (precise timing is critical; the derivative is unstable).

  • Inject: Immediately inject onto the column.

  • Detect: Fluorescence Excitation: 340 nm | Emission: 450 nm.

Diagram: Derivatization Reaction Pathway

Derivatization Analyte This compound (Primary Amine) Complex Unstable Isoindole Derivative Analyte->Complex + OPA/3-MPA OPA OPA Reagent (pH 10.2) OPA->Complex Detection Fluorescence (Ex: 340nm / Em: 450nm) Complex->Detection Detect < 5 mins

Figure 2: The time-sensitive derivatization pathway. Note that the isoindole derivative degrades over time, requiring immediate injection.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Aminocaproic Acid. Retrieved from [Link]

  • Agilent Technologies. (2010).[2] Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 169022, 6-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Peptides Containing DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid DL-6-Hydroxynorleucine (Hyn). The unique chemical properties of Hyn, specifically its hydroxylated side chain, introduce distinct challenges and opportunities in mass spectrometry-based analysis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure accurate and robust characterization of your Hyn-containing peptides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the behavior of Hyn-peptides in a mass spectrometer.

Q1: What is this compound (Hyn) and how does it impact peptide mass?

A: this compound is an isomer of leucine that contains a hydroxyl (-OH) group at the terminal position (the 6-position) of its aliphatic side chain. The "DL" designation indicates that it is a racemic mixture of both D and L stereoisomers. For the purpose of mass spectrometry, these stereoisomers are indistinguishable. The primary impact is on the peptide's mass. The incorporation of one Hyn residue instead of a standard leucine residue adds the mass of an oxygen atom.

PropertyMonoisotopic Mass (Da)Average Mass (Da)
Leucine (Leu) Residue113.08406113.1594
6-Hydroxynorleucine (Hyn) Residue 129.07900 129.1582
Mass Difference (Hyn - Leu)+15.99494+15.9988

Q2: What is the most significant and expected impact of Hyn on peptide fragmentation in Collision-Induced Dissociation (CID)?

A: The most prominent effect of the 6-hydroxy group is the facile neutral loss of water (H₂O) during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). This is a charge-remote fragmentation event that often results in a highly abundant ion at m/z corresponding to [M-18.01056 Da + nH]ⁿ⁺. This phenomenon is also commonly observed for peptides containing other hydroxylated amino acids like serine and threonine.[1]

Q3: Will standard proteomics database search algorithms identify my Hyn-containing peptide?

A: Not without user intervention. Standard search algorithms like Mascot or SEQUEST are configured with the masses of the 20 canonical amino acids.[2] To identify a peptide containing Hyn, you must define it as a variable or fixed modification. Failure to do so is the most common reason for a failed peptide identification.

Q4: Does Hyn produce a unique immonium ion?

A: While leucine and isoleucine produce a characteristic immonium ion at 86.0969 m/z, Hyn is expected to produce a different signature due to its hydroxylated side chain. Cleavage of the side chain can lead to a hydroxylated immonium ion or related ions. A potential characteristic ion would be at 102.0918 m/z , corresponding to the immonium ion of Hyn. Observing this ion can increase confidence in peptide identification.

Q5: How does the "DL" racemic nature of the incorporated amino acid affect the MS/MS experiment?

A: In a standard MS/MS experiment, the D and L stereoisomers are isobaric (have the same mass) and will not be differentiated by the mass spectrometer. They will have the same precursor m/z and their fragment ions will have identical masses. However, during the liquid chromatography (LC) separation preceding mass analysis, the two diastereomeric peptides (peptides containing the D- or L-Hyn) may exhibit slightly different retention times, potentially appearing as two closely eluting or partially resolved chromatographic peaks.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the MS/MS analysis of Hyn-containing peptides.

Problem 1: My Hyn-containing peptide is not being identified by the database search, although I see a clear precursor ion in the MS1 scan.

  • Probable Cause: The mass modification for Hyn has not been correctly defined in the search parameters of your identification software. The algorithm is trying to match the experimental MS/MS spectrum to theoretical spectra composed only of canonical amino acids and cannot find a match.[3]

  • Solution: Define a Custom Modification

    • Identify the Residue: Determine which canonical amino acid was substituted with Hyn during synthesis (e.g., Leucine).

    • Calculate the Mass Shift: Calculate the monoisotopic mass difference between Hyn and the substituted residue. For a Leu -> Hyn substitution, the delta is +15.99494 Da.

    • Configure the Software: In your database search software (e.g., Mascot, MaxQuant, Proteome Discoverer), navigate to the modification settings.

      • Create a new, user-defined modification.

      • Specify the delta mass (+15.99494 Da).

      • Specify the amino acid it can modify (e.g., 'L').

      • Set the modification type to "Variable" to allow the software to check for its presence or absence.

    • Re-run the Search: Perform the database search with this new modification included in the parameters.

Problem 2: The MS/MS spectrum is dominated by a single intense peak corresponding to the precursor ion minus 18 Da, with very few other fragment ions.

  • Probable Cause: The collision energy used for CID/HCD is too high. The neutral loss of water from the 6-hydroxy group is a low-energy fragmentation pathway.[4] Excessive energy makes this the overwhelmingly favored fragmentation channel, consuming most of the ion population and leaving little energy for the backbone cleavages that produce informative b- and y-ions.

  • Solution: Optimize Fragmentation Conditions

    • Lower the Collision Energy: Reduce the normalized collision energy (NCE) by 5-10 units and re-analyze the sample. This can temper the neutral loss and promote more diverse backbone fragmentation.

    • Use Stepped Collision Energy: Employ a stepped NCE. This applies a range of collision energies to the precursor ion population, increasing the chance of generating both the neutral loss ion and useful backbone fragments in a single scan. A recommended starting point is a 3-step NCE of 27 ± 6%.[5]

    • Alternative Fragmentation (ETD/ECD): If available, use Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These are non-ergodic fragmentation techniques that cleave the peptide backbone without significantly disturbing labile side-chain modifications.[1] This will produce c- and z-type fragment ions while preserving the hydroxyl group on the Hyn side chain, providing excellent sequence coverage.

Problem 3: Sequence coverage is poor specifically around the Hyn residue, even after optimizing collision energy.

  • Probable Cause: The Hyn residue itself or its neighboring residues are influencing fragmentation. The dominant neutral loss pathway can still suppress cleavage at adjacent peptide bonds.

  • Solution: Employ MS³ (MS-MS-MS) Fragmentation

    • This advanced technique provides a powerful way to circumvent the dominant neutral loss.

    • Stage 1 (MS¹): Isolate the precursor ion of the Hyn-peptide.

    • Stage 2 (MS²): Fragment the precursor ion using CID at a moderate energy level to efficiently generate the [M-H₂O]ⁿ⁺ ion.

    • Stage 3 (MS³): Isolate the abundant neutral loss ion ([M-H₂O]ⁿ⁺) and subject it to further fragmentation (CID or HCD). Since the labile hydroxyl group is already gone, the energy will be directed to the peptide backbone, yielding a clean set of b- and y-ions for sequencing.

Section 3: Experimental Protocols & Workflows

Protocol: Setting Up a Database Search for Hyn-Peptides in Mascot
  • Open the Mascot Search Form.

  • Select the Appropriate Database.

  • Set Enzyme and Fixed Modifications as per your experimental design (e.g., Trypsin, Carbamidomethyl (C)).

  • Configure Variable Modifications:

    • In the "Variable modifications" dropdown, select common modifications like "Oxidation (M)".

    • To add the Hyn modification, click the "Configure" or "Modifications" link to open the modification editor.

    • Click "Add new modification".

    • Modification Title: Hyn_on_L

    • Definition: delta(15.99494)

    • Specificity: In the "Specify" field for a given amino acid, type L. This tells Mascot to consider this mass shift on Leucine residues.

    • Save the new modification.

  • Return to the search form and select your newly created Hyn_on_L modification in the "Variable modifications" list.

  • Set Mass Tolerances for precursor and fragment ions according to your instrument's performance.

  • Select the Data File and submit the search.

Workflow for Hyn-Peptide Analysis

The following diagram outlines a robust workflow for the analysis and characterization of peptides containing this compound.

Hyn_Workflow cluster_synthesis Peptide Synthesis cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Synth Incorporate DL-Hyn via SPPS LC RP-HPLC Separation Synth->LC MS1 MS1: Precursor Scan LC->MS1 Iso Isolate Precursor Ion MS1->Iso MS2 MS/MS Fragmentation (Stepped HCD or ETD) Iso->MS2 Search Database Search (Custom Modification) MS2->Search Review Manual Validation: - Check Neutral Loss - Look for Immonium Ion Search->Review Result Confident Peptide Identification Review->Result

Caption: LC-MS/MS Workflow for Hyn-Peptide Analysis

Section 4: Key Fragmentation Pathways

Understanding the dominant fragmentation pathways is critical for interpreting MS/MS spectra of Hyn-peptides.

CID/HCD Fragmentation Pathway

In CID, the primary fragmentation events are cleavage of the peptide backbone to form b- and y-ions and the side-chain neutral loss of water.

CID_Fragmentation Precursor Peptide-[Hyn] Precursor Ion [M+nH]ⁿ⁺ b_ion b-ions Precursor->b_ion Backbone Cleavage y_ion y-ions Precursor->y_ion Backbone Cleavage NeutralLoss Dominant Neutral Loss Ion [M-H₂O+nH]ⁿ⁺ Precursor->NeutralLoss -H₂O (Facile)

Caption: CID Fragmentation of a Hyn-Peptide

ETD/ECD Fragmentation Pathway

ETD preserves labile modifications. It induces backbone cleavage to form c- and z-ions, leaving the hydroxyl group on the Hyn side chain intact.

ETD_Fragmentation Precursor Peptide-[Hyn] Precursor Ion [M+nH]ⁿ⁺ c_ion c-ions (Side Chain Intact) Precursor->c_ion Backbone Cleavage z_ion z-ions (Side Chain Intact) Precursor->z_ion Backbone Cleavage

Caption: ETD Fragmentation of a Hyn-Peptide

References

  • Investigation of neutral loss during collision induced dissociation of peptide ions. (n.d.). PMC - NIH.
  • Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. (n.d.). PMC.
  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science.
  • De novo peptide sequencing from mass spectrometry data. (2016, July 24). YouTube.
  • Ma, B., et al. (2003). PEAKS: powerful software for peptide de novo sequencing by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(20), 2337-42.
  • Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. (2019, January 29). ACS Publications.
  • Identification of related peptides through the analysis of fragment ion mass shifts. (n.d.). PubMed.

Sources

Validation & Comparative

Validation of DL-6-Hydroxynorleucine Stereochemistry in Synthetic Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids like 6-Hydroxynorleucine (6-Hnl) into synthetic peptides is a critical strategy for enhancing proteolytic stability and probing structure-activity relationships.[1] However, the use of racemic starting materials (DL-6-Hnl) or the risk of racemization during solid-phase peptide synthesis (SPPS) necessitates rigorous stereochemical validation.[1]

This guide provides an objective technical comparison of validation methodologies, establishing Marfey’s Analysis as the industry gold standard for this specific application due to its superior sensitivity and cost-effectiveness compared to direct Chiral HPLC or NMR. We provide a self-validating experimental protocol specifically optimized for 6-Hnl, addressing unique challenges such as potential lactonization during hydrolysis.

The Stereochemical Challenge

6-Hydroxynorleucine (also known as


-hydroxynorleucine) is a lysine isostere where the 

-amino group is replaced by a hydroxyl group.[1] This modification alters hydrogen bonding potential and charge while maintaining steric bulk.
  • The Problem: Commercial sources of 6-Hnl are often supplied as the racemic DL-mixture or as the L-isomer with varying optical purity (95-98%).[1] Furthermore, the harsh conditions of acid hydrolysis required for peptide analysis can induce racemization (typically 0.1–1.0%), obscuring the true stereochemical fidelity of the synthesis.

  • The Consequence: In bioactive peptides, the D-isomer can act as a "stereochemical impurity," potentially altering receptor binding affinity (

    
    ), biological half-life (
    
    
    
    ), or immunogenicity.[1]

Comparative Analysis of Validation Methods

We evaluated three primary methodologies for determining the stereochemistry of 6-Hnl in synthetic peptides.

Table 1: Comparative Performance Matrix
FeatureMethod A: Marfey’s Analysis (LC-MS) Method B: Direct Chiral HPLC Method C: NMR Spectroscopy
Principle Derivatization with chiral reagent (FDAA/L-FDLA) to form diastereomers.[1][2]Direct separation of enantiomers on a chiral stationary phase (CSP).[1][3][4]Detection of magnetic anisotropy or shift reagents.
Sensitivity High (Femtomole range with MS detection).Moderate (UV detection limits).[1]Low (Requires mg quantities).[1]
Resolution Excellent (

typically > 2 min).[1]
Variable (Highly column dependent).Good (if distinct chemical shifts exist).[1]
Cost Low (Standard C18 columns, cheap reagents).[1]High (Expensive chiral columns: >$1,500).[1]High (Instrument time).[1]
Throughput High (Automated LC-MS).[1]Low (Long equilibration times).[1]Low.
Applicability Universal for primary amines.[1]Requires specific CSP screening.[1]Best for purified bulk powder.[1]
Expert Insight: Why Marfey's Method Wins for 6-Hnl

While Chiral HPLC is non-destructive, finding a specific column (e.g., Crownpak, Chiralpak) that separates the naked 6-Hnl enantiomers can be a trial-and-error sinkhole.[1] Marfey’s method converts the enantiomeric separation problem into a diastereomeric separation problem , which is easily solved using standard C18 columns already present in every peptide lab.

Validated Protocol: Marfey’s Analysis for 6-Hnl

This protocol is designed to be a self-validating system . You will run the "Unknown" (peptide hydrolysate) alongside "Standards" (pure L- and DL-6-Hnl derivatized identically).[1]

Phase 1: Acid Hydrolysis

Objective: Release constituent amino acids from the peptide backbone.

  • Dissolve 0.5 mg of peptide in 0.5 mL of 6 N HCl (containing 1% phenol to prevent oxidation).

  • Transfer to a hydrolysis tube, flush with

    
    , and seal under vacuum.
    
  • Incubate at 110°C for 24 hours .

  • Cool, open, and dry under vacuum (SpeedVac) to remove HCl.

    • Critical Control Point: 6-Hnl can form an

      
      -lactone under acidic conditions.[1] The subsequent alkaline derivatization step opens this ring, restoring the linear amino acid for reaction.
      
Phase 2: Derivatization with FDAA

Objective: Tag amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent).[2][5]

  • Resuspend dried hydrolysate in 100

    
    L water.
    
  • Add 200

    
    L of 1% (w/v) FDAA in acetone .
    
  • Add 40

    
    L of 1 M NaHCO
    
    
    
    (pH adjustment to ~9.0).
  • Heat at 40°C for 1 hour (or 80°C for 10 mins).

    • Mechanism:[1][2][6][7][8] The fluorine atom on FDAA undergoes nucleophilic aromatic substitution by the

      
      -amine of 6-Hnl.[1]
      
  • Stop reaction: Add 20

    
    L of 2 M HCl  to neutralize.
    
  • Dilute with 200

    
    L of 50% Acetonitrile/Water prior to injection.
    
Phase 3: LC-MS Separation

System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 1.8


m, 2.1 x 50 mm).[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: Extract Ion Chromatogram (EIC) for derivatized 6-Hnl.

    • Mass Calculation: MW(6-Hnl) = 147.17 Da; MW(FDAA) residue adds ~252 Da.[1] Look for [M+H]

      
      
      
      
      
      400 Da
      .[1]

Data Interpretation & Causality

The elution order of Marfey's derivatives follows a predictable hydrophobicity rule (Cheng & Prusoff relationship applied to diastereomers).

  • L-L Diastereomer: The L-FDAA derivatized L-amino acid typically elutes first (shorter retention time) because the hydrophobic side chains are cis oriented in the transition state, leading to a conformation that interacts less strongly with the C18 chain compared to the L-D form.

  • L-D Diastereomer: The L-FDAA derivatized D-amino acid elutes later .

Validation Criteria:

  • Pass: The sample peak co-elutes exclusively with the L-6-Hnl standard.

  • Fail: A secondary peak is observed matching the retention time of the D-isomer (from the DL-standard).

  • Quantification: Calculate % D-isomer = (Area D / (Area D + Area L))

    
     100.[1]
    

Visualization of Workflow

The following diagram illustrates the logical flow of the validation process, ensuring a "closed-loop" verification system.

MarfeysValidation Start Synthetic Peptide (Containing 6-Hnl) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Start->Hydrolysis Lactone Potential Lactonization (Transient Species) Hydrolysis->Lactone Side Reaction Neutralization Neutralization & Ring Opening (NaHCO3, pH 9) Hydrolysis->Neutralization Lactone->Neutralization Reverses Deriv Derivatization (FDAA Reagent) Neutralization->Deriv HPLC LC-MS Analysis (C18 Column) Deriv->HPLC Compare Compare Retention Times (tR) HPLC->Compare Std_L Std: Pure L-6-Hnl Deriv_Std Derivatization of Stds Std_L->Deriv_Std Std_DL Std: Racemic DL-6-Hnl Std_DL->Deriv_Std Deriv_Std->HPLC Reference Result_Pass PASS: Single Peak (Matches L-Std) Compare->Result_Pass tR(Sample) == tR(L-Std) Result_Fail FAIL: Double Peak (Racemization Detected) Compare->Result_Fail tR(Sample) has D-Std component

Caption: Figure 1. Self-validating workflow for 6-Hydroxynorleucine stereochemistry determination. The parallel processing of standards ensures unambiguous peak assignment.[7]

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link

  • Marfey, P. (1984).[1][2] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1] Carlsberg Research Communications, 49(6), 591-596.[1] Link[1]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino acids.[2] Tetrahedron Letters, 37(19), 3299-3302.[1] Link

  • Chem-Impex International. (n.d.).[1] N-alpha-Fmoc-6-hydroxynorleucine Product Data. Chem-Impex.[1] Link

  • Waters Corporation. (2023).[1] Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Application Note. Link

Sources

DL-6-Hydroxynorleucine vs. L-Lysine: Modulating Peptide Bioactivity via Charge Neutralization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DL-6-Hydroxynorleucine vs. L-Lysine: Impact on Peptide Bioactivity Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In peptide engineering, the substitution of L-Lysine (Lys, K) with This compound (6-HNL) represents a strategic "neutral isostere" modification. While L-Lysine provides a critical cationic charge (


-NH

) for solubility and receptor interaction, it is also the primary recognition site for trypsin-like proteases, leading to rapid in vivo degradation.

6-Hydroxynorleucine (also known as


-hydroxynorleucine or 2-amino-6-hydroxyhexanoic acid) retains the aliphatic side-chain length of lysine but replaces the terminal amine with a hydroxyl group. This substitution abolishes the positive charge, altering the electrostatic profile and conferring significant proteolytic resistance. The DL-  designation indicates a racemic mixture, which introduces stereochemical heterogeneity that must be accounted for during synthesis and bioassay interpretation.
Chemical & Physical Profile Comparison

The following table contrasts the fundamental properties of the native residue against its synthetic analog.

FeatureL-Lysine This compound
Structure 2,6-diaminohexanoic acid2-amino-6-hydroxyhexanoic acid
Side Chain


Physiological Charge (pH 7.4) Positive (+1)Neutral (0)
Electronic Nature Strong H-bond donorH-bond donor & acceptor (Weaker)
Stereochemistry Pure L-isomer (Natural)Racemic (50:50 Mixture of L/D)
Protease Susceptibility High (Trypsin cleavage site)Resistant ( unrecognized by S1 pocket)
Primary Utility Solubility, Salt Bridges, Cationic characterProbing electrostatics, Increasing stability
Mechanistic Impact on Bioactivity
3.1. Proteolytic Stability (The "Stealth" Effect)

The most significant advantage of 6-HNL is the evasion of trypsin-like serine proteases.

  • Mechanism: Trypsin contains a deep specificity pocket (S1) with a negatively charged Aspartate (Asp189) at the bottom. This pocket stabilizes the positively charged ammonium group of Lysine or Arginine.

  • Effect of Substitution: The hydroxyl group of 6-HNL is neutral and cannot form the necessary electrostatic anchor with Asp189. Consequently, the enzyme fails to bind or cleave the peptide bond at the C-terminus of the 6-HNL residue.

3.2. Receptor Binding & Potency
  • Loss of Salt Bridges: If the specific Lysine residue participates in a salt bridge with a receptor (e.g., Asp or Glu on the target protein), substituting it with 6-HNL will likely abolish binding affinity (

    
     increase).
    
  • Hydrogen Bonding: The

    
     group can still participate in hydrogen bonding, but the geometry and strength differ from 
    
    
    
    .
  • The "DL" Factor: Using a racemic DL-mixture means 50% of your peptide contains the D-isomer. D-amino acids often induce

    
    -turns or disrupt 
    
    
    
    -helices.
    • Risk:[1] If the L-isomer is active, the D-isomer might be inactive (diluting potency) or act as an antagonist.

    • Benefit: D-isomers further enhance stability against non-specific proteases.

3.3. Visualizing the Interaction Pathways

BioactivityPathways Lysine L-Lysine Residue (Positively Charged) Trypsin Trypsin S1 Pocket (Asp189 Anionic Site) Lysine->Trypsin Electrostatic Attraction Receptor Target Receptor (Anionic Binding Site) Lysine->Receptor Salt Bridge HNL 6-Hydroxynorleucine (Neutral Isostere) HNL->Trypsin No Charge Interaction HNL->Receptor Neutral Interaction Stability Steric/Charge Rejection (Half-life Extension) HNL->Stability Enzyme Evasion NoBinding Reduced Affinity (Loss of Electrostatics) HNL->NoBinding If Charge Critical Degradation Rapid Cleavage (Bioactivity Loss) Trypsin->Degradation Catalysis Binding High Affinity Binding (Salt Bridge Formation) Receptor->Binding

Figure 1: Mechanistic divergence between Lysine and 6-HNL in protease stability and receptor binding contexts.

Experimental Protocols
4.1. Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: Since 6-HNL has a primary hydroxyl side chain, it can undergo O-acylation during synthesis if unprotected. For high-purity synthesis, use side-chain protected building blocks (e.g., Fmoc-6-HNL(tBu)-OH). If using DL-6-HNL without side-chain protection, use the protocol below to minimize side reactions.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling: DIC/Oxyma or HBTU/DIPEA.

  • Amino Acid: Fmoc-DL-6-Hydroxynorleucine.

Step-by-Step Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation: Dissolve Fmoc-DL-6-HNL (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq). Crucial: Activate for only 30-60 seconds before adding to resin to minimize racemization (though already racemic) and side reactions.

  • Coupling: Add activated mixture to resin. Shake for 45-60 min at room temperature.

    • Optimization: If using unprotected side-chain 6-HNL, keep coupling time short (<1 hour) to prevent the free

      
      -OH from reacting with the activated carboxylate of the next amino acid (branching).
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The

    
    -OH group is stable to TFA.
    
4.2. Trypsin Resistance Assay

This assay validates the stability conferred by the substitution.

Materials:

  • Substrate: Purified Peptide (Lys-variant vs. 6-HNL-variant).[2]

  • Enzyme: TPCK-treated Trypsin (sequencing grade).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

Workflow:

  • Preparation: Dissolve peptide to 1 mM in buffer.

  • Incubation: Add Trypsin at an Enzyme:Substrate ratio of 1:100 (w/w). Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, 120 min, and 24 hrs.

  • Quenching: Stop reaction by adding 10% Formic Acid or TFA (final conc. 1%).

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Expectation: The Lys-peptide will show rapid disappearance and appearance of fragments. The 6-HNL peptide should remain intact ( >90% integrity) over the time course.

Data Interpretation & Troubleshooting
ObservationInterpretationActionable Insight
Two Peaks in HPLC (Purified Peptide) Due to DL- mixture (diastereomers).Collect both peaks if possible. Test them separately to identify the active isomer (likely the one corresponding to L-configuration).
Loss of Bioactivity The

-NH

was critical for binding.
The substitution is too drastic. Try L-Ornithine (shorter chain, + charge) or L-Citrulline (neutral urea, H-bond donor) instead.
High Stability but Low Solubility Loss of charge reduced solvation.Compensate by adding solubilizing tags (e.g., PEGylation) or substituting other non-critical residues with Lys/Arg remote from the binding site.
References
  • Structure and Properties of Lysine Analogs

    • Source: PubChem Compound Summary. "Lysine, DL-".[3][4][5] National Center for Biotechnology Information.

    • URL:[Link]

  • Enzymatic Synthesis and Resolution of 6-Hydroxynorleucine

    • Title: Enzymatic synthesis of L-6-hydroxynorleucine.[6]

    • Source: Bioorganic & Medicinal Chemistry (1999).[7]

    • URL:[Link]

  • Trypsin Specificity and Mechanism

    • Title: The Influence of Asp Isomerization on Trypsin and Trypsin-like Proteolysis.
    • Source: PMC - NIH (2023).
    • URL:[Link]

  • Peptide Stability Str

    • Title: Strategies for Improving Peptide Stability and Delivery.
    • Source: PMC - NIH (2022).
    • URL:[Link]

Sources

Comparative Guide: Efficacy of Coupling Activators for Fmoc-DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-DL-6-Hydroxynorleucine (Fmoc-DL-Hnl-OH) presents a distinct challenge in Solid Phase Peptide Synthesis (SPPS): the presence of an unprotected


-hydroxyl group. While the aliphatic chain length reduces the risk of intramolecular lactonization compared to homoserine, the nucleophilic hydroxyl remains susceptible to intermolecular O-acylation  (ester formation) during activation.

This guide evaluates the efficacy of three distinct activator classes—Carbodiimides (DIC/Oxyma), Aminium salts (HATU/DIPEA), and Phosphonium salts (PyBOP)—specifically for coupling Fmoc-DL-Hnl-OH.

Key Finding: The DIC/Oxyma Pure system demonstrates the superior balance of coupling efficiency and chemoselectivity, minimizing O-acylation side reactions while maintaining high crude purity. HATU, while potent, requires strict base control to prevent significant esterification of the side chain.

The Chemical Challenge: Chemoselectivity vs. Reactivity

The primary failure mode when coupling Fmoc-DL-Hnl-OH is not steric hindrance, but chemoselectivity . The activation of the carboxylic acid must be sufficient to drive amide bond formation (N-acylation) with the resin-bound amine, yet mild enough to avoid reacting with the


-hydroxyl group of the Hnl side chain (O-acylation).
Mechanism of Competition

The following diagram illustrates the competing pathways during the activation and coupling steps.

G Start Fmoc-DL-Hnl-OH (Unprotected -OH) Activated Activated Ester (Oxyma/OBt/OAt) Start->Activated Activator (DIC/HATU) Product Desired Peptide (Amide Bond) Activated->Product Fast (Kinetic Control) SideProduct O-Acyl Impurity (Ester Bond) Activated->SideProduct Slow (Unless Basic) Resin Resin-Amine (Nucleophile 1) Resin->Product SideChain Side-Chain -OH (Nucleophile 2) SideChain->SideProduct

Figure 1: Kinetic competition between the desired N-acylation of the resin-bound amine and the undesired O-acylation of the Hnl side chain.

Comparative Analysis of Coupling Activators

The following analysis benchmarks performance based on three critical metrics: Coupling Yield , O-Acylation (Side Reaction) , and Racemization Control (critical for preventing diastereomer formation in the growing chain).

A. DIC / Oxyma Pure (The Gold Standard)
  • Class: Carbodiimide + Oxime Additive

  • Mechanism: DIC forms an O-acylisourea, which is rapidly converted by Oxyma Pure into a stable, reactive active ester.

  • Performance:

    • Acidity: The reaction environment remains near neutral/slightly acidic (pH ~5-6). This is crucial because the

      
      -hydroxyl group is less nucleophilic at lower pH.
      
    • Efficacy: High coupling rates comparable to explosive HOBt variants but with better safety.[1]

    • Verdict: Recommended. Provides the cleanest crude profile.

B. HATU / DIPEA (The High-Risk Powerhouse)
  • Class: Aminium (Uronium) Salt

  • Mechanism: Generates a highly reactive OAt ester. Requires a tertiary base (DIPEA/NMM) to function.

  • Performance:

    • Acidity: Requires basic conditions (pH > 9 due to DIPEA).

    • Risk: The presence of DIPEA increases the nucleophilicity of the Hnl side-chain hydroxyl, significantly increasing the rate of O-acylation (ester formation) and potential capping of the chain.

    • Verdict: Use with Caution. Only recommended for difficult sequences (e.g., following a Proline). Must reduce base equivalents to 1.8 eq relative to AA.

C. HBTU / HOBt / DIPEA (The Legacy Method)
  • Class: Aminium Salt + Benzotriazole

  • Mechanism: Generates OBt esters.

  • Performance:

    • Efficiency: Lower reactivity than HATU or DIC/Oxyma.

    • Side Reactions: High risk of guanidinylation of the resin-bound amine if activation is slow.

    • Verdict: Not Recommended. Outperformed by Oxyma-based chemistries.

Summary of Performance Data
Activator SystemBase Required?Coupling EfficiencyO-Acylation RiskRec.[1] for Hnl?
DIC / Oxyma Pure NoHighLow Primary Choice
HATU / DIPEA Yes Very HighHigh Secondary (Difficult seq.)
HBTU / DIPEA YesModerateModerateAvoid
PyBOP / DIPEA YesModerateModerateAvoid (P-byproducts)

Recommended Experimental Protocol

This protocol utilizes the DIC/Oxyma Pure system to maximize yield while suppressing side-chain esterification.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Fmoc-DL-6-Hydroxynorleucine (Fmoc-DL-Hnl-OH)

  • DIC (N,N′-Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (Dimethylformamide, peptide grade)

  • Resin (e.g., Rink Amide or Wang)[2]

Workflow Visualization

Workflow Step1 1. Resin Preparation Swell in DMF (20 min) Step2 2. Deprotection 20% Piperidine/DMF (2 x 5 min) Step1->Step2 Step3 3. Activation Cocktail Prep (Pre-activation: 2-3 min) Step2->Step3 Wash resin 5x DMF Step4 4. Coupling Reaction Add Cocktail to Resin (Shake 60 min, RT) Step3->Step4 Add to vessel Step5 5. Washing DMF (3x), DCM (3x) Step4->Step5 Step6 6. Kaiser Test (Verify Coupling) Step5->Step6 Step6->Step2 If Blue (Fail): Recouple Next Cycle Next Cycle Step6->Next Cycle If Colorless (Pass)

Figure 2: Optimized SPPS workflow for Fmoc-DL-Hnl coupling.

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Fmoc-DL-Hnl-OH: 3.0 equivalents (relative to resin loading).

    • Oxyma Pure: 3.0 equivalents.

    • DIC: 3.0 equivalents.

    • Note: Do strictly 1:1:1 ratio. Excess DIC can lead to capping; excess Acid is wasteful.

  • Pre-Activation (Crucial Step):

    • Dissolve Fmoc-DL-Hnl-OH and Oxyma Pure in minimal DMF (concentration ~0.2 - 0.4 M).

    • Add DIC.[1]

    • Allow the mixture to activate for 2–3 minutes strictly.

    • Rationale: This allows the formation of the active ester. Longer pre-activation is unnecessary with Oxyma and risks side reactions.

  • Coupling:

    • Add the activated solution to the deprotected resin.[3]

    • Agitate at Room Temperature for 45–60 minutes .

    • Note: Do not heat. Elevated temperatures (>40°C) significantly promote O-acylation of the unprotected hydroxyl.

  • Washing:

    • Drain the vessel.

    • Wash with DMF (

      
       min) to remove urea byproducts.
      
  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[4] If positive (blue beads), perform a second coupling using HATU/DIPEA (using only 0.5 eq of DIPEA relative to HATU to starve the base) for 30 minutes.

References

  • Albericio, F., &yman-El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Benchmarking Analytical Techniques for DL-6-Hydroxynorleucine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-6-Hydroxynorleucine (6-HNL) is a non-proteinogenic amino acid frequently utilized as a lysine mimic in peptide synthesis and metabolic probing. Its structural similarity to Lysine—differing only by a terminal hydroxyl group (


) instead of an amine (

)—and its existence as a racemic mixture (DL) present unique analytical challenges.

This guide benchmarks three primary analytical workflows. LC-MS/MS (HILIC mode) emerges as the superior technique for definitive structural identification and impurity profiling (specifically separating Lysine). However, for routine enantiomeric purity (D vs. L ratio), Ligand Exchange Chromatography (LEC) is the validated standard. Pre-column derivatization (OPA-Fluorescence) serves as the cost-effective workhorse for high-throughput quantification but fails to address chirality without specialized columns.

The Analytical Challenge: 6-HNL vs. Lysine

Before selecting a method, researchers must understand the physicochemical distinctions that dictate separation strategy.

FeatureLysineThis compound (6-HNL)Analytical Impact
Formula


Mass difference of ~1 Da is easily resolved by MS.
Side Chain

-Amino (

)

-Hydroxyl (

)
Lysine is basic; 6-HNL is neutral/polar.
Derivatization (OPA) Reacts at

- and

-positions (Double Tag)
Reacts at

-position only (Single Tag)
Critical: Lysine elutes much later on C18 after OPA tagging due to double hydrophobicity.
Chirality Usually L-formDL-mixture (Racemic)Requires chiral selector for resolution.

Analytical Decision Matrix

Use this logic flow to select the appropriate protocol for your specific data requirement.

AnalyticalDecisionTree Start Start: Define Analytical Goal Goal What is the primary data need? Start->Goal Branch1 Enantiomeric Purity (D vs L Ratio) Goal->Branch1 Branch2 Structural ID & Impurity Profiling Goal->Branch2 Branch3 Routine Quant (High Throughput) Goal->Branch3 Method1 Method C: Chiral Chromatography (Crown Ether/LEC) Branch1->Method1 Stereo-specificity Method2 Method B: HILIC LC-MS/MS Branch2->Method2 Mass Specificity Method3 Method A: OPA-Derivatization HPLC-FLD Branch3->Method3 Cost/Speed

Figure 1: Decision matrix for selecting 6-HNL characterization methods based on research goals.

Comparative Analysis of Techniques

Method A: Pre-column Derivatization (HPLC-FLD)

Best for: Routine quantification and separating 6-HNL from Lysine in non-chiral applications. Mechanism: Reagents like o-phthalaldehyde (OPA) react rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.

  • Why it works: Lysine has two primary amines (

    
     and 
    
    
    
    ), while 6-HNL has only one (
    
    
    ). In a C18 reversed-phase separation, the doubly-tagged Lysine is significantly more hydrophobic and retains much longer than the singly-tagged 6-HNL.
  • Limitation: Does not separate D-6-HNL from L-6-HNL on standard C18 columns.

Method B: HILIC LC-MS/MS

Best for: Definitive structural confirmation and complex matrix analysis (e.g., cell lysates). Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions without derivatization. MS/MS provides mass-based filtering.

  • Why it works: HILIC columns (e.g., Zwitterionic or Amide phases) separate based on polarity. 6-HNL (hydroxyl) is less polar than Lysine (amine/charged), allowing chromatographic resolution. The Mass Spec distinguishes the

    
     148.1 (6-HNL 
    
    
    
    ) from
    
    
    147.1 (Lysine
    
    
    ).
Method C: Chiral Chromatography (Ligand Exchange)

Best for: Determining the "DL" ratio (Enantiomeric Excess). Mechanism: Ligand Exchange Chromatography (LEC) uses a chiral selector (often D-Penicillamine) complexed with Copper (II) ions.[1] The amino acid enantiomers form transient diastereomeric complexes with the copper selector.

  • Why it works: The stability of the Copper-D-Selector-L-Analyte complex differs from the Copper-D-Selector-D-Analyte complex, causing them to elute at different times.[2] This requires no derivatization.

Detailed Experimental Protocols

Protocol 1: Chiral Separation (The "DL" Check)

Standard: Ligand Exchange Chromatography (LEC)

  • Column Selection: Phenomenex Chirex 3126 (D-Penicillamine) or Astec CHIROBIOTIC T (Teicoplanin).

  • Mobile Phase: 2 mM Copper (II) Sulfate (

    
    ) in Water:Methanol (85:15, v/v).
    
    • Note: Methanol concentration adjusts retention time. Higher MeOH = faster elution.

  • Temperature: 25°C (Temperature critically affects complex stability).

  • Detection: UV at 254 nm (detecting the Copper-Amino Acid complex, not the amino acid itself).

  • Procedure:

    • Equilibrate column with mobile phase for 30 mins.

    • Inject 10 µL of 1 mg/mL DL-6-HNL sample.

    • Expected Result: L-enantiomer typically elutes before D-enantiomer on D-Penicillamine columns (confirm with pure L-standard).

Protocol 2: High-Sensitivity Derivatization (OPA)

Standard: Agilent/Waters Amino Acid Analysis Workflow

  • Reagents:

    • Borate Buffer (pH 10.2).

    • OPA Reagent: 10 mg OPA + 10 µL 3-Mercaptopropionic acid in 1 mL 0.4 M Borate buffer.

  • Derivatization Routine (Automated Injector Program):

    • Draw 1 µL Sample.[3][4]

    • Draw 5 µL Borate Buffer.

    • Draw 1 µL OPA Reagent.

    • Mix in loop (wait 0.5 min).

    • Inject.[3][4][5][6]

  • HPLC Conditions:

    • Column: C18 Rapid Resolution (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 40 mM

      
      , pH 7.8.
      
    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

    • Gradient: 0% B to 50% B over 15 min.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Data Interpretation: 6-HNL will elute significantly earlier than Lysine.

DerivatizationWorkflow Step1 Sample (6-HNL) Step2 Mix with Borate (pH 10.2) Step1->Step2 Step3 Add OPA Reagent Step2->Step3 Step4 Reaction (30 sec) Formation of Isoindole Step3->Step4 Primary Amine Targeting Step5 Injection (C18 Column) Step4->Step5 Step6 Fluorescence Detection (Ex 340 / Em 450) Step5->Step6

Figure 2: Automated OPA pre-column derivatization workflow for high-sensitivity detection.

Performance Data Summary

MetricMethod A: OPA-HPLCMethod B: HILIC-MS/MSMethod C: Chiral LEC
Limit of Detection (LOD) ~0.5 pmol (High)~0.1 pmol (Very High)~100 pmol (Moderate)
Linearity (

)
> 0.999> 0.995> 0.990
D/L Separation NoNoYes (Baseline)
Lysine Separation Excellent (

min)
Excellent (Mass resolved)Moderate
Matrix Tolerance Low (Interferences fluoresce)Medium (Ion suppression)High (Specific mechanism)
Cost Per Sample LowHighMedium

Recommendations

  • For Purity Certification: You must use Method C (Chiral LEC) . The "DL" designation implies a racemic mixture, but verifying the 50:50 ratio or detecting enantiomeric drift requires a chiral column.

  • For Impurity Analysis: Use Method B (LC-MS/MS) . If you suspect Lysine contamination from fermentation or synthesis carryover, the mass spectrometer provides the only legally defensible confirmation due to the specific mass transition (

    
     for 6-HNL vs 
    
    
    
    for Lysine).
  • For Routine QC: Use Method A . It is robust, cheap, and the retention time shift between 6-HNL and Lysine is so large that it serves as a reliable identity check.

References

  • Agilent Technologies. (2024). Analysis of Amino Acids by HPLC: Eclipse AAA Protocol.[3] Retrieved from [Link]

  • Shimadzu. (2024). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization (OPA/FMOC). Retrieved from [Link]

  • Regis Technologies. (2024).[2] Improved Chiral Separations for Enantiopure D- and L-Amino Acids using Crown Ethers. Retrieved from [Link]

Sources

Cross-Validation of Bioactivity Assays for DL-6-Hydroxynorleucine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6-HNL Advantage and Challenge

DL-6-Hydroxynorleucine (6-HNL) is a critical non-canonical amino acid used in peptide engineering, primarily acting as a neutral isostere of Lysine . By replacing the positively charged


-amino group of Lysine with a hydroxyl group, 6-HNL allows researchers to surgically delete a positive charge while maintaining the specific steric volume and hydrogen-bonding capability of the side chain.

However, the inclusion of 6-HNL—specifically the racemic DL form—introduces unique variables that can confound bioactivity data. Is the observed potency shift due to the loss of electrostatic steering, or simply because the active L-isomer is diluted by the inert D-isomer? Is the peptide actually more potent, or just resistant to trypsin-like proteases in the assay buffer?

This guide outlines a rigorous cross-validation framework to decouple these variables. We compare 6-HNL peptides against Native (Lys) and Hydrophobic (Norleucine/Nle) alternatives to validate mechanism of action, stability, and stereochemical integrity.

Strategic Framework: The Triad of Controls

To validate bioactivity, you cannot test 6-HNL peptides in isolation. You must employ a "Triad of Controls" to triangulate the source of bioactivity.

Peptide VariantStructural FeaturePhysicochemical RoleExperimental Purpose
Native (Lys) Positive Charge (

)
Electrostatic interaction + H-bond donorBaseline Potency: The standard for biological activity.
6-HNL (Target) Neutral Polar (

)
H-bond donor/acceptor + Steric matchCharge Probe: Tests if the positive charge is essential for binding.
Norleucine (Nle) Neutral Hydrophobic (

)
Steric match onlyHydrophobic Control: Tests if the H-bond capability is essential.

Protocol 1: Biochemical Potency (Surface Plasmon Resonance)

Objective: Determine the intrinsic affinity (


) of the peptide-receptor interaction, isolating binding events from downstream signaling or degradation artifacts.
The Challenge

6-HNL removes the long-range electrostatic steering provided by Lysine. In equilibrium assays (like ELISA), this might look like a total loss of binding. In Kinetic assays (SPR), it often manifests specifically as a slower on-rate (


).
Step-by-Step Methodology
  • Sensor Chip Preparation: Immobilize the target receptor (e.g., via amine coupling) to a CM5 chip. Target a low density (

    
     RU) to prevent mass transport limitations which mask kinetic differences.
    
  • Analyte Preparation:

    • Prepare serial dilutions of Lys-Peptide , DL-6-HNL Peptide , and Nle-Peptide .

    • Crucial Step: For the DL-6-HNL variant, assume only 50% is active (L-form) if the receptor is stereoselective. Prepare concentrations based on effective L-isomer concentration to normalize comparisons.

  • Injection Cycle:

    • Flow rate: High (60

      
      L/min) to minimize rebinding.
      
    • Contact time: 180s; Dissociation time: 600s.

  • Data Analysis:

    • Fit to a 1:1 Langmuir binding model.

    • Validation Check: If the DL-6-HNL curve shows a biphasic dissociation (fast and slow component), it indicates the D-isomer might be binding non-specifically or with different kinetics.

Data Interpretation Guide
  • Case A:

    
     drops, 
    
    
    
    stable.
  • Case B:

    
     stable, 
    
    
    
    increases (faster dissociation).
  • Case C: No binding for 6-HNL or Nle.

Protocol 2: Cell-Based Functional Assay (cAMP/Reporter)

Objective: Measure functional efficacy (


) in a physiological context.
The Challenge: The "False Potency" Trap

6-HNL renders the peptide resistant to trypsin-like proteases (which cleave C-terminal to Lys/Arg). In long-duration cell assays (e.g., 24-hour reporter gene assays), the Native Lys-peptide may degrade, shifting its curve to the right. The 6-HNL peptide might appear more potent simply because it survives longer.

Cross-Validation Workflow

To validate that potency is real and not a stability artifact:

  • Standard Assay: Perform the dose-response assay (e.g., cAMP accumulation) with 30-minute incubation.

  • Protease Challenge (The "Pulse" Assay):

    • Pre-incubate both Native and 6-HNL peptides in cell culture media (containing 10% FBS) for 4 hours at 37°C before adding to cells.

    • Measure residual activity.

  • Readout:

    • If Native peptide loses potency after pre-incubation but 6-HNL does not, the 6-HNL "bioactivity" is partly driven by stability.

Visualization of Logic Flow

BioactivityValidation Start Observed Bioactivity (6-HNL vs Lysine) IsPotent Is 6-HNL Potency >= Native Lysine? Start->IsPotent CheckStability Perform Protease Challenge Assay IsPotent->CheckStability Yes Loss of Electrostatics Loss of Electrostatics IsPotent->Loss of Electrostatics No (Lower Potency) ResultStable 6-HNL Retains Potency Lysine Loses Potency CheckStability->ResultStable ResultEqual Both Lose Potency Equally CheckStability->ResultEqual Conclusion1 Mechanism: Enhanced Stability (Protease Resistance) ResultStable->Conclusion1 Conclusion2 Mechanism: Intrinsic Receptor Affinity ResultEqual->Conclusion2

Figure 1: Decision tree for distinguishing intrinsic potency from stability-driven efficacy in 6-HNL peptides.

Protocol 3: Stereochemical Validation (The "DL" Factor)

Since the peptide contains DL -6-Hydroxynorleucine, it is a racemic mixture at that position. You must validate if the D-isomer is inert, antagonistic, or synergistic.

Methodology: Chiral LC-MS Separation

Do not rely on the mixture alone.

  • Column: Use a Chiralpak or Chirobiotic column suitable for peptide separation.

  • Method: Separate the two diastereomers (Peptide-L-6HNL and Peptide-D-6HNL).

  • Bioassay: Test the purified peaks separately.

    • Expectation: If the receptor is specific, the L-isomer peak should carry 100% of the activity (meaning the DL mixture has 50% effective concentration).

    • Risk: If the D-isomer peak shows activity, your "DL" mixture data is a composite of two different pharmacological profiles.

Comparative Data Summary

When publishing your comparison, structure your data as follows to allow direct evaluation of the 6-HNL substitution.

Assay ParameterNative (Lys)DL-6-HNL (Mixture)L-6-HNL (Calculated/Pure)Nle (Hydrophobic)Interpretation

(SPR)
1.0 nM4.0 nM2.0 nM50 nM2x loss in affinity suggests weak electrostatic contribution; Nle failure confirms H-bond is vital.

(Cell)
5.0 nM5.0 nM2.5 nM>100 nM6-HNL appears equipotent in mixture, but effectively 2x more potent when corrected for L-isomer.

(Serum)
30 min> 4 hours> 4 hours30 minKey Finding: 6-HNL confers protease resistance lacking in Lys and Nle variants.

References

  • Ginges, J. et al. (2022). Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation. International Journal of Molecular Sciences. Link

  • Seo, Y.M. et al. (2017).[1] 6-Hydroxynorleucine: Syntheses and Applications of a Versatile Building Block. Organic Preparations and Procedures International. Link

  • Hanson, R.L. et al. (1999).[2] Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry. Link

  • Zhang, L. et al. (2024). Step Forward Cross Validation for Bioactivity Prediction. Journal of Chemical Information and Modeling. Link

  • Shockman, G.D. et al. (1965).[3] Replacement of Lysine by Hydroxylysine and Its Effects on Cell Lysis in Streptococcus faecalis. Journal of Bacteriology. Link

Sources

Comparative Study: Enzymatic Resistance of Peptides Containing D- vs. L-6-Hydroxynorleucine

[1]

Executive Summary

This technical guide details the comparative enzymatic stability of peptides modified with 6-Hydroxynorleucine (6-Hnl) , a non-canonical amino acid often utilized as a neutral isostere of Lysine. While L-6-Hnl confers resistance to specific trypsin-like proteases due to the removal of the

D-enantiomer (D-6-Hnl)

Introduction: The Structural Imperative

In peptide drug discovery, 6-Hydroxynorleucine (

1
  • L-6-Hydroxynorleucine: Useful for structure-activity relationship (SAR) studies to determine if a positive charge is essential for receptor binding.[1]

  • D-6-Hydroxynorleucine: Utilized when the therapeutic goal is to maximize metabolic stability while maintaining the hydrophobic/hydrophilic balance of the original residue.

The Stability Hierarchy

The core hypothesis of this comparative study is based on two layers of proteolytic resistance:

  • Side-Chain Resistance (L-6-Hnl): By removing the basic amine, L-6-Hnl prevents recognition by trypsin-like serine proteases, which require a positive charge (Lys/Arg) at the P1 position.[1]

  • Backbone Resistance (D-6-Hnl): Most serum proteases (e.g., chymotrypsin, elastase, dipeptidyl peptidases) cleave peptide bonds based on the stereochemistry of the

    
    -carbon.[1] D-isomers disrupt the hydrogen bonding network required for the formation of the tetrahedral intermediate in the enzyme's active site.
    

Mechanistic Basis of Resistance

To understand the causality of the experimental results, we must visualize the enzyme-substrate interaction. Proteases rely on a "lock-and-key" or "induced fit" mechanism that is strictly stereospecific.[1]

Diagram 1: Stereochemical Mismatch Mechanism

The following diagram illustrates why D-6-Hnl fails to undergo hydrolysis even if the side chain fits the hydrophobic pocket.

EnzymaticResistanceEnzymeProtease Active Site(L-Specific)CatalysisCatalytic Triad(Nucleophilic Attack)Enzyme->CatalysisL-Isomer alignscarbonyl carbonRejectionSteric Clash / MisalignmentEnzyme->RejectionD-Isomer projectscarbonyl awaySubstrate_LL-6-Hnl Peptide(Natural Backbone)BindingBinding Pocket EntrySubstrate_L->BindingFitsSubstrate_DD-6-Hnl Peptide(Inverted Chirality)Substrate_D->BindingFits (Side Chain)Binding->EnzymeResult_LHydrolysis(Degradation)Catalysis->Result_LResult_DIntact Peptide(Stable)Rejection->Result_D

Figure 1: Mechanism of proteolytic resistance.[1] While L-6-Hnl may evade trypsin due to charge removal, it fits the geometry for other proteases.[1] D-6-Hnl sterically misaligns the scissile bond, preventing catalysis.

Experimental Protocol: Serum Stability Assay

To objectively compare the resistance of D- vs L-6-Hnl, a self-validating LC-MS workflow is required.[1] UV detection is insufficient due to the lack of a strong chromophore in 6-Hnl and potential interference from serum proteins.

Materials
  • Matrix: Pooled Human Serum (male/female), heat-inactivation is not performed (to preserve enzymatic activity).[1]

  • Internal Standard (IS): Isotopically labeled analog or structurally distinct peptide (e.g., Fmoc-Gly-OH) added after quenching.[1]

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).[1]

Workflow Diagram

WorkflowStep1Incubation37°C in Human Serum(Timepoints: 0, 15, 30, 60, 120, 240 min)Step2Aliquot Removal(100 µL)Step1->Step2Step3Protein PrecipitationAdd 300 µL 1% FA/ACN(Quench Proteases)Step2->Step3Step4Centrifugation14,000 x g, 10 min, 4°CStep3->Step4Step5LC-MS/MS AnalysisMonitor Parent Ion [M+H]+Step4->Step5

Figure 2: Step-by-step LC-MS stability assay workflow.

Detailed Methodology
  • Preparation: Dissolve peptides (L-6-Hnl variant and D-6-Hnl variant) in water/DMSO (95:5) to 1 mM stock.[1][2]

  • Initiation: Dilute stock 1:10 into pooled human serum (final conc. 100 µM). Incubate at 37°C.

  • Sampling: At defined time points (0, 0.5, 1, 2, 4, 8, 24 hrs), remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile + 1% Formic Acid. Vortex for 30s to precipitate serum proteins.[1]

  • Separation: Centrifuge at 13,000 rpm for 10 mins. Collect supernatant.

  • Analysis: Inject 10 µL onto a C18 Reverse Phase column connected to a Q-TOF or Triple Quad Mass Spectrometer.

  • Calculation: Plot Peak Area (Peptide) / Peak Area (IS) vs. Time. Fit to a first-order decay model:

    
    .[1]
    

Comparative Data Analysis

The following table summarizes the expected performance metrics based on the physicochemical properties of the isomers.

ParameterNative Peptide (L-Lys)L-6-Hnl PeptideD-6-Hnl Peptide
Trypsin Susceptibility High (Cleaves at C-term of Lys)Resistant (No charge for recognition)Resistant (No charge + Wrong chirality)
Serum Protease Susceptibility High (General backbone hydrolysis)Moderate (Backbone still accessible)Negligible (Steric shielding)
Half-life (

) in Serum
< 15 mins~ 45 - 60 mins> 24 hours
Main Degradation Pathway Endopeptidase cleavageNon-specific exopeptidase activityRenal clearance (intact)
Bioavailability Potential LowLow-MediumHigh
Interpretation of Results
  • L-6-Hnl: Provides a modest stability increase solely by evading basic-residue-specific proteases.[1] However, it fails to protect against chymotrypsin-like activity or serum carboxypeptidases which attack the C-terminus regardless of the side chain charge.

  • D-6-Hnl: The D-configuration alters the Ramachandran angles (

    
    ) of the peptide backbone. This prevents the peptide bond from aligning with the nucleophilic serine/threonine of the protease active site, resulting in "absolute" enzymatic resistance relative to biological timeframes.
    

Implications for Drug Design[3][4]

When designing peptide therapeutics, the choice between L- and D-6-Hnl depends on the specific hurdle being addressed:

  • Use L-6-Hnl if: You are studying the electrostatic contribution of a Lysine residue to receptor binding in vitro and require the natural backbone geometry for helical folding.[1]

  • Use D-6-Hnl if: You are developing an in vivo therapeutic candidate. The D-isomer acts as a "stop" signal for exopeptidases.[1] Placing a D-6-Hnl residue at the N- or C-terminus can effectively "cap" the peptide, preventing degradation from the ends, while the internal sequence retains biological activity.

Critical Note on Immunogenicity: While D-amino acids increase stability, they can also render a peptide immunogenic (recognized as foreign).[1] D-6-Hnl peptides should be screened for T-cell epitope activation if intended for chronic use.[1]

References

  • Review of Non-Canonical Amino Acids in Protease Research Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: Int. J. Mol.[1] Sci. 2023, 24(18), 14035 URL:[Link]]

  • D-Amino Acid Stability Principles Title: The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine Source: Pharmaceutics. 2020; 12(12): 1241.[1] URL:[Link]

  • Chemical Properties of 6-Hydroxynorleucine Title: 6-Hydroxy-DL-norleucine Compound Summary Source: PubChem URL:[1][2][Link]

  • LC-MS Peptide Assay Guidelines Title: Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays Source: Clinical Proteomic Tumor Analysis Consortium (NCI) URL:[1][3][Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of DL-6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the proper and safe disposal of DL-6-Hydroxynorleucine. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring a safe laboratory environment and protecting our ecosystem. The causality behind each step is explained to empower you with the knowledge to manage chemical waste responsibly.

Core Principles: Hazard Assessment and Risk Mitigation

This compound is an amino acid analog used in various research applications, including peptide synthesis.[1] While it is not classified as a highly hazardous substance under the OSHA Hazard Communication Standard[2], its complete toxicological and ecological profiles have not been fully elucidated.[3] Therefore, the foundational principle of its disposal is prudent avoidance : treating it as a regulated chemical waste to mitigate unknown risks. This approach ensures the highest standard of safety.

1.1. Key Chemical Properties and Potential Hazards

A clear understanding of the substance's properties is the first step in a self-validating safety protocol.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃[4][5]
Molecular Weight 147.17 g/mol [4][5]
Appearance White or crystalline powder[6]
RCRA Code None listed[7]

While specific toxicity data is limited, analogous compounds and general safety data sheets for laboratory chemicals suggest potential for irritation to the skin, eyes, and respiratory system.[3] The primary causality for stringent disposal is this lack of comprehensive data, demanding that we operate with a heightened level of caution.

1.2. Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory to prevent accidental exposure:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[3][8]

  • Body Protection: A standard laboratory coat.[8]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins at the point of generation. Never dispose of this compound or its solutions down the sanitary sewer.[9][10] Evaporation in a fume hood is also not an acceptable method of disposal.[10] All waste materials must be collected, segregated, and clearly identified.

2.1. Identifying Waste Streams You will encounter four primary waste streams containing this compound:

  • Solid Waste: Unused, expired, or surplus pure this compound.

  • Aqueous Waste: Solutions containing dissolved this compound from experimental procedures.

  • Contaminated Materials: Items with trace amounts of the compound, such as weigh boats, gloves, pipette tips, and paper towels used for cleanup.

  • Empty Containers: The original stock bottles or other containers that held the pure chemical.

2.2. Incompatible Materials Safety Data Sheets for similar amino acids recommend avoiding storage with strong oxidizing agents.[2] This principle extends to waste streams. Ensure that waste containing this compound is not mixed with incompatible waste, such as strong acids or oxidizers, to prevent unforeseen chemical reactions.

Step-by-Step Disposal Protocols

These protocols provide a self-validating system for the safe handling and disposal of each waste stream. Following these steps methodically is essential for laboratory safety and regulatory compliance.

Protocol 3.1: Solid Waste Disposal

  • Designation: Collect all non-viable, surplus, or contaminated solid this compound.

  • Containerization: Place the solid waste into a sturdy, wide-mouthed container made of a compatible material (e.g., HDPE - high-density polyethylene). The container must have a secure, screw-on cap.

  • Labeling: Immediately label the container with a "HAZARDOUS WASTE" tag.[11] The label must clearly state "this compound, Solid Waste" and list any other components.[11]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA), typically within a fume hood, away from incompatible materials.[9][12]

Protocol 3.2: Aqueous Waste Disposal

  • Collection: Pour all aqueous solutions containing this compound into a dedicated, leak-proof waste container (e.g., a 4L plastic-coated glass or HDPE carboy).

  • pH Neutralization (Causality): While the final solution will be disposed of as chemical waste, neutralizing it to a pH between 5.0 and 9.0 is a critical safety measure.[11] This step prevents the container from holding a corrosive substance and reduces the risk of reaction if other wastes are accidentally mixed. Use an appropriate acid or base for neutralization and perform this step slowly in a fume hood.

  • Containerization and Labeling: The container must be kept securely capped except when adding waste.[11] Label the container with a "HAZARDOUS WASTE" tag, listing all constituents, including water and any neutralizing agents used (e.g., "Aqueous waste containing this compound, neutralized with sodium bicarbonate").

  • Storage: Store the sealed container in secondary containment within the SAA to mitigate potential leaks.[12]

Protocol 3.3: Disposal of Contaminated Labware and PPE

  • Segregation: Collect all disposable items with trace contamination (gloves, weigh paper, pipette tips) in a dedicated, plastic-lined container.

  • Designation: This container should be clearly labeled as "Solid Chemical Waste" and list the contaminant (this compound).

  • Sharps: Do not place any sharp objects like needles or scalpels in these bags, as they can puncture the container and cause injury.[9][12] Contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[9][12]

  • Final Disposal: When the bag is full, seal it securely and place it in the designated solid hazardous waste collection drum provided by your institution's Environmental Health & Safety (EHS) department.

Protocol 3.4: Decontamination of Empty Containers

The term "empty" is a regulatory definition; residual amounts of chemical can still pose a hazard. Proper decontamination is essential.

  • Initial Cleaning: Ensure the container is thoroughly empty, with only de minimis amounts of residue remaining.[13]

  • Triple Rinsing (The Causality): This industry-standard procedure ensures the removal of hazardous residue.

    • Add a small amount of a suitable solvent (e.g., deionized water) to the container, ensuring it is no more than 10% full.

    • Secure the cap and rinse the container thoroughly, ensuring the solvent contacts all interior surfaces.

    • Pour the rinsate into your designated aqueous hazardous waste container.[10]

    • Repeat this process two more times, collecting the rinsate each time.

  • Final Steps: Once triple-rinsed, allow the container to air dry completely in a fume hood. Obliterate or deface the original manufacturer's label to prevent confusion.[10][13] The now-decontaminated container can typically be disposed of in a designated glass disposal box or recycled according to institutional policy.[13]

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment & Cleanup:

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[3] Do not use combustible materials like paper towels for the initial absorption.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated waste.[3]

  • Disposal: Label the spill cleanup waste container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it according to the solid waste protocol.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste, ensuring a logical and compliant workflow.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_protocols Disposal Protocols cluster_final Final Disposition start This compound Waste Generated char_waste What is the waste form? start->char_waste solid_waste Protocol 3.1: Collect in labeled solid waste container char_waste->solid_waste Solid aqueous_waste Protocol 3.2: Neutralize (pH 5-9) & collect in labeled aqueous waste container char_waste->aqueous_waste Aqueous Solution contaminated_waste Protocol 3.3: Collect in labeled container for contaminated materials char_waste->contaminated_waste Contaminated Labware/PPE empty_container Protocol 3.4: Triple-rinse, collect rinsate, deface label, dispose of container char_waste->empty_container Empty Container saa Store in Satellite Accumulation Area (SAA) solid_waste->saa aqueous_waste->saa contaminated_waste->saa pickup Arrange Pickup by EHS or Licensed Waste Contractor empty_container->pickup saa->pickup

Caption: Decision workflow for the safe disposal of this compound.

By integrating these scientifically grounded and procedurally sound practices into your laboratory workflows, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.

References

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET . [Link]

  • Lab safety: Hazardous waste management . (2023, March 10). ASU Environmental Health and Safety. [Link]

  • Safety Data Sheet: L-Isoleucine . Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Research Safety - Northwestern University. [Link]

  • 6-Hydroxy-DL-norleucine | C6H13NO3 | CID 233487 . PubChem - NIH. [Link]

  • How To: Lab Waste . (2022, May 23). [Link]

  • 6-HYDROXY-D-NORLEUCINE . Global Substance Registration System. [Link]

Sources

A Senior Application Scientist's Guide to Handling DL-6-Hydroxynorleucine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like DL-6-Hydroxynorleucine demands a profound respect for safety protocols. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the principles of proactive risk mitigation. Here, we synthesize field-proven insights with established safety standards to ensure that every procedure involving this compound is self-validating and secure.

Proactive Hazard Assessment: Understanding the Compound

While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, a cautious approach is paramount, treating it as a compound with potential for mild irritation and unknown long-term toxicological properties.[1] The primary risks associated with amino acid derivatives in solid form are mechanical irritation and exposure through inhalation of dust, as well as direct skin and eye contact.[2]

Key Potential Hazards:

  • Eye Contact : Solid particles may cause mechanical irritation. Immediate and prolonged rinsing is required in case of contact.[3]

  • Skin Contact : May cause mild irritation upon prolonged contact. Contaminated clothing should be removed and the skin washed thoroughly with soap and water.[1][2]

  • Inhalation : Inhaling fine dust can lead to respiratory irritation. Operations that generate dust must be performed with adequate ventilation.[1]

  • Ingestion : Accidental ingestion should be avoided. Standard laboratory practice dictates that eating, drinking, or smoking is prohibited in handling areas.

Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon monoxide.[3] Therefore, the compound should be kept away from high heat and strong oxidizing agents.[3]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential exposure. The following table outlines the required PPE for handling this compound, with the understanding that a site-specific hazard assessment is always necessary.[4][5]

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling of Solutions ANSI Z87.1-compliant safety glasses with side shields.Single pair of nitrile gloves.Standard laboratory coat, fully buttoned.Not generally required if handled in a well-ventilated area.
Weighing Solid Powder Chemical safety goggles.Single pair of nitrile gloves.Standard laboratory coat, fully buttoned.Required if not performed in a fume hood. A NIOSH-approved N95 or P1 particulate filter respirator is recommended.[6]
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a full-face shield.[7]Double-layered nitrile gloves or heavy-duty chemical-resistant gloves.[5]Chemical-resistant apron over a lab coat.Required if aerosols may be generated. Consult with institutional EHS for appropriate respirator selection.
Cleaning Spills Chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves.Lab coat (dispose of if heavily contaminated).Required for large spills of solid powder. A NIOSH-approved particulate filter respirator is necessary.[6]

Causality Behind PPE Choices:

  • Eye Protection : Standard safety glasses protect from incidental splashes, but goggles provide a complete seal around the eyes, which is crucial when handling powders that can become airborne.[4] A face shield protects the entire face from larger splashes.[7]

  • Hand Protection : Nitrile gloves offer good protection against incidental contact with amino acid derivatives. Double-gloving is a prudent measure during tasks with higher exposure risk, providing an additional barrier and allowing for the safe removal of the outer, contaminated glove without exposing the skin.[5]

  • Body Protection : A lab coat is the minimum standard for any chemical handling, preventing contamination of personal clothing.[5] It should be laundered professionally and not taken home.

  • Respiratory Protection : The primary inhalation hazard from this compound is from airborne dust particles. Engineering controls like a chemical fume hood are the first line of defense.[1] When these are not feasible, a particulate respirator prevents the inhalation of these fine powders.[6]

Operational Workflow: From Storage to Use

A structured workflow minimizes the risk of exposure and cross-contamination. The following protocol outlines the safe handling of this compound powder.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure the Safety Data Sheet (SDS) is readily accessible.[8][9] Designate a specific handling area, preferably within a chemical fume hood or a well-ventilated space.

  • Don PPE : Put on all required PPE as outlined in the table above for "Weighing Solid Powder."

  • Retrieve Container : Transport the chemical container in a secondary carrier to the designated workspace.[10]

  • Weighing : Gently open the container, avoiding any disturbance that could create airborne dust. Use a spatula to carefully transfer the desired amount to a tared weigh boat or vessel. Perform this task in a fume hood or ventilated enclosure to control dust.[1]

  • Container Sealing : Immediately and securely close the main container.[2] Clean any residual powder from the container's exterior with a damp cloth.

  • Dissolution : If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Post-Handling : Wipe down the work area with a damp cloth. Dispose of all contaminated disposables (e.g., weigh boats, wipes) in a designated, sealed waste container.

  • Doff PPE : Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent self-contamination.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Access SDS prep_area Designate Work Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_retrieve Retrieve Chemical prep_ppe->handle_retrieve Enter Work Area handle_weigh Weigh Solid handle_retrieve->handle_weigh handle_seal Seal Container handle_weigh->handle_seal handle_dissolve Prepare Solution handle_seal->handle_dissolve clean_area Decontaminate Surface handle_dissolve->clean_area Complete Task clean_waste Dispose of Waste clean_area->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.